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  • Product: 3-(2-Aminoethyl)phenol hydrochloride
  • CAS: 3458-98-8

Core Science & Biosynthesis

Foundational

Comprehensive Physicochemical & Synthetic Profile: 3-(2-Aminoethyl)phenol Hydrochloride

[1][2][3] Executive Summary 3-(2-Aminoethyl)phenol hydrochloride (also known as m-Tyramine HCl) is a critical trace amine and structural isomer of the more common p-tyramine. It serves as a vital reference standard in me...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

3-(2-Aminoethyl)phenol hydrochloride (also known as m-Tyramine HCl) is a critical trace amine and structural isomer of the more common p-tyramine. It serves as a vital reference standard in metabolomics and a specific ligand in neuropharmacology, particularly in the study of Trace Amine-Associated Receptors (TAARs). Unlike its para-substituted counterpart, which is a potent sympathomimetic, the meta-isomer exhibits distinct receptor binding affinities and metabolic stability profiles.

This technical guide provides a definitive reference for researchers, synthesizing validated physicochemical data, spectroscopic characterization, and synthetic methodologies to support drug development and analytical workflows.

Part 1: Chemical Identity & Structural Analysis

The precise identification of m-tyramine hydrochloride relies on distinguishing it from its positional isomers (o- and p-tyramine). The meta-substitution pattern confers unique electronic properties to the phenolic ring, influencing both its acidity (pKa) and receptor docking orientation.

Nomenclature & Identifiers[4][5][6][7][8][9]
Parameter Details
IUPAC Name 3-(2-Aminoethyl)phenol hydrochloride
Common Synonyms m-Tyramine HCl; 3-Hydroxyphenethylamine HCl
CAS Number 3458-98-8 (HCl Salt) / 588-05-6 (Free Base)
Molecular Formula C₈H₁₁NO[1][2][3][4][5][6][7] · HCl
Molecular Weight 173.64 g/mol
SMILES Cl.NCCc1cccc(O)c1
InChI Key GTIWCKXKQGMMQZ-UHFFFAOYSA-N

Part 2: Physicochemical Profile[1]

The following data aggregates experimental values and high-confidence predictive models. Note the distinct melting point difference between the meta and para isomers, which is a primary method for rapid solid-state identification.

Physical Properties Table[1][5][12][13]
Property Value / Range Notes
Appearance Off-white to tan crystalline solidHygroscopic; store in desiccator.
Melting Point 140 – 142 °C Significantly lower than p-tyramine HCl (~271 °C).
Solubility (Water) > 50 mg/mLHighly soluble due to ionic character.
Solubility (DMSO) SolubleSuitable for biological stock solutions.
Solubility (Ethanol) SolubleOften used for recrystallization.
pKa (Amine) ~9.7Protonated ammonium form (NH₃⁺).
pKa (Phenol) ~10.1 – 10.4Phenolic hydroxyl group.
Hygroscopicity ModerateProtect from moisture to prevent deliquescence.

Part 3: Spectroscopic Characterization[14]

Accurate characterization requires analyzing the aromatic substitution pattern. The meta-isomer displays a more complex splitting pattern in NMR compared to the symmetric AA'BB' system of the para-isomer.

Nuclear Magnetic Resonance (NMR) Analysis

** Solvent:** D₂O or DMSO-d₆

  • ¹H NMR (Proton):

    • Alkyl Chain: Two distinct triplets at δ 2.8 – 3.2 ppm . The methylene protons adjacent to the nitrogen (-CH₂-N) typically appear downfield (approx. 3.1 ppm) relative to the benzylic protons (-Ar-CH₂, approx. 2.8 ppm).[6]

    • Aromatic Region (δ 6.6 – 7.2 ppm):

      • C2-H: Appears as a singlet (or narrow doublet) isolated between the alkyl and hydroxyl substituents.

      • C4-H / C6-H: Two doublets corresponding to the protons ortho to the substituents.

      • C5-H: A triplet (or multiplet) representing the proton meta to both substituents.

    • Differentiation: The presence of a singlet-like aromatic proton and a triplet in the aromatic region confirms the meta-substitution, ruling out the para-isomer.

  • ¹³C NMR (Carbon):

    • Aliphatic: Two peaks in the 30–45 ppm range (Ar-CH₂ and CH₂-N).

    • Aromatic: Six unique carbon signals in the 115–160 ppm range. The phenolic carbon (C-OH) is the most deshielded (~158 ppm).

Mass Spectrometry (MS)
  • Ionization: ESI+

  • Molecular Ion: [M+H]⁺ = 138.09 m/z (Free base mass).

  • Fragmentation:

    • Loss of NH₃ ([M-17]⁺): Major fragment at 121 m/z (vinylphenol cation).

    • Benzylic cleavage (Tropylium ion formation): 91 m/z .[6]

Part 4: Synthetic Pathway & Methodology

The synthesis of m-tyramine HCl is classically achieved via the Henry Reaction (Nitroaldol condensation) followed by reduction. This route ensures regioselectivity by starting with the pre-functionalized 3-hydroxybenzaldehyde.

Reaction Logic Diagram

SynthesisPathway Figure 1: Synthetic Pathway via Henry Reaction Start 3-Hydroxybenzaldehyde (Starting Material) Inter (E)-1-(2-Nitrovinyl) -3-phenol (Nitrostyrene Intermediate) Start->Inter Henry Reaction Reflux Reagent1 Nitromethane (CH3NO2) Ammonium Acetate Reagent1->Inter ProductBase m-Tyramine (Free Base) Inter->ProductBase Reduction Reagent2 LiAlH4 or H2/Pd-C Reduction Reagent2->ProductBase Final 3-(2-Aminoethyl)phenol Hydrochloride (Target) ProductBase->Final Acidification Step3 HCl / Ether Salt Formation Step3->Final

Figure 1: Step-wise synthesis of m-tyramine HCl starting from 3-hydroxybenzaldehyde.

Experimental Protocol Summary
  • Condensation: 3-Hydroxybenzaldehyde is refluxed with nitromethane in the presence of ammonium acetate (catalyst) to yield the yellow crystalline nitrostyrene intermediate.

  • Reduction: The nitroalkene is reduced to the primary amine using Lithium Aluminum Hydride (LiAlH₄) in dry THF or via catalytic hydrogenation (Pd/C). Note: Strict anhydrous conditions are required for LiAlH₄ reduction.

  • Salt Formation: The crude free base oil is dissolved in diethyl ether or ethanol. Anhydrous HCl gas (or HCl in dioxane) is introduced to precipitate the hydrochloride salt.

  • Purification: Recrystallization from ethanol/ether affords the pure white/off-white solid (MP 140-142°C).

Part 5: Handling, Stability & Safety

As a bioactive amine, 3-(2-Aminoethyl)phenol hydrochloride requires careful handling to maintain integrity and ensure operator safety.

Safety Data Sheet (SDS) Highlights
  • GHS Classification:

    • Skin Irritation (Category 2): H315 - Causes skin irritation.

    • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

    • STOT-SE (Category 3): H335 - May cause respiratory irritation.

  • PPE Requirements: Nitrile gloves, safety goggles, and use of a fume hood to avoid inhalation of dust.

Storage & Stability[5][15]
  • Conditions: Store at -20°C for long-term stability.

  • Atmosphere: Hygroscopic; store under inert gas (Nitrogen or Argon) if possible.

  • Incompatibility: Strong oxidizing agents, acid chlorides, and acid anhydrides.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 77001, 3-(2-Aminoethyl)phenol hydrochloride. Retrieved from [Link]

  • Human Metabolome Database (HMDB). (2025).[8] Metabocard for m-Tyramine (HMDB0000306). Retrieved from [Link]

Sources

Exploratory

3-(2-Aminoethyl)phenol hydrochloride CAS number and molecular weight.

An In-Depth Technical Guide to 3-(2-Aminoethyl)phenol Hydrochloride: Properties, Synthesis, and Applications Authored by: A Senior Application Scientist This document provides a comprehensive technical overview of 3-(2-A...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-(2-Aminoethyl)phenol Hydrochloride: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

This document provides a comprehensive technical overview of 3-(2-Aminoethyl)phenol hydrochloride, a molecule of significant interest to researchers in neuroscience, pharmacology, and synthetic chemistry. Also known by its synonyms, m-Tyramine hydrochloride and 3-Hydroxyphenethylamine hydrochloride, this compound serves as both an important endogenous neuromodulator and a versatile chemical building block. This guide delves into its fundamental properties, plausible synthetic routes, biological significance, and practical applications, offering field-proven insights for laboratory professionals.

Core Compound Identification and Properties

3-(2-Aminoethyl)phenol hydrochloride is the hydrochloride salt of m-tyramine, a naturally occurring trace amine.[1] The hydrochloride form enhances its stability and water solubility, making it more suitable for research and handling purposes.[2]

PropertyValueSource(s)
CAS Number 3458-98-8[3][4][5][6]
Molecular Formula C₈H₁₂ClNO[3][4][5]
Molecular Weight 173.64 g/mol [4][5]
IUPAC Name 3-(2-aminoethyl)phenol;hydrochloride[4]
Synonyms m-Tyramine HCl, 3-Hydroxyphenethylamine HCl, 2-(3-Hydroxyphenyl)ethylamine HCl[7][8]
Appearance Solid[8]
Purity Typically ≥95-97%[8]
Storage Temperature 2-8°C

Synthesis and Characterization

While numerous suppliers offer this compound, understanding its synthesis is crucial for researchers who may need to produce derivatives or scale up production. A common and reliable strategy for synthesizing phenylethylamines involves the reduction of a nitrile or a nitroalkene intermediate.

Plausible Synthetic Workflow

The synthesis can be logically approached from 3-hydroxyphenylacetonitrile. This pathway is advantageous due to the commercial availability of the starting material and the high efficiency of nitrile reduction methods.

G cluster_0 Step 1: Nitrile Reduction cluster_1 Step 2: Salt Formation Start 3-Hydroxyphenylacetonitrile Reagent1 Reducing Agent (e.g., LiAlH₄ in THF or H₂/Raney Ni) Start->Reagent1 1. Add reducing agent Product1 3-(2-Aminoethyl)phenol (m-Tyramine) Reagent1->Product1 2. Stir at RT Reagent2 HCl in Ether or Isopropanol Product1->Reagent2 3. Dissolve in solvent FinalProduct 3-(2-Aminoethyl)phenol Hydrochloride Reagent2->FinalProduct 4. Precipitate & Isolate G mTyr m-Tyrosine mTA m-Tyramine (3-(2-Aminoethyl)phenol) mTyr->mTA Aromatic Amino Acid Decarboxylase DA Dopamine mTA->DA CYP2D6 TAAR1 TAAR1 Receptor mTA->TAAR1 Agonist Modulation Modulation of Dopaminergic & Adrenergic Systems DA->Modulation TAAR1->Modulation

Sources

Foundational

Synonyms for 3-(2-Aminoethyl)phenol hydrochloride in scientific literature.

Nomenclature Resolution, Isomer Distinction, and Pharmacological Applications Executive Summary In the field of trace amine pharmacology, precision in chemical identity is paramount. 3-(2-Aminoethyl)phenol hydrochloride...

Author: BenchChem Technical Support Team. Date: February 2026

Nomenclature Resolution, Isomer Distinction, and Pharmacological Applications

Executive Summary

In the field of trace amine pharmacology, precision in chemical identity is paramount. 3-(2-Aminoethyl)phenol hydrochloride , commonly known as m-Tyramine hydrochloride , is frequently confused with its structural isomer, p-tyramine (the major dietary amine).[1] This confusion can lead to catastrophic experimental errors in receptor binding assays, particularly involving Trace Amine-Associated Receptor 1 (TAAR1) .[1]

This guide serves as a definitive reference for researchers, resolving the nomenclature ambiguity, detailing the pharmacological divergence between isomers, and providing standardized protocols for handling and solubilization in high-throughput screening (HTS) environments.

Part 1: Chemical Identity & Nomenclature Architecture[1]

The primary challenge with 3-(2-Aminoethyl)phenol hydrochloride is the proliferation of non-standardized synonyms in legacy literature.[1] Below is the validated nomenclature matrix to ensure accurate database querying and procurement.

Table 1: Validated Nomenclature Matrix
CategoryPrimary IdentifierSecondary/Legacy Synonyms
Common Name m-Tyramine hydrochloride meta-Tyramine HCl, 3-Tyramine HCl
Systematic (IUPAC) 3-(2-aminoethyl)phenol hydrochloride 3-Hydroxyphenethylamine hydrochloride
Chemical Structure Phenol, 3-(2-aminoethyl)-, hydrochloride2-(3-Hydroxyphenyl)ethylamine HCl
CAS Registry No. 3458-98-8 Note: 588-05-6 refers to the free base
InChIKey GTIWCKXKQGMMQZ-UHFFFAOYSA-NUnique hash for the HCl salt
Molecular Formula C₈H₁₂ClNOMW: 173.64 g/mol

Critical Warning: Do not confuse with p-Tyramine hydrochloride (CAS: 60-19-5), which is substituted at the 4-position.[1] p-Tyramine exhibits significantly higher affinity for adrenergic receptors than the m-isomer, potentially confounding data if substituted.[1]

Figure 1: Nomenclature & Isomerism Ontology

The following diagram illustrates the structural divergence and naming hierarchy to prevent database mismatches.

ChemicalOntology Root C8H11NO (Tyramine Isomers) Meta m-Tyramine (3-position) Target Molecule Root->Meta Isomerization Para p-Tyramine (4-position) Dietary/Adrenergic Root->Para Isomerization MetaHCl m-Tyramine HCl CAS: 3458-98-8 Meta->MetaHCl + HCl MetaBase m-Tyramine Free Base CAS: 588-05-6 Meta->MetaBase Neutral Synonyms Synonyms: 3-(2-Aminoethyl)phenol HCl 3-Hydroxyphenethylamine HCl MetaHCl->Synonyms Database Hits

Caption: Structural ontology distinguishing the target molecule (green) from its common para-isomer (red) and defining CAS associations.

Part 2: Pharmacological Context (TAAR1 Signaling)

m-Tyramine is a potent agonist of TAAR1 , a G protein-coupled receptor (GPCR) that modulates monoaminergic transmission.[1][2] Unlike classical neurotransmitters, trace amines like m-tyramine are synthesized in low quantities but exert significant neuromodulatory effects.[1]

Mechanism of Action[3][4][5][6]
  • Binding: m-Tyramine binds to the orthosteric site of TAAR1 (located intracellularly in some tissues).[1]

  • Transduction: The receptor couples primarily to Gαs .[1]

  • Effector: Activation of Adenylyl Cyclase (AC).[1]

  • Output: Accumulation of cAMP and phosphorylation of downstream targets (e.g., CREB, transporters).

Figure 2: TAAR1 Signaling Pathway

This pathway highlights the mechanism by which m-tyramine modulates cellular excitability.[1]

TAAR1_Pathway cluster_membrane Intracellular Compartment Ligand m-Tyramine HCl (Extracellular) Transporter Uptake Transporter (OCT2 / DAT) Ligand->Transporter Transport Ligand_In m-Tyramine (Cytosolic) Transporter->Ligand_In TAAR1 TAAR1 Receptor (Gs-Coupled) Ligand_In->TAAR1 Agonism Gs Gαs Protein TAAR1->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP (Second Messenger) AC->cAMP Synthesis ATP ATP ATP->AC PKA PKA Activation cAMP->PKA Response Neurotransmitter Efflux / Modulation PKA->Response

Caption: The Gs-coupled signaling cascade initiated by m-tyramine binding to intracellular TAAR1 populations.[1]

Part 3: Technical Protocols for Research Use
1. Storage & Handling
  • State: Solid, off-white to beige powder.[1]

  • Hygroscopicity: High.[1] The salt will absorb atmospheric water, altering the effective molecular weight.

  • Storage: Store at -20°C in a desiccator. Allow the vial to equilibrate to room temperature before opening to prevent condensation.

2. Solubilization Protocol (Stock Solution)

This protocol yields a stable 100 mM stock solution for in vitro assays.[1]

StepActionRationale
1 Weigh 17.36 mg of m-Tyramine HCl (MW 173.64).Target concentration: 100 mM in 1 mL.
2 Add 1.0 mL of DMSO (Dimethyl sulfoxide).DMSO prevents oxidation and ensures complete solubility compared to water.[1]
3 Vortex vigorously for 30 seconds.Ensure no crystal lattice remains.[1]
4 Aliquot into amber microcentrifuge tubes (50 µL each).Protects from light and minimizes freeze-thaw cycles.[1]
5 Store aliquots at -80°C .Stability: >6 months.[1]

Self-Validating Check: When diluting into aqueous buffer (e.g., PBS) for the assay, ensure the final DMSO concentration is <0.1% to avoid vehicle toxicity. If precipitation occurs upon aqueous dilution, sonicate the working solution for 5 minutes.

3. Analytical Verification (QC)

Before critical campaigns, verify the identity of the lot using ¹H-NMR (D₂O) .[1]

  • Diagnostic Peaks: Look for the meta-substitution pattern in the aromatic region (multiplet, ~6.8–7.3 ppm) which differs distinctly from the symmetric AA'BB' system of p-tyramine.[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77001, 3-(2-Aminoethyl)phenol hydrochloride. Retrieved from [Link]

  • Berry, M. D. (2004). Mammalian central nervous system trace amines.[1] Pharmacologic amphetamines, physiologic neuromodulators. Journal of Neurochemistry, 90(2), 257-271.[1] (Context: TAAR1 Pharmacology).

  • Borowsky, B., et al. (2001). Trace amines: identification of a family of mammalian G protein-coupled receptors.[1][7] Proceedings of the National Academy of Sciences, 98(16), 8966-8971. (Context: Discovery of TAAR1).

  • Broad Institute.Chemical Probes: TAAR1 Agonists and Trace Amines. (Context: Use of tyramine isomers in screening).

Sources

Exploratory

Mechanism of action of 3-(2-Aminoethyl)phenol hydrochloride at a molecular level.

An In-Depth Technical Guide to the Molecular Mechanism of Action of 3-(2-Aminoethyl)phenol Hydrochloride Abstract This technical guide provides a comprehensive examination of the molecular mechanism of action of 3-(2-Ami...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Mechanism of Action of 3-(2-Aminoethyl)phenol Hydrochloride

Abstract

This technical guide provides a comprehensive examination of the molecular mechanism of action of 3-(2-Aminoethyl)phenol hydrochloride, a compound synonymously known as meta-tyramine hydrochloride or 3-hydroxyphenethylamine hydrochloride. As a structural analogue of phenethylamine and a positional isomer of para-tyramine, its pharmacological activities are primarily centered on the modulation of monoaminergic systems.[1] This document will elucidate its interactions with molecular targets, the subsequent signaling cascades, and the experimental methodologies employed to characterize these interactions. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this compound's molecular pharmacology.

Introduction: Chemical Identity and Pharmacological Context

3-(2-Aminoethyl)phenol hydrochloride is a trace amine neuromodulator.[1] Its parent compound, m-tyramine, is an endogenous substance in humans, produced through the metabolism of meta-tyrosine.[1] Structurally, it is a primary amino compound, specifically 2-phenylethanamine substituted with a hydroxyl group at the meta-position of the phenyl ring.[2] This seemingly subtle structural difference from its more commonly known isomer, p-tyramine, results in distinct pharmacological nuances, although both primarily impact the adrenergic and dopaminergic systems.[1]

Compound Identification
Systematic Name 3-(2-aminoethyl)phenol;hydrochloride[3]
Synonyms m-Tyramine hydrochloride, 3-Hydroxyphenethylamine hydrochloride[4]
CAS Number 3458-98-8[4]
Molecular Formula C₈H₁₂ClNO[4]
Molecular Weight 173.64 g/mol [4]

The principal pharmacological interest in 3-(2-Aminoethyl)phenol hydrochloride lies in its activity as an indirectly acting sympathomimetic agent.[5] Unlike direct agonists that bind to and activate postsynaptic receptors, this compound exerts its effects primarily by inducing the release of endogenous monoamine neurotransmitters.[6] This guide will dissect this mechanism at a molecular level.

Core Mechanism of Action: A Dual-Pronged Approach

The molecular mechanism of 3-(2-Aminoethyl)phenol hydrochloride is multifaceted, primarily involving two key processes: reversal of monoamine transporter function and interaction with trace amine-associated receptors.

Monoamine Transporter-Mediated Neurotransmitter Release

The most significant action of 3-(2-Aminoethyl)phenol hydrochloride is its ability to act as a monoamine releasing agent.[7] It achieves this by interacting with the presynaptic transporters for norepinephrine (NET) and dopamine (DAT).

Instead of being a substrate for reuptake, it induces a conformational change in these transporters, causing them to reverse their direction of transport. This leads to the non-vesicular efflux of norepinephrine and dopamine from the presynaptic neuron into the synaptic cleft.[7] This process effectively bypasses the normal calcium-dependent vesicular release mechanism.[8]

The released norepinephrine then acts on postsynaptic α- and β-adrenergic receptors, while dopamine stimulates postsynaptic dopamine receptors, leading to the observed sympathomimetic effects.[] The pronounced release of norepinephrine, in particular, leads to vasoconstriction through the activation of α1-adrenergic receptors on vascular smooth muscle.[]

Diagram of Monoamine Release Mechanism

Monoamine_Release cluster_presynaptic Presynaptic Neuron cluster_synapse cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Norepinephrine) NE_pool Cytosolic Norepinephrine Vesicle->NE_pool Normal Leakage NET Norepinephrine Transporter (NET) NE_pool->NET 2. Efflux NE_synapse Norepinephrine NET->NE_synapse 3. Increased Synaptic NE mTyramine 3-(2-Aminoethyl)phenol mTyramine->NET 1. Interaction & Reversal Adrenergic_Receptor α/β-Adrenergic Receptor NE_synapse->Adrenergic_Receptor 4. Receptor Binding Signaling Downstream Signaling Adrenergic_Receptor->Signaling Activation

Caption: Monoamine release by 3-(2-Aminoethyl)phenol.

Interaction with Trace Amine-Associated Receptor 1 (TAAR1)

Beyond its effects on monoamine transporters, 3-(2-Aminoethyl)phenol hydrochloride, as a trace amine, is an agonist at the Trace Amine-Associated Receptor 1 (TAAR1).[6][10] TAAR1 is a G protein-coupled receptor (GPCR) that is expressed in the central nervous system and various peripheral tissues.[6][11]

Activation of TAAR1 can modulate the activity of dopaminergic, serotoninergic, and glutamatergic systems.[11][12] This interaction represents a more direct receptor-mediated mechanism of action, although its overall contribution to the pharmacological profile of 3-(2-Aminoethyl)phenol hydrochloride is an area of ongoing research. The signaling pathways downstream of TAAR1 activation are complex and can involve the production of cyclic AMP (cAMP).[13]

Diagram of TAAR1 Signaling Pathway

TAAR1_Signaling mTyramine 3-(2-Aminoethyl)phenol TAAR1 TAAR1 Receptor mTyramine->TAAR1 1. Agonist Binding G_protein G Protein TAAR1->G_protein 2. Activation AC Adenylyl Cyclase G_protein->AC 3. Stimulation cAMP cAMP AC->cAMP 4. Conversion PKA Protein Kinase A cAMP->PKA 5. Activation Cellular_Response Modulation of Neurotransmission PKA->Cellular_Response 6. Phosphorylation Events

Caption: TAAR1 signaling cascade upon agonist binding.

Experimental Elucidation of the Mechanism of Action

The molecular mechanisms of 3-(2-Aminoethyl)phenol hydrochloride have been investigated through a variety of in vitro and in vivo experimental paradigms. This section details the core methodologies.

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity of a compound for a specific receptor or transporter.[14][15]

Objective: To determine the binding affinity (Ki) of 3-(2-Aminoethyl)phenol hydrochloride for monoamine transporters (NET, DAT) and relevant GPCRs (e.g., adrenergic receptors, TAAR1).

Experimental Protocol:

  • Membrane Preparation:

    • Isolate cell membranes from tissues or cultured cells expressing the target protein (e.g., rat brain synaptosomes for transporters, HEK293 cells transfected with the receptor of interest).[7][16]

    • Homogenize the tissue or cells in a suitable buffer and perform differential centrifugation to isolate the membrane fraction.[14][16]

    • Determine the protein concentration of the membrane preparation.[16]

  • Competitive Binding Assay:

    • In a multi-well plate, incubate the membrane preparation with a known concentration of a specific radioligand (e.g., [³H]-nisoxetine for NET, [³H]-WIN 35,428 for DAT) and varying concentrations of unlabeled 3-(2-Aminoethyl)phenol hydrochloride.[16]

    • Allow the reaction to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration through a glass fiber filter.[17]

    • Quantify the radioactivity retained on the filter using a scintillation counter.[17]

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the concentration of 3-(2-Aminoethyl)phenol hydrochloride.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

Diagram of Radioligand Binding Assay Workflow

Radioligand_Binding_Workflow start Start: Membrane Preparation incubation Incubation: Membranes + Radioligand + 3-(2-Aminoethyl)phenol HCl start->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis: IC50 & Ki Determination counting->analysis

Caption: Workflow for a competitive radioligand binding assay.

In Vitro Monoamine Release Assays

These assays directly measure the ability of a compound to induce the release of monoamines from neuronal preparations.[8][18]

Objective: To quantify the release of norepinephrine and dopamine from synaptosomes or brain slices induced by 3-(2-Aminoethyl)phenol hydrochloride.

Experimental Protocol:

  • Synaptosome Preparation:

    • Isolate synaptosomes (sealed presynaptic nerve terminals) from specific brain regions (e.g., striatum for dopamine, hippocampus for norepinephrine) of rodents.

    • Load the synaptosomes with a radiolabeled monoamine (e.g., [³H]-dopamine or [³H]-norepinephrine).

  • Release Experiment:

    • Equilibrate the loaded synaptosomes in a superfusion chamber.

    • Expose the synaptosomes to varying concentrations of 3-(2-Aminoethyl)phenol hydrochloride.

    • Collect the superfusate at regular intervals.

    • Quantify the amount of radiolabeled monoamine released into the superfusate using scintillation counting.

  • Data Analysis:

    • Calculate the percentage of total radiolabeled monoamine released at each concentration of the test compound.

    • Determine the EC₅₀ value (the concentration of the compound that produces 50% of the maximal release).

Functional GPCR Assays

To investigate the activity of 3-(2-Aminoethyl)phenol hydrochloride at TAAR1, functional assays that measure downstream signaling events are employed.[19][20][21]

Objective: To determine if 3-(2-Aminoethyl)phenol hydrochloride acts as an agonist at TAAR1 and to characterize the resulting signaling pathway.

Experimental Protocol (cAMP Assay):

  • Cell Culture:

    • Use a cell line (e.g., HEK293) stably expressing human TAAR1.

  • Assay Procedure:

    • Plate the cells in a multi-well format.

    • Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

    • Stimulate the cells with varying concentrations of 3-(2-Aminoethyl)phenol hydrochloride.

    • Lyse the cells and measure the intracellular cAMP levels using a suitable detection method, such as a competitive immunoassay (e.g., HTRF, ELISA) or a BRET-based biosensor.[21]

  • Data Analysis:

    • Plot the cAMP concentration as a function of the concentration of 3-(2-Aminoethyl)phenol hydrochloride.

    • Determine the EC₅₀ and Emax values to characterize the potency and efficacy of the compound as a TAAR1 agonist.

Summary and Future Directions

Future research should focus on delineating the relative contributions of monoamine release versus TAAR1 agonism to the overall physiological effects of this compound. Further investigation into the binding kinetics at monoamine transporters and the specific downstream signaling pathways activated by TAAR1 in different neuronal populations will provide a more complete understanding of its molecular mechanism of action. The development of selective antagonists for TAAR1 will be instrumental in dissecting these dual mechanisms.

References

  • meta-Tyramine - Wikipedia. [Link]

  • Biochemistry, Tyramine - StatPearls - NCBI Bookshelf - NIH. (2022-10-10). [Link]

  • Mechanism of MAO I | What is MAO inhibitor used for? | Pharmacology - YouTube. (2022-12-08). [Link]

  • m-Tyramine | C8H11NO | CID 11492 - PubChem - NIH. [Link]

  • Genotype and Vascular Phenotype Linked by Catecholamine Systems - PMC - NIH. (2008-01-29). [Link]

  • 3-Methoxytyramine - Wikipedia. [Link]

  • Tyramine - Wikipedia. [Link]

  • The influence of monoamine oxidase activity on the release of noradrenaline by tyramine. [Link]

  • Trace Amine-Associated Receptor 1 (TAAR1): Molecular and Clinical Insights for the Treatment of Schizophrenia and Related Comorbidities | ACS Pharmacology & Translational Science. (2022-02-18). [Link]

  • When tyramine (depicted as a piece of cheese) acts to increase the... | Download Scientific Diagram - ResearchGate. [Link]

  • Tyramine | C8H11NO | CID 5610 - PubChem - NIH. [Link]

  • A Plate-Based Assay for the Measurement of Endogenous Monoamine Release in Acute Brain Slices - JoVE. (2021-08-11). [Link]

  • GPCR Functional Assays, Understanding On/Off-target Activity - Eurofins Discovery. [Link]

  • Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC - NIH. (2024-01-01). [Link]

  • Effects of monoamine releasers with varying selectivity for releasing dopamine/norepinephrine versus serotonin on choice between cocaine and food in rhesus monkeys - PMC - NIH. [Link]

  • The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity - PubMed Central. [Link]

  • Recent progress in assays for GPCR drug discovery - PubMed. (2022-08-01). [Link]

  • Coupling and binding profile of dopamine, p-tyramine and m-tyramine.... - ResearchGate. [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - Biophysics Reports. (2016-02-14). [Link]

  • Tyramine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. [Link]

  • Trace Amine-Associated Receptor 1 Agonist Modulates Mismatch Negativity-Like Responses in Mice - Frontiers. (2019-05-02). [Link]

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. [Link]

  • Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors - Frontiers. [Link]

  • Monoamine releasing agent - Wikipedia. [Link]

  • Studies of Monoamine Neurotransmitters at Nanomolar Levels Using Carbon Material Electrodes: A Review - MDPI. [Link]

  • Recent progress in assays for GPCR drug discovery. [Link]

  • Monoaminergic mechanisms of stimulation-produced analgesia - PubMed. [Link]

  • Trace Amine Associate Receptor 1 (TAAR1) as a New Target for the Treatment of Cognitive Dysfunction in Alzheimer's Disease - MDPI. (2022-07-15). [Link]

  • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation | ACS Measurement Science Au. (2023-07-07). [Link]

  • Study design of (A) competition radioligand binding assay to quantify β... - ResearchGate. [Link]

  • Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications - PMC - PubMed Central. (2016-04-05). [Link]

Sources

Foundational

Technical Guide: Solubility Profile and Characterization of 3-(2-Aminoethyl)phenol Hydrochloride

[1] Executive Summary This technical guide provides an in-depth analysis of 3-(2-Aminoethyl)phenol hydrochloride (CAS: 3458-98-8), also known as m-Tyramine HCl.[1][2] While often conflated with its para-isomer (Tyramine)...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide provides an in-depth analysis of 3-(2-Aminoethyl)phenol hydrochloride (CAS: 3458-98-8), also known as m-Tyramine HCl.[1][2] While often conflated with its para-isomer (Tyramine), the meta-substitution pattern imparts distinct thermodynamic and steric properties critical for pharmaceutical formulation and receptor binding studies.[3]

This document synthesizes theoretical solubility parameters with empirical protocols. It is designed to guide researchers in preparing stable stock solutions, optimizing recrystallization yields, and validating solubility data where specific literature values for this isomer are scarce.[3]

Part 1: Physicochemical Profile[1]

Chemical Identity & Distinction

Researchers must rigorously distinguish this compound from its structural isomers to ensure experimental validity.[3]

FeatureTarget CompoundCommon Isomer (Avoid Confusion)
Systematic Name 3-(2-Aminoethyl)phenol hydrochloride 4-(2-Aminoethyl)phenol hydrochloride
Common Name m-Tyramine HClTyramine HCl
Substitution Meta (3-position)Para (4-position)
CAS (Salt) 3458-98-8 60-19-5
Molecular Weight 173.64 g/mol 173.64 g/mol
Appearance Off-white to tan crystalline solidWhite crystalline solid
Theoretical Solubility Parameters

The solubility of 3-(2-Aminoethyl)phenol HCl is governed by the competition between its crystal lattice energy (ionic interactions between


 and 

) and the solvation energy provided by the solvent.[1][3]
  • Hydrophilicity: The hydrochloride salt form drastically increases water solubility compared to the free base (

    
     for the amine).[3] The ionic lattice is readily disrupted by high-dielectric solvents (Water, DMSO).[3]
    
  • Lipophilicity: The presence of the hydroxyl group and the charged amine creates a high polarity surface area, rendering the molecule insoluble in non-polar solvents (Hexane, Diethyl ether).[3]

  • Isomerism Effect: While the para-isomer allows for more efficient crystal packing (higher melting point), the meta-isomer generally exhibits slightly higher solubility in organic alcohols due to reduced lattice energy, though empirical verification is required.[1][3]

Part 2: Solubility Landscape

The following data represents a synthesis of experimental data for the meta-isomer and high-confidence extrapolation from the para-isomer (Tyramine HCl) where specific m-isomer data is absent.

Solvent Compatibility Table[2]
Solvent ClassSolventSolubility RatingEstimated Saturation (25°C)Application
Aqueous Water (pH 7)High > 50 mg/mLStock solutions, biological assays.[1][3]
Aqueous PBS (pH 7.4)High ~ 50 mg/mLPhysiological media.[3][4]
Polar Organic DMSOHigh > 100 mg/mLCryopreservation, high-conc.[1][3] stocks.
Polar Organic MethanolModerate/High 20–50 mg/mLSynthesis, purification.[1][3]
Polar Organic EthanolModerate 10–25 mg/mLRecrystallization (Hot).[1][3]
Non-Polar DichloromethaneLow < 1 mg/mLPartitioning studies.[1][3]
Non-Polar Diethyl EtherInsoluble NegligibleAnti-solvent precipitation.[1][3]

Critical Note: Solutions in DMSO are hygroscopic.[3] Water uptake in DMSO stocks can degrade the compound over time due to oxidation of the phenol group.[3] Store under inert gas (Argon/Nitrogen) at -20°C.

Solvation Mechanism

The dissolution process involves the dissociation of the chloride ion and the protonated amine, followed by the formation of a solvation shell.[3]

SolvationMechanism Solid Solid Crystal Lattice (Ionic Interactions) Transition Transition State (Surface Attack) Solid->Transition Energy Input (Heat/Agitation) Solvent High Dielectric Solvent (Water/DMSO) Solvent->Transition Dipole Interaction Cation Solvated Cation [R-NH3]+ Transition->Cation Dissociation Anion Solvated Anion [Cl]- Transition->Anion

Figure 1: Thermodynamic cycle of dissolution for phenethylamine salts.[1]

Part 3: Experimental Protocols

Since specific saturation points for the meta-isomer vary by manufacturer purity, researchers should determine exact solubility using this standardized Shake-Flask method (Adapted from OECD Guideline 105).

Protocol: Saturation Shake-Flask Method

Objective: Determine the thermodynamic solubility of 3-(2-Aminoethyl)phenol HCl in a target solvent.[1][3]

Materials:

  • 3-(2-Aminoethyl)phenol HCl (Solid)[1][2][][6]

  • Target Solvent (e.g., PBS, Ethanol)[3]

  • 0.45 µm PTFE Syringe Filter (or Nylon for aqueous)[3]

  • HPLC-UV or UV-Vis Spectrophotometer[1]

Workflow:

  • Preparation: Weigh approximately 100 mg of solid into a 4 mL glass vial.

  • Addition: Add 1.0 mL of solvent.

  • Agitation: Shake at 25°C for 24 hours (Orbit shaker: 300 rpm).

    • Visual Check: If solid dissolves completely, add more solid until a precipitate remains visible.[3]

  • Equilibration: Allow the saturated solution to stand for 1 hour to settle.

  • Filtration: Filter the supernatant using a pre-wetted syringe filter.[3]

  • Quantification: Dilute the filtrate (e.g., 1:100) and analyze via HPLC-UV (275 nm).

Protocol: Recrystallization (Purification)

Objective: Purify oxidized or low-grade material.[1][3]

  • Dissolution: Dissolve crude solid in minimal boiling Methanol or Ethanol .[3]

  • Filtration: Hot filter to remove insoluble particulates.[3]

  • Precipitation:

    • Method A (Cooling): Slowly cool to 4°C.[3]

    • Method B (Anti-solvent): Add Diethyl Ether dropwise until turbidity persists.[3]

  • Collection: Filter crystals and wash with cold ether. Dry under vacuum over

    
    .
    
Visualization of Workflow

SolubilityWorkflow Start Start: Weigh Excess Solid AddSolvent Add Solvent (1 mL) Start->AddSolvent Check Is Solid Visible? AddSolvent->Check AddMore Add 50 mg Solid Check->AddMore No (Dissolved) Agitate Agitate 24h @ 25°C Check->Agitate Yes (Saturated) AddMore->Check Filter Filter Supernatant (0.45 µm) Agitate->Filter Analyze HPLC/UV Quantification Filter->Analyze

Figure 2: Decision tree for determining thermodynamic solubility limits.

Part 4: Implications for Drug Development[1][7]

Stability in Solution

Phenol-containing amines are susceptible to oxidative degradation (turning pink/brown) at alkaline pH or in the presence of metal ions.[3]

  • Recommendation: Maintain aqueous stock solutions at pH < 6.0.[3]

  • Antioxidants: For sensitive assays, add 0.1% Sodium Metabisulfite or Ascorbic Acid to the stock solution.[3]

Formulation Strategy

For intravenous or intraperitoneal (IP) injection in animal models:

  • Vehicle: Saline (0.9% NaCl) is preferred.[3]

  • Solubility Limit: Do not exceed 50 mg/mL to avoid precipitation at the injection site.

  • pH Adjustment: The HCl salt is acidic.[3] If buffering to pH 7.4 is required, use phosphate buffer, but ensure the concentration does not exceed the solubility product limit to prevent "salting out."[3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77001, 3-(2-Aminoethyl)phenol hydrochloride. Retrieved January 30, 2026 from [Link][3]

  • OECD (1995). Test No. 105: Water Solubility.[3] OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved January 30, 2026 from [Link][3]

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of 3-Hydroxyphenethylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the spectroscopic data for 3-Hydroxyphenethylamine hydrochloride, a compound of significant interest in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic data for 3-Hydroxyphenethylamine hydrochloride, a compound of significant interest in medicinal chemistry and pharmacology. As a crucial neuromodulator and a structural analog of phenethylamine, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its application in research and drug development. This document will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in established scientific principles.

Introduction

3-Hydroxyphenethylamine, also known as m-Tyramine, is an endogenous trace amine that plays a role in neuromodulation.[1] Its hydrochloride salt is a common form for handling and formulation due to its increased stability and solubility. The structural elucidation and purity assessment of this compound rely heavily on a combination of spectroscopic techniques. This guide will walk through the expected spectroscopic signatures of 3-Hydroxyphenethylamine hydrochloride, providing a framework for its identification and characterization.

Chemical Structure and Properties

IUPAC Name: 3-(2-aminoethyl)phenol;hydrochloride[2] CAS Number: 3458-98-8[2][3][4][5] Molecular Formula: C₈H₁₂ClNO[3][4][5] Molecular Weight: 173.64 g/mol [2][4][5]

The structure of 3-Hydroxyphenethylamine hydrochloride features a meta-substituted phenolic ring, an ethylamine side chain, and a hydrochloride salt formed at the amino group. This structure dictates the spectroscopic properties that will be discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 3-Hydroxyphenethylamine hydrochloride, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 3-Hydroxyphenethylamine hydrochloride in a suitable deuterated solvent, such as D₂O, will exhibit distinct signals for the aromatic and aliphatic protons. The protonation of the amino group to form the ammonium salt (-NH₃⁺) influences the chemical shifts of the adjacent methylene protons.

Predicted ¹H NMR Data (based on m-Tyramine in D₂O)

Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~7.2-7.3t1HH-5Aromatic proton coupled to H-4 and H-6.
~6.8-6.9d1HH-6Aromatic proton coupled to H-5.
~6.7-6.8d1HH-4Aromatic proton coupled to H-5.
~6.7s1HH-2Aromatic proton with no adjacent protons.
~3.2-3.3t2H-CH₂-NMethylene protons adjacent to the electron-withdrawing ammonium group, expected to be downfield.
~2.8-2.9t2HAr-CH₂-Methylene protons adjacent to the aromatic ring.

Note: The exact chemical shifts can vary depending on the solvent and concentration. The phenolic -OH and the ammonium -NH₃⁺ protons are typically exchanged with D₂O and are often not observed.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of 3-Hydroxyphenethylamine hydrochloride in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-64 (depending on concentration)

    • Relaxation delay: 1-5 seconds

    • Pulse width: 30-45 degrees

  • Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals. Reference the spectrum to the residual solvent peak.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The number of unique carbon signals will correspond to the number of chemically non-equivalent carbon atoms in the structure.

Predicted ¹³C NMR Data

Chemical Shift (ppm)AssignmentRationale
~157C-3Aromatic carbon attached to the hydroxyl group.
~140C-1Aromatic carbon attached to the ethylamine side chain.
~130C-5Aromatic C-H.
~121C-6Aromatic C-H.
~116C-4Aromatic C-H.
~115C-2Aromatic C-H.
~41-CH₂-NAliphatic carbon attached to the nitrogen.
~34Ar-CH₂-Aliphatic carbon attached to the aromatic ring.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of a deuterated solvent.

  • Instrumentation: Utilize a 75 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Employ a proton-decoupled pulse sequence.

    • Number of scans: 256 or more to achieve adequate signal-to-noise.

    • Relaxation delay: 2-5 seconds.

  • Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of 3-Hydroxyphenethylamine hydrochloride will show characteristic bands for the hydroxyl, ammonium, and aromatic moieties.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3200-3600BroadO-H stretch (phenolic)
2800-3200BroadN-H stretch (ammonium salt)
3000-3100MediumAromatic C-H stretch
2850-2960MediumAliphatic C-H stretch
~1600, ~1470Medium-StrongAromatic C=C stretching
1000-1300StrongC-O stretch (phenol) and C-N stretch

Experimental Protocol for IR Spectroscopy (KBr Pellet):

  • Sample Preparation: Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder.

  • Pellet Formation: Press the powder into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

  • Background Correction: A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For 3-Hydroxyphenethylamine hydrochloride, the mass spectrum will typically show the molecular ion of the free base (m-Tyramine) after the loss of HCl during ionization.

Expected Mass Spectrometry Data (Electron Ionization - EI)

  • Molecular Ion (M⁺): m/z = 137 (corresponding to the free base, C₈H₁₁NO)

  • Major Fragments:

    • m/z = 108: Loss of the ethylamine side chain (CH₂=NH₂⁺). This fragment corresponds to the hydroxytropylium ion, a common fragmentation for phenethylamines.

    • m/z = 30: The ethylamine fragment (CH₂=NH₂⁺).

Proposed Fragmentation Pathway:

fragmentation M [C8H11NO]+. m/z = 137 F1 [C7H8O]+. m/z = 108 M->F1 - CH2NH2 F2 [CH4N]+ m/z = 30 M->F2 Benzylic cleavage

Caption: Proposed EI-MS fragmentation of m-Tyramine.

Experimental Protocol for Mass Spectrometry (GC-MS with EI):

  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol) into the gas chromatograph (GC).

  • Chromatographic Separation: The GC will separate the analyte from the solvent and any impurities.

  • Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer where it is ionized by electron impact.

  • Mass Analysis: The resulting ions are separated by their mass-to-charge ratio in the mass analyzer.

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Summary of Spectroscopic Data

TechniqueKey Observations
¹H NMR Signals for aromatic protons (δ 6.7-7.3 ppm) and two aliphatic triplets (δ ~2.8 and ~3.2 ppm).
¹³C NMR Six aromatic carbon signals (δ 115-157 ppm) and two aliphatic carbon signals (δ ~34 and ~41 ppm).
IR Broad O-H and N-H stretching bands, aromatic C-H and C=C bands, and C-O and C-N stretching bands.
Mass Spec Molecular ion of the free base at m/z 137 and characteristic fragments at m/z 108 and 30.

Conclusion

The comprehensive spectroscopic analysis of 3-Hydroxyphenethylamine hydrochloride using NMR, IR, and Mass Spectrometry provides a robust framework for its unequivocal identification and structural verification. The data and interpretations presented in this guide are essential for researchers and professionals working with this compound, ensuring the quality and integrity of their scientific endeavors. The provided protocols offer a starting point for the acquisition of high-quality spectroscopic data.

References

  • PubChem. (n.d.). m-Tyramine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-(2-Aminoethyl)phenol hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 3-(2-AMINOETHYL)PHENOL HYDROCHLORIDE. Retrieved from [Link]

  • Wikipedia. (2023, October 26). meta-Tyramine. In Wikipedia. Retrieved from [Link]

Sources

Foundational

Discovery and historical context of 3-(2-Aminoethyl)phenol hydrochloride in research.

Technical Monograph: 3-(2-Aminoethyl)phenol Hydrochloride (m-Tyramine) From "False Neurotransmitter" to TAAR1 Agonist: A Technical Guide for Research & Development Executive Summary 3-(2-Aminoethyl)phenol hydrochloride (...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3-(2-Aminoethyl)phenol Hydrochloride (m-Tyramine) From "False Neurotransmitter" to TAAR1 Agonist: A Technical Guide for Research & Development

Executive Summary

3-(2-Aminoethyl)phenol hydrochloride (commonly meta-tyramine or m-tyramine) is an endogenous trace amine and a positional isomer of the classical sympathomimetic para-tyramine. Historically dismissed as metabolic "noise" or a "false neurotransmitter," m-tyramine has been recontextualized by the discovery of the Trace Amine-Associated Receptor 1 (TAAR1). Unlike its para-isomer, which primarily exerts peripheral pressor effects (the "cheese reaction"), m-tyramine exhibits significant neuromodulatory potential in the CNS, influencing dopaminergic and glutamatergic transmission. This guide outlines its chemical identity, synthesis, detection, and pharmacological utility in modern drug discovery.

Chemical Identity & Physical Properties

m-Tyramine is a phenethylamine derivative.[1][2] In research settings, it is almost exclusively handled as the hydrochloride salt to ensure stability and solubility.

PropertySpecification
IUPAC Name 3-(2-Aminoethyl)phenol hydrochloride
Common Name m-Tyramine HCl, meta-Tyramine
CAS Number 3458-98-8 (HCl salt); 588-05-6 (Free base)
Molecular Formula C₈H₁₁NO[1][2][3][4] · HCl
Molecular Weight 173.64 g/mol
Solubility Highly soluble in water, ethanol; insoluble in non-polar solvents.
Stability Hygroscopic. Store at -20°C. Solutions susceptible to oxidation (protect from light).

Historical Context: The "Trace Amine" Renaissance

The scientific narrative of m-tyramine is defined by three distinct eras:

  • The "False Neurotransmitter" Era (1960s-1970s): Early research characterized m-tyramine as a byproduct that accumulated when Monoamine Oxidase (MAO) was inhibited. It was termed a "false neurotransmitter" because it could displace norepinephrine from synaptic vesicles via VMAT2 but elicited a weaker post-synaptic response, theoretically lowering blood pressure.

  • The Boulton Era (1980s): The work of A.A. Boulton and colleagues at the University of Saskatchewan established that m-tyramine was not just a byproduct but an endogenous amine with rapid turnover rates (half-life < 30 seconds), maintained at nanomolar levels (0.4–73 nM in rat brain).

  • The TAAR1 Era (2001-Present): The cloning of TAAR1 by Borowsky and Bunzow revealed that m-tyramine is a potent endogenous agonist for this G-protein coupled receptor (GPCR), linking it directly to the modulation of dopamine firing rates and offering a novel mechanism for antipsychotic efficacy (e.g., Ulotaront).

Mechanism of Action & Signaling

m-Tyramine acts through two distinct mechanisms:

  • Presynaptic Displacement (High Concentration): It enters the neuron via DAT/NET and displaces catecholamines from storage vesicles (VMAT2).

  • Receptor Activation (Physiological Concentration): It activates TAAR1 (Gs-coupled), increasing cAMP and phosphorylating DAT/NET, which can internalize the transporters or reverse their direction.

Visualization: Synaptic Signaling Pathways

SynapticSignaling mTyramine m-Tyramine (Extracellular) TAAR1 TAAR1 Receptor (Gs-Coupled) mTyramine->TAAR1 Agonist Binding DAT Dopamine Transporter (DAT) mTyramine->DAT Transport Entry AC Adenylyl Cyclase TAAR1->AC Stimulation cAMP cAMP Increase AC->cAMP PKA PKA Activation cAMP->PKA PKA->DAT Phosphorylation (Internalization/Reversal) VMAT2 VMAT2 (Vesicle) DAT->VMAT2 Displacement DA_Release Dopamine Release (Non-Vesicular) VMAT2->DA_Release Exchange

Figure 1: Dual mechanism of m-tyramine involving TAAR1-mediated signaling and transporter-mediated displacement.

Experimental Workflow 1: Chemical Synthesis

Objective: Synthesis of 3-(2-Aminoethyl)phenol HCl from 3-hydroxybenzaldehyde via the Henry Reaction (Nitroaldol condensation).

Rationale: The Henry reaction is preferred over direct decarboxylation of m-tyrosine for synthetic purity, avoiding contamination with amino acid precursors.

Protocol:
  • Nitroaldol Condensation:

    • Reagents: 3-Hydroxybenzaldehyde (1.0 eq), Nitromethane (solvent/reagent), Ammonium Acetate (catalyst).

    • Procedure: Reflux 3-hydroxybenzaldehyde in excess nitromethane with catalytic ammonium acetate for 2–4 hours.

    • Observation: Formation of a yellow crystalline solid (3-hydroxy-ω-nitrostyrene).

    • Purification: Recrystallize from ethanol.

  • Reduction:

    • Reagents: Lithium Aluminum Hydride (LiAlH₄) (4.0 eq) in dry THF OR Catalytic Hydrogenation (H₂/Pd-C).

    • Procedure: Add the nitrostyrene dropwise to a suspension of LiAlH₄ in THF at 0°C. Reflux for 6 hours.

    • Quenching: Fieser workup (Water, 15% NaOH, Water). Filter precipitate.

  • Salt Formation (Critical Step):

    • The free base is an unstable oil prone to oxidation.

    • Dissolve the crude oil in dry diethyl ether.

    • Bubble dry HCl gas or add ethanolic HCl dropwise.

    • Result: White precipitate of 3-(2-Aminoethyl)phenol hydrochloride. Filter and dry under vacuum.

Experimental Workflow 2: Detection & Quantification

Objective: Quantify endogenous m-tyramine in brain tissue. Challenge: Levels are extremely low (trace), requiring high-sensitivity detection. UV detection is insufficient; Electrochemical Detection (ECD) is mandatory.

Protocol: HPLC-ECD
  • Sample Preparation:

    • Homogenize tissue in 0.1 M Perchloric Acid (precipitates proteins, stabilizes amines).

    • Centrifuge (15,000 x g, 20 min, 4°C).

    • Solid Phase Extraction (SPE): Use a weak cation exchange column to separate amines from acidic metabolites.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., 3µm, 150mm x 4.6mm).

    • Mobile Phase: Citrate-Acetate buffer (pH 4.0) + 10% Methanol + Ion Pairing Agent (e.g., Sodium Octyl Sulfate, 100 mg/L).

    • Note: The ion pairing agent is crucial to retain the polar amine on the non-polar C18 column.

  • Detection:

    • Mode: Coulometric or Amperometric.

    • Potential: +650 to +750 mV vs. Ag/AgCl.

    • Limit of Detection: Typically < 0.5 nM.

Visualization: Metabolic Pathway

Metabolism Phe Phenylalanine mTyr m-Tyrosine Phe->mTyr CYP2D6 / Hydroxylase mTyramine m-Tyramine mTyr->mTyramine AADC (Decarboxylase) mHPAA m-Hydroxyphenyl- acetic acid mTyramine->mHPAA MAO-A / MAO-B (Deamination) DA Dopamine (Minor Route) mTyramine->DA CYP2D6 (Ring Hydroxylation)

Figure 2: Metabolic biosynthesis and degradation of m-tyramine.

References

  • Borowsky, B., et al. (2001). Trace amines: Identification of a family of mammalian G protein-coupled receptors. Proceedings of the National Academy of Sciences, 98(16), 8966-8971. Link

  • Boulton, A. A., & Juorio, A. V. (1982). Brain trace amines. Handbook of Neurochemistry, 1, 189-222. Link

  • Berry, M. D. (2004). Mammalian central nervous system trace amines.[5] Pharmacologic amphetamines, physiologic neuromodulators. Journal of Neurochemistry, 90(2), 257-271. Link

  • Dyck, L. E., et al. (1982). The in vitro release of endogenous m-tyramine, p-tyramine and dopamine from rat striatum.[1] Neurochemical Research, 7(6), 705-716.[1] Link[1]

  • Sotnikova, T. D., et al. (2009). Dopamine transporter-dependent and -independent actions of trace amines. Journal of Neurochemistry, 111(3), 692-705. Link

Sources

Exploratory

Technical Guide: Safety, Handling, and Storage of 3-(2-Aminoethyl)phenol Hydrochloride

Introduction & Chemical Identity 3-(2-Aminoethyl)phenol hydrochloride , commonly known as m-Tyramine Hydrochloride , is a positional isomer of the naturally occurring trace amine p-tyramine. It functions as a potent agon...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Identity

3-(2-Aminoethyl)phenol hydrochloride , commonly known as m-Tyramine Hydrochloride , is a positional isomer of the naturally occurring trace amine p-tyramine. It functions as a potent agonist for the Trace Amine-Associated Receptor 1 (TAAR1) and acts as a substrate for monoamine oxidases (MAO).

In drug development and neuroscience research, this compound is frequently utilized to study adrenergic signaling, neurotransmitter release mechanisms, and hypertension models. Its structural integrity is critical; degradation products (quinones) can interfere with receptor binding assays and yield false positives in colorimetric data.

Property Details
IUPAC Name 3-(2-Aminoethyl)phenol hydrochloride
Common Synonyms m-Tyramine HCl, 3-Hydroxyphenethylamine HCl
CAS Number 3458-98-8 (HCl salt); 588-05-6 (Free base)
Molecular Formula C₈H₁₁NO[1][2][3] · HCl
Molecular Weight 173.64 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in water, methanol, DMSO

Hazard Identification & Toxicology (GHS)

While m-tyramine HCl is not classified as a Category 1 acute toxin, it possesses significant irritant properties and pharmacological activity that necessitate strict containment.

GHS Classification[4][5]
  • Skin Corrosion/Irritation: Category 2 (H315)[3][4][5]

  • Serious Eye Damage/Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)[3][5]

Pharmacological Hazards

Beyond standard chemical irritation, m-tyramine is a sympathomimetic amine. Systemic absorption (inhalation of dust or accidental ingestion) can trigger an adrenergic crisis .

  • Mechanism: Displaces norepinephrine from sympathetic nerve endings and activates TAAR1.

  • Symptoms: Transient hypertension, tachycardia, headache, and palpitations.

  • Risk Group: Researchers taking MAO inhibitors (MAOIs) are at significantly higher risk of "tyramine effect" (hypertensive crisis) even at low exposure levels.

Storage & Stability: The Oxidation Challenge

The phenolic hydroxyl group at the meta position renders this compound susceptible to autoxidation, particularly in the presence of moisture and light. The formation of colored oxidation products (quinones) indicates a loss of purity.

Stability Protocol
  • Hygroscopicity: The hydrochloride salt is hygroscopic.[6] Moisture absorption alters the effective molecular weight, leading to errors in molarity calculations during dosing.

  • Oxidation Sensitivity: Exposure to atmospheric oxygen turns the white powder pink or brown.

  • Temperature: Store at +2°C to +8°C for routine use; -20°C is recommended for long-term archival to arrest oxidative kinetics.

Recommended Storage Architecture
  • Primary Container: Amber glass vial (UV protection).

  • Atmosphere: Headspace purged with Argon or Nitrogen before sealing.

  • Secondary Containment: Desiccator cabinet or sealed bag with silica gel packets.

StorageLogic Compound m-Tyramine HCl (White Powder) Risk1 Moisture (Hygroscopic) Compound->Risk1 Risk2 Oxygen (Phenolic Oxidation) Compound->Risk2 Risk3 UV Light (Photo-degradation) Compound->Risk3 Action1 Desiccator Storage Risk1->Action1 Action2 Inert Gas Purge (Ar/N2) Risk2->Action2 Action3 Amber Glassware Risk3->Action3 Result Maintained Purity (No Quinone Formation) Action1->Result Action2->Result Action3->Result

Figure 1: Critical storage parameters to prevent degradation of phenolic amines.

Handling & Experimental Protocols

To ensure data integrity and personnel safety, follow this "Zero-Contact" workflow.

A. Engineering Controls[11]
  • Weighing: Must be performed in a chemical fume hood or a powder containment balance enclosure. Do not weigh on an open benchtop to prevent aerosolization.

  • Static Control: Use an anti-static gun or ionizer bar, as dry hydrochloride salts often carry static charges that cause powder scattering.

B. Solubilization Protocol

This compound is prone to rapid oxidation once in solution at neutral or alkaline pH.

  • Solvent Choice:

    • Water: Soluble up to ~50 mg/mL.

    • DMSO: Soluble up to ~100 mg/mL (Preferred for stock solutions).

  • Preparation Steps:

    • Weigh the required mass under inert atmosphere if possible.

    • Dissolve in degassed solvent (sparged with N₂ for 15 mins).

    • Critical Step: If using aqueous buffer, keep pH < 7.0 for storage. Alkaline conditions accelerate phenol oxidation.

  • Usage: Prepare fresh daily. Discard solutions that turn pink.

C. Personal Protective Equipment (PPE)
  • Respiratory: N95 mask (minimum) if outside a hood; P100 respirator recommended for large quantities.

  • Skin: Nitrile gloves (0.11 mm thickness minimum). Double glove if handling concentrated stock solutions (>100 mM).

  • Eyes: Chemical splash goggles.

HandlingWorkflow Start Start: Solid Handling PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Start->PPE Env Environment: Fume Hood On PPE->Env Weigh Weighing: Use Anti-Static Gun Avoid Drafts Env->Weigh Solvent Solubilization: Degassed Water or DMSO Weigh->Solvent Check Quality Check: Is Solution Clear? Solvent->Check Use Proceed to Assay Check->Use Yes Discard Discard (Oxidized) Check->Discard No (Pink/Brown)

Figure 2: Step-by-step handling workflow to minimize exposure and degradation.

Emergency Response & Disposal

Biological Exposure Response

Because m-tyramine is pharmacologically active, exposure requires monitoring for sympathomimetic effects.

Exposure Route Immediate Action Medical Surveillance
Inhalation Move to fresh air.[7][4][5] Sit upright.Monitor blood pressure and heart rate. Watch for respiratory distress (H335).[3]
Skin Contact Wash with soap/water for 15 min.Check for chemical dermatitis.
Eye Contact Rinse for 15 min (lifting lids).[5][6]Consult ophthalmologist if redness persists (H319).
Ingestion Rinse mouth. Do NOT induce vomiting.Urgent: Monitor for hypertensive crisis, especially if patient is on MAOIs.
Spill Cleanup
  • Isolate: Evacuate the immediate area (10-meter radius) if dust is airborne.

  • Neutralize: Wet the powder with a damp paper towel (water) to prevent dust generation.

  • Clean: Wipe surface with 10% ethanol followed by water.

  • Waste: Place materials in a sealed bag labeled "Hazardous Waste: Organic Amine Salt."

Disposal Guidelines
  • Classification: Hazardous Chemical Waste.

  • Segregation: Do not mix with strong oxidizing agents (e.g., nitric acid, perchlorates) in waste streams.

  • Method: Incineration in a licensed chemical waste facility equipped with afterburners and scrubbers.

References

  • National Center for Biotechnology Information (PubChem). (2025). PubChem Compound Summary for CID 77001, 3-(2-Aminoethyl)phenol hydrochloride. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2025).[3] Registration Dossier - Classification and Labelling Inventory: 3-hydroxyphenethylamine hydrochloride. Retrieved from [Link]

  • Carl Roth. (2023). Safety Data Sheet: Tyramine Hydrochloride. Retrieved from [Link]

  • Broadley, K. J. (2010). The vascular effects of trace amines and amphetamines. Pharmacology & Therapeutics. (Contextual grounding for adrenergic pharmacology). Retrieved from [Link]

Sources

Foundational

GHS hazard and precautionary statements for 3-(2-Aminoethyl)phenol hydrochloride.

GHS Hazard Analysis & Risk Management Guide [1][2] Executive Summary & Chemical Identity 3-(2-Aminoethyl)phenol hydrochloride (also known as m-Tyramine HCl) is a positional isomer of the trace amine tyramine.[1][2] In dr...

Author: BenchChem Technical Support Team. Date: February 2026

GHS Hazard Analysis & Risk Management Guide [1][2]

Executive Summary & Chemical Identity

3-(2-Aminoethyl)phenol hydrochloride (also known as m-Tyramine HCl) is a positional isomer of the trace amine tyramine.[1][2] In drug discovery, it serves as a critical scaffold for synthesizing adrenergic receptor ligands and investigating trace amine-associated receptor (TAAR) signaling.[1][2]

While often categorized generically as an "irritant," this compound possesses dual chemical functionalities—a phenolic hydroxyl and a primary amine—that dictate its toxicological profile and handling requirements. This guide moves beyond the basic Safety Data Sheet (SDS) to provide a mechanistic risk assessment and validated handling protocols.

Chemical Identification
ParameterDetail
IUPAC Name 3-(2-Aminoethyl)phenol hydrochloride
Common Synonyms m-Tyramine HCl; 3-Hydroxyphenethylamine HCl
CAS Number 3458-98-8
Molecular Formula C₈H₁₁NO[1][2][3][4][5][6][7][8] · HCl
Molecular Weight 173.64 g/mol
Physical State White to off-white hygroscopic solid

GHS Hazard Classification & Mechanistic Analysis

The Global Harmonized System (GHS) classification for 3-(2-Aminoethyl)phenol hydrochloride is primarily driven by its potential to cause local tissue damage upon contact.[1][2]

Hazard Statement Analysis

The following classifications are based on the specific CAS 3458-98-8.[1][2]

GHS CodeHazard StatementCategoryMechanistic Insight (Why this matters)
H315 Causes skin irritationCat.[1][2][9] 2Protein Denaturation: Phenolic compounds can disrupt keratinocyte cell membranes.[2] Combined with the acidity of the HCl salt (pH ~4-5 in solution), this creates a synergistic irritant effect on the stratum corneum.[1]
H319 Causes serious eye irritationCat.[2][9] 2AMucosal Sensitivity: The ionic strength and acidity of the hydrochloride salt, upon dissolving in the tear film, can cause immediate pain and conjunctival hyperemia.
H335 May cause respiratory irritationSTOT SE 3Dust Inhalation: As a hygroscopic salt, airborne dust particles rapidly solubilize in the upper respiratory tract, delivering a localized acidic shock to the mucosa.
H302 *Harmful if swallowedCat.[2][10] 4Sympathomimetic Activity: Note: While not always listed in every vendor SDS, structural analogs (tyramines) are vasoactive amines.[1][2] Ingestion can trigger hypertensive crises, particularly in individuals on MAO inhibitors.[2]

Note: H302 is treated here as a precautionary classification based on the pharmacological class (sympathomimetic amines) despite varying vendor data.[1][2]

Precautionary Protocols & Risk Management

Effective risk management requires translating P-codes into laboratory workflows.[1][2] The following protocols are designed to be self-validating: if the control fails, the user is protected by the secondary barrier.[1][2]

Engineering Controls & PPE Logic

Core Directive: Do not handle the open powder on an open bench.

  • Primary Barrier (Engineering): Chemical Fume Hood (Certified face velocity > 100 fpm).[1][2]

  • Secondary Barrier (PPE):

    • Eyes: Chemical splash goggles (ANSI Z87.1).[1][2] Reasoning: Safety glasses are insufficient for hygroscopic salts that can dissolve in sweat/tears and run into the eyes.

    • Hands: Nitrile gloves (Minimum thickness 0.11 mm).[1][2] Breakthrough time is generally excellent for solid salts, but change immediately if wetted.[1][2]

    • Respiratory: If weighing outside a hood (not recommended), use a NIOSH N95/P100 particulate respirator.[1]

Visualization: PPE Decision Logic

The following diagram illustrates the decision matrix for selecting protection based on the operation being performed.

PPE_Selection Start Operation Type Solids Weighing Solid Powder Start->Solids Solution Handling Solutions (>1M) Start->Solution Trace Trace Analysis / HPLC Start->Trace Hood Is Fume Hood Available? Solids->Hood DoubleGlove Splash Protection: Double Nitrile Gloves + Face Shield if pouring Solution->DoubleGlove FullPPE Standard PPE: Lab Coat + Nitrile Gloves + Goggles + Fume Hood Trace->FullPPE Hood->FullPPE Yes RespPPE Enhanced PPE: Standard PPE + N95/P100 Respirator (Minimize Duration) Hood->RespPPE No (Avoid if possible)

Figure 1: Risk-based PPE selection logic for handling 3-(2-Aminoethyl)phenol HCl.

Experimental Protocol: Safe Handling of Hygroscopic Salts

This substance is hygroscopic.[2] Improper handling leads to "caking," which increases the risk of spatula scraping and subsequent dust generation.

Protocol: The "Desiccator-to-Vessel" Transfer

  • Preparation: Equilibrate the reagent bottle to room temperature before opening to prevent condensation.

  • Environment: Place the balance inside the fume hood. If the balance is external, tare the weighing vessel (with lid) inside the hood.[1][2]

  • Transfer:

    • Open the container only within the hood.

    • Transfer the solid to the weighing vessel.

    • Critical Step: Close the weighing vessel before removing it from the hood to weigh.

  • Cleanup: Wipe the exterior of the reagent bottle with a dry tissue before returning to storage.

  • Validation: Check the bottle threads. If white crust (salt) is visible, the seal was compromised.[1][2] Wipe clean with a damp Kimwipe followed by a dry one.[2]

Emergency Response & First Aid

In the event of exposure, immediate action mitigates the mechanism of injury (acidic irritation).[2][11]

Exposure Response Workflow

Emergency_Response Exposure Exposure Event Type Identify Route Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Action_Skin 1. Brush off dry powder 2. Rinse water >15 min 3. Remove contam. clothing Skin->Action_Skin Action_Eye 1. Do NOT rub 2. Flush water >15 min 3. Lift eyelids Eye->Action_Eye Action_Inhale 1. Move to fresh air 2. Sit upright 3. Seek medical if dyspnea Inhale->Action_Inhale Medical Seek Medical Attention (Bring SDS) Action_Skin->Medical Action_Eye->Medical Action_Inhale->Medical

Figure 2: Immediate response workflow for accidental exposure.[1][2]

Specific First Aid Measures
  • Eye Contact: The HCl salt is acidic.[2] Speed is critical. Use an eyewash station immediately. Do not use neutralization agents (e.g., baking soda) in the eye, as the heat of reaction can cause further damage.[1][2]

  • Skin Contact: Phenolic compounds can have a local anesthetic effect, masking the initial burn.[12] Flush thoroughly even if pain is minimal.[2][12]

  • Ingestion: Do NOT induce vomiting. The compound may have sympathomimetic effects (increasing heart rate/blood pressure).[1][2] Keep the victim calm and transport to a medical facility.

Storage and Stability

Proper storage preserves the chemical integrity and prevents degradation into potentially more toxic quinone species (common with phenol oxidation).[2]

  • Temperature: Store at 2-8°C (Refrigerated) .

  • Atmosphere: Store under inert gas (Argon or Nitrogen) if possible.[1][2] The phenol moiety is susceptible to oxidation, turning the white powder pink/brown over time.

  • Hygroscopicity: Store in a desiccator or with desiccant packs.[2] Moisture uptake hydrolyzes the salt and accelerates oxidation.

  • Incompatibilities:

    • Strong Oxidizing Agents: Reaction may be vigorous.[2]

    • Acid Chlorides/Anhydrides: Will react rapidly with both the amine and phenol groups.

References

  • PubChem. (n.d.).[1][2] 3-(2-Aminoethyl)phenol hydrochloride (Compound Summary). National Library of Medicine.[2] Retrieved October 26, 2023, from [Link][1][2]

  • European Chemicals Agency (ECHA). (n.d.).[1][2] C&L Inventory: 3-(2-Aminoethyl)phenol hydrochloride.[1][2][4] Retrieved October 26, 2023, from [Link][1]

  • National Institute for Occupational Safety and Health (NIOSH). (2023).[1][2] NIOSH Pocket Guide to Chemical Hazards.[2] Centers for Disease Control and Prevention.[2] Retrieved October 26, 2023, from [Link][1][2]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of 3-(2-Aminoethyl)phenol Hydrochloride

Abstract & Scope This application note details a robust, three-stage synthesis protocol for 3-(2-Aminoethyl)phenol hydrochloride (also known as m-tyramine hydrochloride), a critical adrenergic agonist and metabolic inter...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, three-stage synthesis protocol for 3-(2-Aminoethyl)phenol hydrochloride (also known as m-tyramine hydrochloride), a critical adrenergic agonist and metabolic intermediate. While direct synthesis from 3-hydroxybenzaldehyde is possible, this protocol utilizes a protection-first strategy starting with 3-methoxybenzaldehyde. This route circumvents the solubility and stoichiometry issues often encountered when reducing free phenols with lithium aluminum hydride (LiAlH


), ensuring higher reproducibility and purity for pharmaceutical-grade applications.

Target Molecule:

  • IUPAC Name: 3-(2-Aminoethyl)phenol hydrochloride[1][]

  • CAS: 3458-98-8

  • Formula: C

    
    H
    
    
    
    ClNO
  • MW: 173.64 g/mol []

Retrosynthetic Strategy

The synthesis is designed around the Henry Reaction (Nitroaldol Condensation) to establish the carbon skeleton, followed by a hydride reduction and a final deprotection step.

Retrosynthesis Figure 1: Retrosynthetic analysis via the Methoxy-Protection Route. Target 3-(2-Aminoethyl)phenol (Target) Intermediate2 3-Methoxyphenethylamine Target->Intermediate2 Demethylation (HBr) Intermediate1 3-Methoxy-β-nitrostyrene Intermediate2->Intermediate1 Reduction (LiAlH4) Starting 3-Methoxybenzaldehyde (Starting Material) Intermediate1->Starting Henry Reaction (MeNO2)

Detailed Experimental Protocol

Stage 1: Henry Reaction (Condensation)

Objective: Synthesis of 3-methoxy-


-nitrostyrene.
Mechanism:  Base-catalyzed nitroaldol condensation followed by dehydration.
ParameterSpecification
Reagents 3-Methoxybenzaldehyde (1.0 eq), Nitromethane (solvent/reagent), Ammonium Acetate (0.2 eq)
Solvent Nitromethane (excess)
Temperature Reflux (101 °C)
Time 2–4 Hours
Expected Yield 85–95%

Procedure:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add 3-methoxybenzaldehyde (13.6 g, 100 mmol) and ammonium acetate (1.54 g, 20 mmol).

  • Solvent: Add nitromethane (50 mL). Note: Nitromethane acts as both reactant and solvent.

  • Reaction: Heat the mixture to gentle reflux. The solution will turn deep yellow/orange, indicating the formation of the nitrostyrene.[3] Monitor via TLC (Solvent: 3:1 Hexane/EtOAc) until the aldehyde spot disappears.

  • Workup: Cool the mixture to room temperature. The product often crystallizes directly upon cooling. If not, remove excess nitromethane under reduced pressure (rotary evaporator).

  • Purification: Recrystallize the crude solid from boiling methanol or isopropanol. Filter and dry to obtain 3-methoxy-

    
    -nitrostyrene  as yellow needles.
    

Critical Control Point: Ensure the ammonium acetate is dry. Water inhibits the dehydration step, leading to the intermediate nitro-alcohol rather than the alkene.

Stage 2: Hydride Reduction

Objective: Reduction of the nitroalkene to 3-methoxyphenethylamine. Safety Alert: LiAlH


 is pyrophoric. All glassware must be oven-dried, and the reaction performed under an inert atmosphere (N

or Ar).
ParameterSpecification
Reagents 3-Methoxy-β-nitrostyrene (1.0 eq), LiAlH

(3.0 eq)
Solvent Anhydrous THF or Diethyl Ether
Temperature Reflux
Time 6–12 Hours
Expected Yield 60–75%

Procedure:

  • Preparation: In a dry 1 L 3-neck flask under N

    
    , suspend LiAlH
    
    
    
    (4.5 g, ~120 mmol) in anhydrous THF (200 mL). Cool to 0 °C in an ice bath.
  • Addition: Dissolve 3-methoxy-

    
    -nitrostyrene (7.16 g, 40 mmol) in anhydrous THF (50 mL). Add this solution dropwise to the LiAlH
    
    
    
    suspension. Caution: Exothermic reaction with gas evolution.
  • Reflux: Once addition is complete, remove the ice bath and heat to reflux for 6–12 hours. The yellow color of the nitrostyrene should fade.

  • Quenching (Fieser Method): Cool to 0 °C. Carefully add, in sequence:

    • 4.5 mL water

    • 4.5 mL 15% NaOH solution

    • 13.5 mL water

  • Isolation: Stir until the aluminum salts form a white, granular precipitate. Filter through a Celite pad. Wash the pad with THF.

  • Concentration: Dry the filtrate over MgSO

    
     and evaporate the solvent to yield 3-methoxyphenethylamine  as a pale oil.
    
Stage 3: Demethylation & Salt Formation

Objective: Cleavage of the methyl ether to yield the target phenol and conversion to the HCl salt.

ParameterSpecification
Reagents 3-Methoxyphenethylamine (1.0 eq), 48% HBr (excess)
Solvent Aqueous HBr
Temperature Reflux (126 °C)
Time 3–5 Hours
Final Form Hydrochloride Salt

Procedure:

  • Demethylation: Combine the crude 3-methoxyphenethylamine oil with 48% hydrobromic acid (50 mL) in a round-bottom flask.

  • Reflux: Heat to reflux for 3–5 hours. Monitor reaction progress (if possible) or rely on standard timing; the evolution of methyl bromide gas (toxic) indicates reaction progress. Use a scrubber.

  • Workup: Remove excess HBr under reduced pressure to leave a dark residue.

  • Free Basing (Optional but recommended for purity): Dissolve residue in minimal water. Neutralize with NaHCO

    
     to pH ~8. Extract the free amine into EtOAc (3 x 50 mL). Dry over MgSO
    
    
    
    .
  • Salt Formation: Dissolve the free base in dry diethyl ether. Add ethereal HCl or concentrated HCl dropwise with vigorous stirring.

  • Crystallization: The 3-(2-aminoethyl)phenol hydrochloride will precipitate. Filter, wash with cold ether, and dry.

Process Workflow

Workflow Figure 2: Operational workflow for the synthesis of m-Tyramine HCl. cluster_0 Stage 1: Henry Reaction cluster_1 Stage 2: Reduction cluster_2 Stage 3: Demethylation S1_Start 3-Methoxybenzaldehyde + Nitromethane S1_React Reflux w/ NH4OAc (2-4 hrs) S1_Start->S1_React S1_Prod Isolate Nitrostyrene (Crystallization) S1_React->S1_Prod S2_Setup LiAlH4 / THF (Inert Atm) S1_Prod->S2_Setup S2_React Reflux (6-12 hrs) S2_Setup->S2_React S2_Quench Fieser Workup (H2O/NaOH) S2_React->S2_Quench S2_Prod 3-Methoxyphenethylamine (Oil) S2_Quench->S2_Prod S3_React Reflux in 48% HBr S2_Prod->S3_React S3_Salt HCl Salt Formation S3_React->S3_Salt Final 3-(2-Aminoethyl)phenol HCl (Final Product) S3_Salt->Final

Analytical Validation

Upon isolation, the product should be verified against the following physicochemical data:

PropertyValue/Observation
Appearance Off-white to beige crystalline solid
Melting Point 158–161 °C (Lit. varies by crystal form)
1H NMR (D2O)

7.15 (t, 1H), 6.75 (m, 3H), 3.15 (t, 2H), 2.85 (t, 2H)
Solubility Soluble in water, ethanol; Insoluble in ether, chloroform

Troubleshooting & Critical Parameters

  • Incomplete Henry Reaction: If the reaction stalls, add a catalytic amount of glacial acetic acid. The water generated must be removed (azeotropic distillation) if scaling up beyond 100g.

  • LiAlH

    
     "Gunking":  If the aluminum salts form a gelatinous mess during quenching, add Rochelle's salt (Sodium Potassium Tartrate) solution and stir overnight. This solubilizes the aluminum and allows for clean phase separation.
    
  • Demethylation Yield: If HBr reflux yields are low, ensure the acid is fresh (48%). Alternatively, BBr

    
     in DCM at -78 °C to RT can be used, though it is more expensive and harder to handle.
    

References

  • Guy, M. et al. (2008).[4] "The Henry Reaction: Spectroscopic Studies of Nitrile and Hydroxylamine By-products Formed During Synthesis of Psychoactive Phenylalkylamines." Central European Journal of Chemistry, 6(4), 526–534.[4] Link

  • Milhazes, N. et al. (2006). "Beta-nitrostyrene derivatives as potential antibacterial agents: A structure-activity relationship study." Bioorganic & Medicinal Chemistry, 14(12), 4078-4088. (Provides optimized Henry conditions).
  • BOC Sciences. (n.d.). "3-(2-Amino-ethyl)-phenol HCl Product Data."

  • Waghmode, S. B. et al. (2013).[5] "Efficient Method for Demethylation of Aryl Methyl Ether Using Aliquat-336." Synthetic Communications, 43(24). (Discussion of HBr demethylation efficiency). Link

  • Cardiff University. (n.d.). "Safe use of Nitromethane for Aldol Reactions in Flow." (Safety data regarding nitromethane/amine mixtures). Link

Sources

Application

How to prepare a stock solution of 3-(2-Aminoethyl)phenol hydrochloride for cell culture.

Application Note: Preparation of 3-(2-Aminoethyl)phenol Hydrochloride (m-Tyramine HCl) Stock Solution for Cell Culture [1][2] Abstract & Scope This technical guide outlines the standardized protocol for preparing, storin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation of 3-(2-Aminoethyl)phenol Hydrochloride (m-Tyramine HCl) Stock Solution for Cell Culture [1][2]

Abstract & Scope

This technical guide outlines the standardized protocol for preparing, storing, and handling 3-(2-Aminoethyl)phenol hydrochloride (commonly known as m-Tyramine hydrochloride) for in vitro cell culture applications.[2] Unlike its para-substituted isomer (Tyramine), m-Tyramine is a specific trace amine often utilized to study Trace Amine-Associated Receptor 1 (TAAR1) signaling and non-canonical neurotransmission pathways.[2] This protocol ensures sterility, chemical stability, and precise dosing to maintain experimental reproducibility.[2][3]

Chemical Identity & Physicochemical Properties

Before formulation, verify the identity of the compound. The meta position of the hydroxyl group distinguishes this compound from standard Tyramine (p-Tyramine), affecting receptor binding affinity and metabolic stability.[2][3]

PropertySpecification
IUPAC Name 3-(2-Aminoethyl)phenol hydrochloride
Common Name m-Tyramine hydrochloride; meta-Tyramine HCl
CAS Number 3458-98-8
Molecular Formula C₈H₁₁NO[1][4][][6][7][8] · HCl
Molecular Weight 173.64 g/mol
Solubility Water (≥ 50 mM), DMSO (≥ 100 mM), Ethanol
Appearance Off-white to tan solid
Storage (Solid) -20°C, Desiccated, Protect from light

Pre-Formulation Analysis & Causality

Solvent Selection
  • Primary Choice (Water/PBS): As a hydrochloride salt, m-Tyramine is highly water-soluble.[2][3] We recommend preparing the stock in nuclease-free, deionized water or PBS (pH 7.4) .[2][3] This avoids the introduction of organic solvents like DMSO, which can induce cytotoxicity or differentiation in sensitive cell lines (e.g., stem cells or primary neurons) at concentrations >0.1%.[2][3]

  • Secondary Choice (DMSO): If high concentration stocks (>100 mM) are required for specific libraries, DMSO can be used.[2][3] However, for biological relevance, aqueous buffers are superior for this hydrophilic salt.[2][3]

Concentration Strategy
  • Target Stock Concentration: 10 mM or 100 mM .

  • Reasoning: m-Tyramine typically exhibits biological activity (e.g., TAAR1 activation) in the nanomolar to low micromolar range (10 nM – 10 µM) .[2][3] A 10 mM stock allows for a simple 1:1000 dilution to reach 10 µM, keeping the vehicle volume negligible (<0.1%).[2][3]

Preparation Protocol (Step-by-Step)

Materials Required
  • 3-(2-Aminoethyl)phenol hydrochloride (Solid)[1][2][4][][8]

  • Solvent: Sterile Cell Culture Grade Water or PBS (pH 7.4)[1][2]

  • 0.22 µm Polyethersulfone (PES) or PVDF Syringe Filter (Sterile)[1][2]

  • Sterile 1.5 mL or 15 mL microcentrifuge tubes (Light-safe/Amber preferred)

  • Analytical Balance (Precision 0.1 mg)

Calculation (Example for 10 mL of 100 mM Stock)



[1][2]
Workflow Diagram

StockPreparation Weigh 1. Weigh Compound (173.6 mg for 10 mL) Dissolve 2. Dissolve (Add 10 mL PBS/Water) Weigh->Dissolve Transfer to tube Mix 3. Vortex/Mix (Ensure Clarity) Dissolve->Mix Vortex 30s Filter 4. Sterilize (0.22 µm Syringe Filter) Mix->Filter Aseptic transfer Aliquot 5. Aliquot (100-500 µL volumes) Filter->Aliquot Inside hood Store 6. Storage (-20°C, Dark) Aliquot->Store Freeze immediately

Figure 1: Sterile preparation workflow for m-Tyramine HCl stock solution.

Detailed Procedure
  • Weighing: Accurately weigh 173.6 mg of m-Tyramine HCl into a sterile tube.

  • Dissolution: Add 10 mL of sterile PBS or water. Vortex vigorously until the solid is completely dissolved.[2][3] The solution should be clear and colorless.

    • Note: If the solution appears yellow, oxidation may have occurred; discard the solid reagent.[2][3]

  • Sterilization: In a laminar flow hood, draw the solution into a sterile syringe. Attach a 0.22 µm PES filter and dispense the filtrate into a new sterile tube.

    • Critical: Do not autoclave.[2][3] Phenolic amines are heat-sensitive.[2][3]

  • Aliquot: Dispense into small aliquots (e.g., 100 µL or 500 µL) to avoid freeze-thaw cycles. Use amber tubes or wrap in foil to protect from light.[2][3]

  • Storage: Store at -20°C . Stable for 6 months.

Application in Cell Culture

Biological Context (TAAR1 Signaling)

m-Tyramine acts as an agonist for TAAR1, a Gs-coupled GPCR.[2][3] Activation typically leads to cAMP accumulation.[2][3][9]

TAAR1_Pathway Ligand m-Tyramine (Extracellular) Receptor TAAR1 (GPCR) Ligand->Receptor Binding GProtein Gs Protein Receptor->GProtein Activation Effector Adenylyl Cyclase GProtein->Effector Stimulation SecondMessenger cAMP Increase Effector->SecondMessenger Synthesis Downstream PKA Activation CREB Phosphorylation SecondMessenger->Downstream Signaling

Figure 2: Canonical signaling pathway activated by m-Tyramine in TAAR1-expressing cells.[1][2]

Dilution Protocol

Perform serial dilutions in culture medium immediately before use. Do not store diluted working solutions.

Desired Final Conc.Dilution StepPreparation
100 µM 1:10001 µL Stock (100 mM) + 999 µL Medium
10 µM 1:10100 µL of 100 µM solution + 900 µL Medium
1 µM 1:10100 µL of 10 µM solution + 900 µL Medium

Quality Control & Troubleshooting

  • Precipitation: If crystals form upon thawing, warm the tube to 37°C for 5 minutes and vortex. If precipitate persists, discard.

  • Oxidation: Phenolic compounds can oxidize, turning the solution pink or brown.[2][3] Discard any colored solutions.

  • pH Check: High concentrations of HCl salts can slightly acidify unbuffered water.[2][3] When diluting into buffered media (e.g., DMEM + Bicarbonate), the pH shift is usually negligible.[2][3]

References

  • PubChem. (2025).[2][3][8] 3-(2-Aminoethyl)phenol hydrochloride (Compound Summary). National Center for Biotechnology Information.[2][3] [Link][1][2]

  • Borowsky, B., et al. (2001).[2][3] Trace amines: identification of a family of mammalian G protein-coupled receptors.[2][3] Proceedings of the National Academy of Sciences, 98(16), 8966-8971.[2][3] [Link][1][2]

  • Zucchi, R., et al. (2006).[2][3] Trace amine-associated receptors and their ligands.[2][3][10] British Journal of Pharmacology, 149(8), 967-978.[2][3] [Link][1][2]

Sources

Method

Using 3-(2-Aminoethyl)phenol hydrochloride in neurotransmitter uptake assays.

Application Note: Characterization of Monoamine Transporter Kinetics Using 3-(2-Aminoethyl)phenol Hydrochloride (m-Tyramine) Executive Summary 3-(2-Aminoethyl)phenol hydrochloride (also known as meta-tyramine or m-tyrami...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization of Monoamine Transporter Kinetics Using 3-(2-Aminoethyl)phenol Hydrochloride (m-Tyramine)

Executive Summary

3-(2-Aminoethyl)phenol hydrochloride (also known as meta-tyramine or m-tyramine) is a biologically active trace amine that serves as a critical probe in neuropharmacology.[1] Unlike classical reuptake inhibitors (e.g., cocaine), m-tyramine acts as a transporter substrate and a releasing agent at the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET). Furthermore, it is a potent agonist at the Trace Amine-Associated Receptor 1 (TAAR1).[1]

This guide details the protocols for using m-tyramine to differentiate between simple uptake blockade and substrate-driven efflux, a distinction vital for profiling novel psychostimulants and antidepressants.[1]

Scientific Background & Mechanism

The Substrate vs. Inhibitor Paradox

In standard uptake assays, m-tyramine appears to be an inhibitor because it competes with the radioligand (e.g., [³H]-Dopamine) for the orthosteric binding site (S1) on the transporter. However, unlike a true antagonist, m-tyramine is translocated into the cytoplasm. Once inside, it disrupts the vesicular storage gradient (potentially via VMAT2 interaction) and triggers transporter reversal , causing the efflux of cytosolic neurotransmitters.

The Role of TAAR1

m-Tyramine is an endogenous ligand for TAAR1, a Gs-coupled GPCR located intracellularly in monoaminergic neurons.[1] Activation of TAAR1 by internalized m-tyramine triggers cAMP signaling, which phosphorylates DAT/NET, leading to transporter internalization or reversal. This dual mechanism (direct transporter interaction + receptor signaling) makes m-tyramine a unique tool for studying synaptic homeostasis.[1]

m_tyramine_mechanism mTyr_Ext m-Tyramine (Extracellular) DAT DAT/NET Transporter mTyr_Ext->DAT Competes for Uptake mTyr_Int m-Tyramine (Intracellular) DAT->mTyr_Int Translocation Efflux Neurotransmitter Efflux (Reverse Transport) DAT->Efflux Reverses Direction TAAR1 TAAR1 Receptor mTyr_Int->TAAR1 Agonist Binding mTyr_Int->Efflux Displaces Cytosolic DA cAMP cAMP / PKA Signaling TAAR1->cAMP Activation cAMP->DAT Phosphorylation/Reversal

Figure 1: Mechanistic pathway of m-tyramine. It enters via DAT/NET, activates intracellular TAAR1, and triggers neurotransmitter efflux.[2]

Experimental Protocols

Critical Reagent Preparation
  • Compound: 3-(2-Aminoethyl)phenol hydrochloride (CAS: 3458-98-8).[1][3][4]

  • Solubility: Soluble in water (up to 100 mM).[1] Prepare fresh stock solutions (10 mM) in deionized water or DMSO.

  • Stability: Oxidizes readily.[1] Protect stock solutions from light and store at -20°C.

  • Metabolic Control (Crucial): m-Tyramine is rapidly degraded by Monoamine Oxidase (MAO).[1] All assay buffers must contain an MAO inhibitor (e.g., Pargyline, 10-100 µM) to prevent degradation during the incubation.

Protocol A: Competitive Uptake Inhibition Assay

Objective: To determine the affinity (


) of m-tyramine for the transporter by measuring its ability to inhibit the uptake of a radiotracer.

Materials:

  • HEK293 cells stably expressing human DAT or NET (or striatal synaptosomes).[1]

  • Radioligand: [³H]-Dopamine (for DAT) or [³H]-Norepinephrine (for NET).[1] Final concentration: 20–50 nM.[1]

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer + 100 µM Pargyline + 100 µM Ascorbic Acid (to prevent oxidation).[1]

Workflow:

  • Cell Prep: Plate cells in 24-well or 96-well plates. Wash 2x with warm KRH buffer.[1]

  • Pre-incubation: Add 100 µL of KRH buffer containing various concentrations of m-tyramine (

    
     M to 
    
    
    
    M). Incubate for 10 minutes at 37°C.
    • Expert Note: Pre-incubation allows m-tyramine to interact with TAAR1 (if present) and establish equilibrium.[1]

  • Substrate Addition: Add 50 µL of [³H]-Ligand. Total reaction volume should be consistent (e.g., 250 µL).

  • Uptake Phase: Incubate for exactly 5–10 minutes at 37°C.

    • Critical: Do not exceed 10 minutes. Longer times measure equilibrium rather than initial transport rates.[1]

  • Termination: Rapidly aspirate buffer and wash cells 3x with ice-cold KRH buffer.

  • Lysis & Counting: Lyse cells with 1% SDS or 0.1 N NaOH. Measure radioactivity via liquid scintillation counting.[1]

Data Analysis: Calculate


 using a non-linear regression (sigmoidal dose-response). Convert to 

using the Cheng-Prusoff equation:

(Where

is radioligand concentration and

is the affinity of the radioligand).
Protocol B: Transporter-Mediated Efflux (Release) Assay

Objective: To confirm m-tyramine acts as a releaser, distinguishing it from pure blockers like cocaine.[1]

Workflow:

  • Loading: Incubate cells with [³H]-Dopamine (50 nM) for 20 minutes at 37°C to fill the cytosolic pool.

  • Wash: Aspirate and wash cells 3x with KRH buffer to remove extracellular radioactivity.[1]

  • Basal Release: Incubate cells in fresh buffer for 10 minutes; collect buffer (Basal Fraction).

  • Stimulation: Add buffer containing 10 µM m-tyramine . Incubate for 10 minutes.

  • Collection: Collect the supernatant (Stimulated Fraction).

  • Lysis: Lyse remaining cells to determine total remaining radioactivity.[1]

  • Calculation:

    
    [1]
    
    • Interpretation: If m-tyramine causes a significant increase in fractional release compared to basal, it is a substrate/releaser.[1] Cocaine will show release levels equal to or lower than basal (due to reuptake blockade of spontaneous leak).[1]

Data Presentation & Expectations

Comparative Pharmacology Table
CompoundMechanismDAT Affinity (

)
Efflux ActivityTAAR1 Agonism
m-Tyramine Substrate / Releaser~1–10 µMHigh Potent
DopamineEndogenous Substrate~200 nMHighHigh
CocaineReuptake Inhibitor~200 nMNoneNone
AmphetamineSubstrate / Releaser~50 nMVery HighPotent

Note: Values are approximate and depend on cell line and conditions. m-Tyramine generally has lower affinity for DAT than Amphetamine but retains significant releasing capability.[1]

Experimental Workflow Diagram

assay_workflow cluster_treatment Treatment Phase (10 min) Start Start: HEK-DAT Cells PreLoad Pre-load with [³H]-DA (20 min, 37°C) Start->PreLoad Wash Wash 3x with KRH Buffer (Remove extracellular [³H]-DA) PreLoad->Wash Control Vehicle Control (Basal Release) Wash->Control Exp Add 10µM m-Tyramine (Stimulated Release) Wash->Exp Measure Collect Supernatant & Count CPM Control->Measure Exp->Measure Analyze Calculate % Fractional Release Measure->Analyze

Figure 2: Workflow for the Transporter-Mediated Efflux Assay.

Troubleshooting & Expert Tips

  • Oxidation: m-Tyramine is a phenol.[1][3] If your buffer turns slightly pink or yellow, the compound has oxidized. Always use Ascorbic Acid (100 µM) in the buffer.

  • MAO Interference: In tissue preparations (synaptosomes), endogenous MAO will destroy m-tyramine within minutes.[1] Pargyline is mandatory. In heterologous cells (HEK293), MAO expression is low, but Pargyline is still recommended for consistency.

  • High Non-Specific Binding: m-Tyramine is positively charged at physiological pH.[1] Use poly-D-lysine coated plates to ensure cell adherence during the multiple wash steps in the efflux assay.[1]

  • Differentiating TAAR1 vs. Transporter effects: To isolate the transporter-mediated release from TAAR1 signaling, you can perform the assay in the presence of a TAAR1 antagonist (e.g., EPPTB) or use cells co-expressing DAT but lacking TAAR1.

References

  • Sotnikova, T. D., et al. (2009). "Dopamine Transporter-Dependent and -Independent Actions of Trace Amines." Journal of Neurochemistry. Link

  • Broadley, K. J. (2010).[1] "The vascular effects of trace amines and amphetamines." Pharmacology & Therapeutics.[1] Link

  • Xie, Z., & Miller, G. M. (2008). "Trace Amine-Associated Receptor 1 as a Modulator of the Dopamine Transporter." Journal of Pharmacology and Experimental Therapeutics. Link

  • Molecular Devices. (n.d.).[1] "Neurotransmitter Transporter Uptake Assay Kit." Application Note. Link

  • PubChem. (2024).[1] "3-(2-Aminoethyl)phenol hydrochloride (Compound Summary)." National Library of Medicine.[1] Link[4]

Sources

Application

Application Note: 3-(2-Aminoethyl)phenol hydrochloride in Receptor Binding Assays

-Tyramine HCl) CAS: 3458-98-8 (HCl salt); 588-05-6 (Free base) Executive Summary 3-(2-Aminoethyl)phenol hydrochloride (commonly known as -tyramine ) is a positional isomer of the trace amine -tyramine. While often oversh...

Author: BenchChem Technical Support Team. Date: February 2026


-Tyramine HCl)
CAS:  3458-98-8 (HCl salt); 588-05-6 (Free base)

Executive Summary

3-(2-Aminoethyl)phenol hydrochloride (commonly known as


-tyramine ) is a positional isomer of the trace amine 

-tyramine. While often overshadowed by its para-substituted counterpart,

-tyramine is a critical tool in neuropharmacology for dissecting the signaling of Trace Amine-Associated Receptor 1 (TAAR1) and profiling off-target interactions with Adrenergic Receptors (

-ARs)
.

This Application Note provides a technical framework for utilizing


-tyramine in receptor binding workflows. Unlike standard neurotransmitters, 

-tyramine requires specific assay configurations due to its unique "trace" pharmacology—specifically, its high affinity for intracellular TAAR1 and its competitive interaction with cell-surface adrenergic receptors.

Scientific Background & Mechanism[1][2][3][4]

The Dual-Target Profile

Researchers utilizing


-tyramine must account for its promiscuous binding profile. It acts as a dual-probe:
  • TAAR1 Agonist (Primary):

    
    -Tyramine is a potent agonist of TAAR1, a G protein-coupled receptor (GPCR) that couples primarily to 
    
    
    
    , leading to cAMP accumulation. Uniquely, TAAR1 is often localized intracellularly, requiring ligands to cross the plasma membrane or utilize specific transporters (e.g., NET/DAT).
  • Adrenergic Ligand (Secondary): It exhibits significant affinity for

    
     and 
    
    
    
    adrenergic receptors. In selectivity profiling,
    
    
    -tyramine is used as a competing ligand to define the "trace amine" component of non-specific binding in adrenergic assays.
Visualization of Signaling Pathways

The following diagram illustrates the divergent pathways activated or modulated by


-tyramine binding.

TAAR1_Signaling mTyramine m-Tyramine (Extracellular) Transporter NET/DAT Transporter mTyramine->Transporter Uptake AlphaAR α-Adrenergic Receptor (Cell Surface) mTyramine->AlphaAR Direct Binding (Competition) mTyramine_Intra m-Tyramine (Intracellular) Transporter->mTyramine_Intra TAAR1 TAAR1 Receptor (Intracellular/Surface) mTyramine_Intra->TAAR1 Activation Gs Gαs Protein TAAR1->Gs Coupling AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP Increase AC->cAMP Synthesis Gi_Gq Gαi / Gαq AlphaAR->Gi_Gq Modulation

Caption: m-Tyramine activates intracellular TAAR1 via transporter uptake while simultaneously competing for surface Adrenergic receptors.[1][2][3]

Application 1: Adrenergic Receptor Selectivity Profiling

Method: Radioligand Displacement Assay (Competition Binding) Purpose: To determine the affinity (


) of 

-tyramine for

-adrenergic receptors, or to use

-tyramine to block trace-amine sensitive sites in complex tissue preparations.
Experimental Design

In this workflow,


-tyramine acts as the cold competitor . You will displace a high-affinity radioligand (

-Prazosin for

or

-Yohimbine for

) to construct a dose-response curve.
Protocol: Membrane Competition Binding

Reagents:

  • Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl

    
    , 1 mM EDTA, pH 7.4.
    
  • Radioligand:

    
    -Prazosin (0.2 - 0.5 nM final).
    
  • Competitor:

    
    -Tyramine HCl (prepared in 10 mM HCl stock, diluted in water).
    
  • Tissue/Cell Source: Rat brain cortex membranes or CHO cells overexpressing human

    
    -AR.
    

Step-by-Step Workflow:

  • Membrane Preparation: Homogenize tissue in ice-cold lysis buffer. Centrifuge at 40,000

    
     for 20 min. Resuspend pellet in Binding Buffer.[4]
    
  • Plate Setup: Use 96-well polypropylene plates.

    • Total Binding (TB): Membrane + Radioligand + Buffer.[4][5][6]

    • Non-Specific Binding (NSB): Membrane + Radioligand + 10

      
      M Phentolamine (or unlabeled Prazosin).
      
    • Experimental: Membrane + Radioligand +

      
      -Tyramine  (Range: 
      
      
      
      M to
      
      
      M).
  • Incubation: Incubate for 60 minutes at 25°C . (Note: Adrenergic binding is rapid, but equilibrium is critical for accurate

    
    ).
    
  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce NSB) using a cell harvester.

  • Wash: Wash filters

    
     with ice-cold Binding Buffer.
    
  • Detection: Add liquid scintillant and count on a Beta counter.

Data Analysis

Calculate the


 using the Cheng-Prusoff equation:


  • 
     : Concentration of 
    
    
    
    -tyramine displacing 50% of specific binding.
  • 
     : Concentration of radioligand used.[7]
    
  • 
     : Dissociation constant of the radioligand (determined previously).
    

Application 2: TAAR1 Functional Binding Verification

Method: cAMP Accumulation Assay (TR-FRET or Luminescence) Purpose: Since high-affinity radioligands for TAAR1 are scarce and suffer from high NSB, "binding" is best validated via functional activation .

Why Functional "Binding"?

Traditional filtration assays for TAAR1 using


-Tyramine are notoriously difficult due to rapid dissociation rates and high lipophilicity of trace amines. The industry standard for verifying 

-tyramine interaction with TAAR1 is a functional cAMP readout, which serves as a proxy for productive binding.
Protocol: cAMP Accumulation

Reagents:

  • Cells: CHO-K1 or HEK293 stably expressing human TAAR1.

  • Assay Buffer: HBSS + 20 mM HEPES + 500

    
    M IBMX (Phosphodiesterase inhibitor).
    
  • Detection Kit: HTRF cAMP kit (Cisbio) or cAMP-Glo (Promega).

Step-by-Step Workflow:

  • Cell Seeding: Seed 10,000 cells/well in a 384-well low-volume white plate.

  • Stimulation: Add

    
     of 
    
    
    
    -Tyramine HCl
    (diluted in Assay Buffer + IBMX).
    • Concentration Range: 1 nM to 100

      
      M.
      
  • Incubation: Incubate for 30 minutes at 37°C . (TAAR1 desensitization is slow compared to

    
    -ARs, but 30 mins is optimal).
    
  • Lysis & Detection: Add lysis buffer containing the cAMP-d2 antibody and Cryptate conjugate (as per kit instructions).

  • Read: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) after 1 hour.

Expected Results

-Tyramine should exhibit a sigmoidal dose-response curve.
  • Expected

    
     (Human TAAR1): 
    
    
    
    .
  • Efficacy (

    
    ):  Typically 80-100% of the 
    
    
    
    -PEA response.

Summary of Experimental Parameters

ParameterAdrenergic Binding (Displacement)TAAR1 Functional (Activation)
Role of m-Tyramine Cold CompetitorAgonist
Primary Readout CPM (Radioactivity)RFU / RLU (cAMP levels)
Reference Ligand

-Prazosin (

) /

-Yohimbine (

)

-Phenylethylamine (

-PEA)
Incubation Time 60 min @ 25°C30 min @ 37°C
Key Buffer Additive 0.3% PEI (on filters)500

M IBMX (in buffer)
Data Output

(Affinity)

(Potency)

Troubleshooting & Optimization

  • Solubility:

    
    -Tyramine HCl is highly soluble in water. However, prepare stock solutions (10-100 mM) fresh or store at -20°C. Oxidation can occur (turning the solution pink/brown); discard if discolored.
    
  • Non-Specific Binding (NSB): In radioligand assays, trace amines are "sticky." Use siliconized tubes for dilutions and ensure filters are pre-soaked in PEI.

  • Transporter Interference: If using cells that express NET or DAT,

    
    -tyramine will be actively sequestered. To measure surface binding only (for Adrenergic receptors), include a transporter blocker like Cocaine (10 
    
    
    
    M)
    or Desipramine (1
    
    
    M)
    in the binding buffer.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3458-98-8, 3-(2-Aminoethyl)phenol hydrochloride. Retrieved January 30, 2026 from [Link]

  • Borowsky, B., et al. (2001). Trace amines: Identification of a family of mammalian G protein-coupled receptors. Proceedings of the National Academy of Sciences. (Foundational work establishing TAAR1 pharmacology). [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. (Standard filtration protocol adaptation). Retrieved January 30, 2026 from [Link]

  • Maguire, J.J., et al. (2012). Radioligand Binding Assays: General Methods and Considerations. In: Receptor Binding Techniques. Methods in Molecular Biology. (Technical grounding for competition assays). [Link]

Sources

Method

Experimental design for studying the effects of m-Tyramine hydrochloride in vivo.

Neuromodulatory and Cardiovascular Assessment Protocols , ), Dopamine Transporter (DAT), Norepinephrine Transporter (NET) Abstract & Strategic Rationale m-Tyramine (meta-tyramine) is an endogenous trace amine and a struc...

Author: BenchChem Technical Support Team. Date: February 2026

Neuromodulatory and Cardiovascular Assessment Protocols


, 

), Dopamine Transporter (DAT), Norepinephrine Transporter (NET)
Abstract & Strategic Rationale

m-Tyramine (meta-tyramine) is an endogenous trace amine and a structural isomer of the more abundant p-tyramine. While historically overshadowed by its para-isomer, m-tyramine has gained renewed significance as a potent agonist of the Trace Amine-Associated Receptor 1 (TAAR1) . Activation of TAAR1 exerts a powerful modulatory effect on monoaminergic transmission, particularly blunting the psychomotor effects of amphetamines and regulating dopaminergic firing rates.

However, studying m-tyramine in vivo presents a dual challenge:

  • Metabolic Instability: Rapid degradation by Monoamine Oxidases (MAO-A and MAO-B) limits its half-life and central bioavailability.

  • Peripheral Sympathomimetic Toxicity: Like p-tyramine, m-tyramine can displace norepinephrine (NE) from sympathetic nerve terminals, causing acute hypertension (the "tyramine pressor response").

This guide outlines a biphasic experimental design. Phase I characterizes the peripheral cardiovascular envelope to establish safety margins. Phase II utilizes MAO inhibition to unmask central neurobehavioral effects mediated by TAAR1.

Mechanism of Action & Signaling Pathways[1]

Understanding the duality of m-tyramine signaling is critical for interpreting in vivo data. It acts via two distinct mechanisms:[1][2][]

  • GPCR Signaling (TAAR1): A Gs-coupled pathway increasing intracellular cAMP, leading to PKA activation and phosphorylation of monoamine transporters (DAT/NET), often resulting in their internalization or efflux.

  • Transporter-Mediated Release (Pseudo-sympathomimetic): It enters presynaptic terminals via NET/DAT, is sequestered by VMAT2, and displaces stored monoamines (NE/DA) into the synapse.

G cluster_0 Presynaptic Terminal mTyr m-Tyramine TAAR1 TAAR1 (GPCR) mTyr->TAAR1 Agonism NET NET/DAT (Transporter) mTyr->NET Substrate Uptake Gs Gαs Protein TAAR1->Gs VMAT VMAT2 (Vesicle) NET->VMAT Cytosolic Entry AC Adenylyl Cyclase Gs->AC cAMP cAMP Increase AC->cAMP PKA PKA Activation cAMP->PKA DAT_Internal DAT/NET Internalization PKA->DAT_Internal Phosphorylation NE_Release Norepinephrine Displacement VMAT->NE_Release Vesicular Displacement

Figure 1: Dual signaling mechanism of m-Tyramine involving TAAR1-mediated signaling and transporter-mediated monoamine displacement.

Pre-Clinical Formulation & Handling
  • Solubility: m-Tyramine HCl is highly soluble in water and saline.

  • Vehicle: 0.9% Sterile Saline.

  • Stability: Prepare fresh on the day of the experiment. Oxidizes rapidly upon exposure to light/air (turns pink/brown).

  • Route: Intraperitoneal (i.p.) is standard for rodents. Intravenous (i.v.) is preferred for strict pharmacokinetic (PK) or cardiovascular pressor studies.

Protocol A: Cardiovascular Assessment (Pressor Response)

Objective: To determine the dose-dependent hypertensive effect of m-tyramine. This establishes the "ceiling dose" for subsequent behavioral studies to avoid confounding locomotor data with cardiovascular distress.

Subjects: C57BL/6J Mice (Male, 8-12 weeks) or Sprague-Dawley Rats. Instrumentation: Radiotelemetry implants (e.g., DSI HD-X11) in the carotid artery are superior to tail-cuff methods for capturing rapid, transient pressor spikes.

Step-by-Step Workflow:
  • Baseline Recording: Record 1 hour of baseline Mean Arterial Pressure (MAP) and Heart Rate (HR) in freely moving animals.

  • Dose Escalation (Latin Square Design): Administer m-Tyramine HCl (i.v. or i.p.) in increasing doses. Allow 48-hour washout between doses.

    • Low Dose: 1 mg/kg[4]

    • Mid Dose: 5 mg/kg

    • High Dose: 10 mg/kg

  • Data Acquisition: Sample at 500 Hz. The pressor response to tyramine is rapid (onset < 1 min i.v., < 5 min i.p.) and transient (10–20 min duration).

Data Analysis Table (Expected Trends):

Parameter1 mg/kg (i.p.)10 mg/kg (i.p.)Physiological Interpretation
MAP (mmHg) +5-10+30-50Direct sympathetic release of NE.
Heart Rate No ChangeReflex BradycardiaBaroreceptor reflex counteracting hypertension.
Locomotion NormalReduced (Freezing)"Sickness behavior" due to hypertensive stress.

Critical Note: If MAP increases >40 mmHg, the animal is in hypertensive crisis. This dose is toxic and unsuitable for behavioral phenotyping.

Protocol B: Neurobehavioral Profiling (TAAR1 Agonism)

Objective: To assess central TAAR1 activation. Because m-tyramine does not cross the Blood-Brain Barrier (BBB) efficiently and is metabolized rapidly, MAO inhibition is required to observe central effects.

Pre-treatment:

  • MAO Inhibitor: Selegiline (L-Deprenyl) at 10 mg/kg (i.p.) or Clorgyline.

  • Timing: Administer 30–60 minutes prior to m-tyramine.

  • Control: Saline + m-Tyramine (to prove lack of central effect without MAOi).

Experimental Design: Open Field Locomotion & PPI

TAAR1 agonists generally decrease hyper-dopaminergic states (e.g., amphetamine-induced) but may have subtle effects on baseline locomotion.

  • Acclimation: Place mouse in Open Field arena (40x40cm) for 30 mins.

  • Injection:

    • Group A: Vehicle + Vehicle

    • Group B: Selegiline (10 mg/kg) + Vehicle

    • Group C: Selegiline (10 mg/kg) + m-Tyramine (20-50 mg/kg)

  • Recording: Track movement for 60 minutes post-injection.

  • Amphetamine Challenge (Optional Validation): To strictly prove TAAR1 efficacy, administer Amphetamine (2 mg/kg) 15 mins after m-Tyramine. TAAR1 activation should blunt the amphetamine-induced hyperlocomotion.

Workflow Start Start: Acclimation (-7 Days) Surgery Telemetry Implantation (Optional for Protocol A) Start->Surgery Recovery Recovery (7-10 Days) Surgery->Recovery PreTreat Pre-Treatment (T = -60 min) MAO Inhibitor (Selegiline) Recovery->PreTreat Dose Dosing (T = 0) m-Tyramine HCl (i.p.) PreTreat->Dose Branch Select Assay Dose->Branch Cardio Cardiovascular Readout (MAP, HR, ECG) Branch->Cardio Protocol A Behavior Behavioral Readout (Open Field / PPI) Branch->Behavior Protocol B Analysis Data Analysis & Histology Cardio->Analysis Behavior->Analysis

Figure 2: Integrated experimental workflow for cardiovascular and behavioral assessment.

Troubleshooting & Validation
  • The "Cheese Effect" Risk: If animals exhibit piloerection, exophthalmos (bulging eyes), or tremor immediately after dosing, the peripheral adrenergic effect is masking the central TAAR1 effect. Solution: Lower the m-tyramine dose or use a more brain-penetrant TAAR1 agonist (e.g., RO5263397) as a positive control to validate the assay.

  • MAOi Confound: MAO inhibitors alone increase dopamine levels and locomotion. Statistical analysis must compare Group C (MAOi + mTyr) against Group B (MAOi alone), not just Group A (Vehicle).

  • Receptor Specificity: To confirm effects are TAAR1-mediated, repeat the experiment in TAAR1-KO (Knockout) mice . The effects of m-tyramine on blunting amphetamine hyperactivity should be abolished in KO mice.

References
  • Borowsky, B., et al. (2001). Trace amines: Identification of a family of mammalian G protein-coupled receptors.[5] Proceedings of the National Academy of Sciences, 98(16), 8966–8971. Link

  • Bunzow, J. R., et al. (2001). Amphetamine, 3,4-methylenedioxymethamphetamine, lysergic acid diethylamide, and metabolites of the catecholamine neurotransmitters are agonists of a rat trace amine receptor. Molecular Pharmacology, 60(6), 1181–1188. Link

  • Berry, M. D. (2004). Mammalian central nervous system trace amines. Pharmacologic amphetamines, physiologic neuromodulators.[1] Journal of Neurochemistry, 90(2), 257–271. Link

  • Sotnikova, T. D., et al. (2009). Dopamine transporter-dependent and -independent actions of trace amine-associated receptor 1 agonists. Journal of Pharmacology and Experimental Therapeutics, 329(2), 669-678. Link

  • Broadley, K. J. (2010). The vascular effects of trace amines and amphetamines. Pharmacology & Therapeutics, 125(3), 363–375. Link

Sources

Application

Application Notes and Protocols for Radiolabeling 3-Hydroxyphenethylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract This document provides a detailed protocol for the radiolabeling of 3-Hydroxyphenethylamine hydrochl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This document provides a detailed protocol for the radiolabeling of 3-Hydroxyphenethylamine hydrochloride, also known as m-Tyramine. This protocol is designed for researchers in neuroscience, pharmacology, and drug development who require a radiolabeled tracer for studying various physiological and pathological processes involving monoamine neurotransmitter systems. The following sections will delve into the scientific rationale, a comprehensive step-by-step protocol for radioiodination, and essential quality control procedures to ensure the production of a high-purity radiopharmaceutical suitable for in vitro and in vivo studies.

Introduction: The Significance of Radiolabeled 3-Hydroxyphenethylamine

3-Hydroxyphenethylamine (m-Tyramine) is an endogenous trace amine that acts as a neuromodulator, influencing the adrenergic and dopaminergic systems.[1] As a structural analog of phenethylamine, it plays a role in regulating monoamine neurotransmission.[1][2] Radiolabeled m-Tyramine serves as a critical tool for researchers to investigate these processes with high sensitivity and specificity. By introducing a radioactive isotope into the molecule, its biodistribution, receptor binding, and metabolic fate can be meticulously tracked using non-invasive imaging techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT).[3][4] This enables a deeper understanding of neurological disorders, the mechanism of action of novel therapeutics, and the overall function of the central nervous system.

The choice of radionuclide is paramount and depends on the intended application. For in vitro assays and preclinical animal studies, Iodine-125 (¹²⁵I) is a common choice due to its relatively long half-life (59.4 days) and easily detectable gamma emissions.[5][6] For clinical PET imaging, a positron-emitting isotope such as Fluorine-18 (¹⁸F) would be more appropriate, though this protocol will focus on radioiodination.[5] Tritium (³H), a beta-emitter, is another valuable isotope for radiolabeling, particularly for in vitro receptor binding assays where high specific activity is crucial.[][8][9][10]

This guide will primarily focus on the direct radioiodination of 3-Hydroxyphenethylamine hydrochloride with ¹²⁵I, a method that has been successfully applied to m-tyramine.[11]

Scientific Rationale and Method Selection

The direct radioiodination of m-Tyramine is achieved through an electrophilic aromatic substitution reaction. The hydroxyl group on the phenyl ring activates the aromatic ring, making it susceptible to electrophilic attack by an iodine cation (I⁺). An oxidizing agent is required to convert the readily available radioiodide (I⁻) into the reactive electrophilic species.[12] Chloramine-T is a commonly used and effective oxidizing agent for this purpose.[13][14]

The reaction is typically performed in a buffered aqueous solution at a controlled pH to ensure the stability of both the substrate and the reagents. Following the radiolabeling reaction, purification is a critical step to remove unreacted radioiodide, the oxidizing agent, and any potential byproducts.[15] High-Performance Liquid Chromatography (HPLC) is the gold standard for purification, offering high resolution and the ability to isolate the desired radiolabeled product with high radiochemical purity.[16][17][18][19]

Experimental Workflow

The overall workflow for the radiolabeling of 3-Hydroxyphenethylamine hydrochloride can be visualized as follows:

Radiolabeling_Workflow Workflow for Radiolabeling 3-Hydroxyphenethylamine cluster_preparation Preparation cluster_reaction Radiolabeling Reaction cluster_purification Purification cluster_qc Quality Control cluster_final Final Product Reagents Prepare Reagents (m-Tyramine, Buffer, ¹²⁵I, Chloramine-T) Reaction Initiate Radioiodination (Mix Reagents) Reagents->Reaction Quench Quench Reaction (e.g., with Sodium Metabisulfite) Reaction->Quench HPLC Purify by HPLC Quench->HPLC QC_Analysis Analyze for Radiochemical Purity, Specific Activity HPLC->QC_Analysis Final_Product Formulate for Use QC_Analysis->Final_Product

Caption: A flowchart illustrating the key stages in the radiolabeling of 3-Hydroxyphenethylamine.

Materials and Methods

Reagents and Consumables
ReagentSupplierGrade
3-Hydroxyphenethylamine hydrochlorideSigma-Aldrich≥98%
Sodium Iodide [¹²⁵I]PerkinElmerHigh specific activity, no-carrier-added
Chloramine-T trihydrateSigma-AldrichACS reagent
Sodium MetabisulfiteSigma-AldrichACS reagent
Sodium Phosphate MonobasicFisher ScientificACS reagent
Sodium Phosphate DibasicFisher ScientificACS reagent
Acetonitrile (ACN)Fisher ScientificHPLC grade
Trifluoroacetic Acid (TFA)Sigma-AldrichHPLC grade
WaterMilliporeDeionized, 18.2 MΩ·cm
Sterile VialsVWRPyrogen-free
Syringe Filters (0.22 µm)MilliporeSterile
Equipment
  • Fume hood suitable for handling radioactive materials

  • Lead shielding

  • Dose calibrator

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a radiation detector

  • Reversed-phase C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Vortex mixer

  • pH meter

  • Analytical balance

  • Pipettes and sterile, disposable tips

Detailed Experimental Protocol

5.1. Preparation of Reagents

  • Phosphate Buffer (0.1 M, pH 7.4): Prepare a 0.1 M solution of sodium phosphate monobasic and a 0.1 M solution of sodium phosphate dibasic. Titrate the monobasic solution with the dibasic solution until a pH of 7.4 is achieved. Filter the buffer through a 0.22 µm sterile filter.

  • 3-Hydroxyphenethylamine Hydrochloride Stock Solution (1 mg/mL): Accurately weigh 1 mg of 3-Hydroxyphenethylamine hydrochloride and dissolve it in 1 mL of the 0.1 M phosphate buffer.

  • Chloramine-T Solution (1 mg/mL): Freshly prepare a 1 mg/mL solution of Chloramine-T in deionized water immediately before use.

  • Sodium Metabisulfite Solution (2 mg/mL): Freshly prepare a 2 mg/mL solution of sodium metabisulfite in deionized water.

5.2. Radioiodination Procedure

All steps involving radioactivity must be performed in a designated fume hood with appropriate lead shielding.

  • To a sterile, pyrogen-free vial, add 10 µL of the 3-Hydroxyphenethylamine hydrochloride stock solution (10 µg).

  • Add 50 µL of the 0.1 M phosphate buffer (pH 7.4).

  • Carefully add 1-5 mCi of Sodium Iodide [¹²⁵I] solution. The volume will depend on the specific activity and concentration of the radioiodide stock.

  • Initiate the reaction by adding 10 µL of the freshly prepared Chloramine-T solution (10 µg).

  • Gently vortex the reaction mixture for 30-60 seconds.

  • Allow the reaction to proceed at room temperature for 5-10 minutes.

  • Quench the reaction by adding 20 µL of the sodium metabisulfite solution (40 µg).

  • Vortex the mixture for 30 seconds.

5.3. Purification by HPLC

  • Set up the HPLC system with a reversed-phase C18 column.

  • Equilibrate the column with the mobile phase. A typical mobile phase gradient could be:

    • Mobile Phase A: Water with 0.1% TFA

    • Mobile Phase B: Acetonitrile with 0.1% TFA

    • Gradient: Start with 5% B, ramp to 95% B over 20 minutes.

    • Flow Rate: 1 mL/min

  • Inject the entire reaction mixture onto the HPLC column.

  • Monitor the elution profile using both the UV detector (at ~274 nm for the aromatic ring) and the radiation detector.

  • Collect the radioactive peak corresponding to the [¹²⁵I]iodo-3-Hydroxyphenethylamine. The retention time will need to be determined empirically, but it will be longer than that of the unreacted radioiodide.

  • Evaporate the collected fraction to dryness under a gentle stream of nitrogen.

  • Reconstitute the purified product in a suitable buffer for your application (e.g., sterile saline or phosphate-buffered saline).

Quality Control

Comprehensive quality control is essential to ensure the safety and efficacy of the radiopharmaceutical.[16][20][21][22][23]

Radiochemical Purity
  • Method: Analytical HPLC.

  • Procedure: Inject a small aliquot of the final product onto the analytical HPLC system using the same conditions as for purification.

  • Acceptance Criteria: The radiochemical purity should be ≥95%, calculated as the percentage of the total radioactivity that corresponds to the desired product peak.[24]

Radionuclidic Purity
  • Method: Gamma spectroscopy.

  • Procedure: Analyze the radionuclide emissions to confirm the identity of ¹²⁵I and the absence of other radioactive isotopes.

  • Acceptance Criteria: The radionuclidic purity should be ≥99%.

Specific Activity
  • Method: Calculation based on the amount of radioactivity and the mass of the compound.

  • Procedure: The amount of radioactivity is determined using a dose calibrator. The mass of the compound is determined from the UV peak area on the HPLC chromatogram, by comparison to a standard curve of known concentrations of non-radiolabeled 3-Hydroxyphenethylamine hydrochloride.

  • Expression: Specific activity is typically expressed in Curies per millimole (Ci/mmol) or Becquerels per mole (Bq/mol).

Data Presentation

ParameterTypical Value/RangeNotes
Reaction Time 5 - 10 minutesLonger times may lead to oxidative damage of the product.
Radiochemical Yield 60 - 80%Based on the initial amount of radioiodide.
Radiochemical Purity ≥ 95%After HPLC purification.[24]
Specific Activity > 1000 Ci/mmolDependent on the specific activity of the starting radioiodide.

Conclusion

This protocol provides a robust and reproducible method for the radioiodination of 3-Hydroxyphenethylamine hydrochloride. By following these steps and implementing rigorous quality control measures, researchers can confidently produce a high-purity radiotracer for their studies. The principles outlined here can also be adapted for labeling with other iodine isotopes or for similar phenethylamine derivatives, with appropriate optimization of reaction and purification conditions.

References

  • Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC. (2022-11-04).
  • Fundamental concepts of radiopharmaceuticals quality controls - Pharmaceutical and Biomedical Research.
  • Counsell, R. E., Smith, T. D., Ranade, V. V., Noronha, O. P. D., & Desai, P. (1973). Potential organ or tumor imaging agents. 11. Radioiodinated tyramines. Journal of Medicinal Chemistry, 16(6), 684–687.
  • Quality Control of Compounded Radiopharmaceuticals - The University of New Mexico.
  • (PDF) Radiopharmaceutical quality control. - ResearchGate. (2025-08-09).
  • Quality Control Procedures for Newer Radiopharmaceutical& - Journal of Nuclear Medicine Technology.
  • Synthesis and radioiodination of tyramine cellobiose for labeling monoclonal antibodies - PubMed. (1988). International Journal of Radiation Applications and Instrumentation. Part B, Nuclear Medicine and Biology, 15(5), 557–561.
  • The Importance of Purification for Radiolabeled Compounds - Moravek.
  • Tyramine and MAOIs: Research Interactions Guide - BOC Sciences.
  • Analytical control and purification of radiopharmaceuticals - CERN Indico. (2018-06-05).
  • I would like to label tyramine molecule with a fluorescent dye, is it possible?
  • Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography - PMC - NIH. (2022-11-24).
  • Purification, formulation and quality control of radiopharmaceuticals (Sudeep Das). (2020-06-05).
  • Strategies for sensing neurotransmitters with responsive MRI contrast agents. (2017-01-06).
  • Catalytic tritiation of drugs and analysis of the tritium distribution by 3H n.m.r. spectroscopy. (1979-08). Journal of Pharmacy and Pharmacology, 31(8), 508–511.
  • Validation of analytical HPLC with post-column injection as a method for rapid and precise quantification of radiochemical yield - JuSER.
  • Photoredox-catalyzed deuteration and tritiation of pharmaceutical compounds - Macmillan Group - Princeton University. (2017-11-09).
  • Release of radiolabeled dopamine, p-tyramine, and m-tyramine from rat striatal slices by some aminotetralins - PubMed.
  • Enantioselective synthesis of 2-substituted 2-phenylethylamines by lithiation-substitution sequences: synthetic development and mechanistic pathway - PubMed. (2002-09-20). The Journal of Organic Chemistry, 67(19), 6797–6804.
  • [INFLUENCE OF DIIODINATION AT POSITIONS 3 AND 5 OF TYRAMINE AND NORSYNEPHRINE ON THEIR NUCLEAR MAGNETIC RESONANCE SPECTRA] - PubMed. (1964). Comptes rendus des seances de la Societe de biologie et de ses filiales, 158, 242–245.
  • Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques - MDPI.
  • Phenethylamine - Wikipedia.
  • Photoredox-catalyzed deuteration and tritiation of pharmaceutical compounds - Macmillan Group - Princeton University. (2017-12-01).
  • Mapping neuroreceptors with metal-labeled radiopharmaceuticals - PMC - PubMed Central. (2017-03-10).
  • The Methods and Significance of Radiolabelling Techniques - Longdom Publishing.
  • Improved radioiodination of biomolecules using exhaustive Chloramine-T oxidation. (2025-08-05).
  • Radiopharmaceuticals for neurotransmitter imaging - INIS-IAEA.
  • Chemical structures of a radiolabeled neurotransmitter and... - ResearchGate.
  • 3-Hydroxyphenethylamine hydrochloride | CAS 3458-98-8 | SCBT.
  • CAS 3458-98-8 3-Hydroxyphenethylamine hydrochloride - Alfa Chemistry.
  • 3-hydroxy-4-Methoxyphenethylamine (hydrochloride) (CAS 645-33-0) - Cayman Chemical.
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Method

Application Note: Strategic Utilization of 3-(2-Aminoethyl)phenol Hydrochloride in Heterocyclic Scaffold Synthesis

Introduction & Scaffold Utility 3-(2-Aminoethyl)phenol hydrochloride (CAS: 3458-98-8), also known as m-tyramine hydrochloride, is a high-value bifunctional building block.[1][2] Unlike its more common isomer p-tyramine,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scaffold Utility

3-(2-Aminoethyl)phenol hydrochloride (CAS: 3458-98-8), also known as m-tyramine hydrochloride, is a high-value bifunctional building block.[1][2] Unlike its more common isomer p-tyramine, the meta-substitution pattern of this scaffold offers unique electronic and steric properties critical for the synthesis of bioactive alkaloids, specifically tetrahydroisoquinolines (THIQs).

In medicinal chemistry, this intermediate serves as a "privileged scaffold" for targeting adrenergic receptors, dopamine transporters, and various kinases. Its utility stems from two reactive centers:

  • Primary Amine: A nucleophilic handle for reductive amination, acylation, or sulfocylation.

  • Phenolic Hydroxyl (Meta): An electron-donating group (EDG) that activates the aromatic ring for electrophilic aromatic substitution (EAS), specifically directing incoming electrophiles to the ortho and para positions relative to the hydroxyl group.

This guide details the protocols for handling this hygroscopic salt and utilizing it in two core workflows: Regioselective Pictet-Spengler Cyclization and Chemoselective N-Functionalization .

Chemical Data Table
PropertySpecification
IUPAC Name 3-(2-Aminoethyl)phenol hydrochloride
Common Name m-Tyramine HCl
CAS Number 3458-98-8 (HCl Salt); 588-05-6 (Free Base)
Molecular Weight 173.64 g/mol
Appearance Off-white to beige crystalline solid
Solubility Soluble in water, methanol, DMSO; sparingly soluble in DCM/EtOAc
pKa ~9.7 (Amine), ~9.9 (Phenol)
Handling Hygroscopic.[2][][4] Store under inert atmosphere (N₂)

Strategic Reaction Pathways

The following diagram illustrates the divergent synthetic pathways accessible from 3-(2-Aminoethyl)phenol HCl. The choice of reagents and pH conditions dictates whether the molecule undergoes cyclization or functionalization.

ReactionPathways Start 3-(2-Aminoethyl)phenol HCl (m-Tyramine) Imine Schiff Base / Iminium Ion Start->Imine Aldehyde (R-CHO) Acid Cat. Amide N-Acyl Phenol (Chemoselective) Start->Amide Acyl Chloride NaHCO3 (pH 8-9) THIQ_6 6-Hydroxy-THIQ (Para-cyclization) Imine->THIQ_6 Major Path (Steric/Electronic Pref) THIQ_8 8-Hydroxy-THIQ (Ortho-cyclization) Imine->THIQ_8 Minor Path

Figure 1: Divergent reactivity map. The pathway is controlled by the electrophile choice (aldehyde vs. acylating agent) and pH conditions.

Protocol A: Regioselective Pictet-Spengler Cyclization

The most potent application of m-tyramine is the synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQs) via the Pictet-Spengler reaction.

Challenge: The meta-hydroxyl group activates positions 2, 4, and 6 on the ring. Cyclization can theoretically occur at position 6 (para to OH) or position 2 (ortho to OH, becoming position 8 in the THIQ ring). Solution: Under standard acidic conditions, cyclization preferentially occurs para to the hydroxyl group due to steric hindrance at the ortho position, yielding the 6-hydroxy-THIQ isomer.

Materials
  • 3-(2-Aminoethyl)phenol hydrochloride (1.0 eq)[2]

  • Aldehyde (e.g., Formaldehyde, Benzaldehyde) (1.1 eq)

  • Solvent: Methanol or Ethanol (anhydrous)

  • Catalyst: Trifluoroacetic acid (TFA) or HCl

  • Base: Triethylamine (Et₃N)

Step-by-Step Methodology
  • Free Base Liberation (In-situ):

    • Dissolve 3-(2-Aminoethyl)phenol HCl (10 mmol) in anhydrous methanol (50 mL).

    • Add Et₃N (10 mmol) dropwise at 0°C. Stir for 15 minutes. Note: Do not use strong inorganic bases (NaOH) to avoid deprotonating the phenol, which would alter the electronics of the ring.

  • Imine Formation:

    • Add the aldehyde (11 mmol) slowly to the solution.

    • Allow the mixture to warm to room temperature and stir for 2-4 hours.

    • Validation: Monitor by TLC (DCM/MeOH 9:1). Disappearance of the aldehyde spot indicates imine formation.

  • Cyclization:

    • Cool the reaction to 0°C.

    • Add TFA (20 mmol) dropwise. The excess acid catalyzes the ring closure.

    • Reflux the mixture for 12–24 hours. The temperature required depends on the aldehyde's reactivity (formaldehyde reacts at RT; benzaldehydes require reflux).

  • Work-up & Isolation:

    • Concentrate the solvent under reduced pressure.

    • Basify the residue with sat. NaHCO₃ to pH 8.

    • Extract with EtOAc (3 x 50 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Recrystallize from EtOH/Ether or purify via flash chromatography.

Expected Yield: 65–85% (Dependent on aldehyde steric bulk). Regioselectivity: typically >90:10 favoring the 6-hydroxy isomer (para-cyclization).

Protocol B: Chemoselective N-Acylation

When synthesizing peptidomimetics, it is crucial to acylate the amine without affecting the phenol. This protocol utilizes the Schotten-Baumann conditions to exploit the nucleophilicity difference between the amine and the phenoxide.

Materials
  • 3-(2-Aminoethyl)phenol hydrochloride (1.0 eq)[2]

  • Acyl Chloride or Anhydride (1.1 eq)

  • Base: Sodium Bicarbonate (NaHCO₃)

  • Solvent: Water/THF or Water/Dioxane (1:1 mixture)

Step-by-Step Methodology
  • Biphasic Setup:

    • Dissolve 3-(2-Aminoethyl)phenol HCl (5 mmol) in water (10 mL).

    • Add NaHCO₃ (15 mmol). This neutralizes the HCl salt and buffers the solution to pH ~8-9.

    • Mechanistic Insight: At pH 8-9, the aliphatic amine (pKa ~9.7) exists in equilibrium with its free base form, which is highly nucleophilic. The phenol (pKa ~9.9) remains largely protonated or, if deprotonated, is solvated by water, reducing its nucleophilicity toward the acyl chloride compared to the amine.

  • Acylation:

    • Dissolve the acyl chloride (5.5 mmol) in THF (10 mL).

    • Add the THF solution dropwise to the rapidly stirring aqueous amine solution at 0°C.

    • Stir vigorously for 1 hour at 0°C, then 2 hours at room temperature.

  • Quenching & Isolation:

    • Acidify carefully with 1M HCl to pH ~3-4 (to protonate the phenol and ensure it is not in the aqueous phase as a phenoxide).

    • Extract with EtOAc (3 x 20 mL).

    • Note: If the product is amphoteric, adjust pH to the isoelectric point (~7) for precipitation or extraction.

  • Validation:

    • IR Spectroscopy: Look for Amide I band (~1650 cm⁻¹) and retention of the broad Phenol O-H stretch (~3300 cm⁻¹).

    • ¹H NMR: Confirm the downfield shift of the methylene protons adjacent to the nitrogen.

Mechanistic Visualization: Regioselectivity

The following diagram details the electronic logic driving the Pictet-Spengler cyclization preference.

Regioselectivity Figure 2: Regiochemical outcome of cyclization. Sterics favor the 6-position. Substrate 3-Hydroxyphenethylamine Intermediate Iminium Ion Intermediate Substrate->Intermediate Aldehyde + H+ Para_Attack Path A: Para Attack (Less Steric Hindrance) Intermediate->Para_Attack Preferred Ortho_Attack Path B: Ortho Attack (Sterically Crowded) Intermediate->Ortho_Attack Disfavored Product_6 6-Hydroxy-THIQ (Major Product) Para_Attack->Product_6 Product_8 8-Hydroxy-THIQ (Trace Product) Ortho_Attack->Product_8

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Cyclization Incomplete imine formation due to water.Use molecular sieves (4Å) during the imine formation step to drive equilibrium.
O-Acylation Observed pH too high (>10) during acylation.Strictly control pH using NaHCO₃. Do not use NaOH or KOH.
Sticky/Gummy Product HCl salt formation during workup.Ensure complete neutralization (free-basing) before extraction, or isolate as the HCl salt by adding ethereal HCl.
Starting Material Remains Aldehyde is unreactive.Switch to "Super-Acid" conditions (TfOH) or use microwave irradiation (100°C, 15 min).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77001, 3-(2-Aminoethyl)phenol hydrochloride. Retrieved from [Link]

  • Bates, H. A., Bagheri, K., & Vertino, P. M. (1986). Effect of pH on the regioselectivity of Pictet-Spengler reactions of 3-hydroxyphenethylamines with formaldehyde and acetaldehyde.[4] The Journal of Organic Chemistry, 51(16), 3061–3063. Retrieved from [Link]

  • Stöckigt, J., Antonchick, A. P., Wu, F., & Waldmann, H. (2011). The Pictet-Spengler Reaction in Nature and in Organic Chemistry.[5] Angewandte Chemie International Edition, 50(37), 8538–8564. Retrieved from [Link]

  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines.[4] Organic Reactions, 6, 151.[4] (Classic mechanistic reference).

Sources

Application

Application Notes and Protocols for the Purification of Crude 3-(2-Aminoethyl)phenol Hydrochloride

Introduction 3-(2-Aminoethyl)phenol hydrochloride, also known as m-tyramine hydrochloride, is a valuable building block in pharmaceutical and chemical synthesis.[1][2] Its dual functionality, possessing both a phenolic h...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(2-Aminoethyl)phenol hydrochloride, also known as m-tyramine hydrochloride, is a valuable building block in pharmaceutical and chemical synthesis.[1][2] Its dual functionality, possessing both a phenolic hydroxyl group and a primary amine, makes it a versatile precursor for a range of more complex molecules. However, like many synthesized organic compounds, the crude product is often contaminated with impurities derived from starting materials, byproducts, and side reactions.[3] The presence of these impurities can significantly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API) or chemical entity. Therefore, robust and efficient purification strategies are paramount.

This comprehensive guide provides detailed application notes and protocols for the purification of crude 3-(2-Aminoethyl)phenol hydrochloride. It is intended for researchers, scientists, and drug development professionals seeking to establish a reliable purification workflow. The methodologies described herein are grounded in fundamental chemical principles and are designed to be both effective and adaptable to various scales of operation.

Understanding the Impurity Profile

A successful purification strategy begins with a thorough understanding of the potential impurities. While the exact impurity profile will depend on the specific synthetic route employed, a common approach to synthesizing phenylethylamines involves the reduction of a corresponding nitrostyrene or the amination of a phenylethyl halide. Based on these general pathways, likely impurities in crude 3-(2-Aminoethyl)phenol hydrochloride may include:

  • Unreacted Starting Materials: Such as 3-hydroxyphenylethyl alcohol or 3-(2-bromoethyl)phenol.

  • Byproducts of the Amination/Reduction Step: Including secondary amines or over-alkylated products.

  • Inorganic Salts: Ammonium chloride is a common inorganic byproduct, particularly in reactions involving ammonia.[4]

  • Solvent Residues: Residual solvents used in the synthesis or initial work-up.

A preliminary analysis of the crude material by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to identify the major impurities and guide the selection of the most appropriate purification method.[5][6]

Purification Strategy Overview

The purification of 3-(2-Aminoethyl)phenol hydrochloride can be approached through a multi-step process that leverages the compound's chemical properties. The overall strategy involves an initial purification by recrystallization, which is often effective at removing the bulk of impurities. For more challenging separations, or to achieve very high purity, column chromatography can be employed. Acid-base extraction can also be a powerful tool for separating the amphoteric product from non-ionizable impurities.

Purification_Workflow Crude_Product Crude 3-(2-Aminoethyl)phenol Hydrochloride Recrystallization Recrystallization Crude_Product->Recrystallization Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction Purity_Analysis_1 Purity Analysis (TLC, HPLC, NMR) Recrystallization->Purity_Analysis_1 Column_Chromatography Column Chromatography Purity_Analysis_1->Column_Chromatography Purity < 99% Pure_Product Pure Product Purity_Analysis_1->Pure_Product Purity ≥ 99% Column_Chromatography->Pure_Product Acid_Base_Extraction->Recrystallization

Caption: General workflow for the purification of 3-(2-Aminoethyl)phenol hydrochloride.

Experimental Protocols

Recrystallization

Recrystallization is a powerful and economical technique for purifying crystalline solids. The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures.

Rationale for Solvent Selection:

The ideal solvent for recrystallization should dissolve the compound sparingly at room temperature but readily at its boiling point. For amine hydrochlorides, which are salts, polar protic solvents are often a good starting point. Given that 3-(2-Aminoethyl)phenol hydrochloride is a salt, it is expected to have good solubility in alcohols and water. A mixed solvent system, often an alcohol and an anti-solvent like diethyl ether or a hydrocarbon, can provide the fine-tuning needed for optimal crystal growth.

Protocol 1: Recrystallization from Ethanol/Diethyl Ether

  • Dissolution: In a fume hood, dissolve the crude 3-(2-Aminoethyl)phenol hydrochloride in a minimal amount of hot absolute ethanol. Stir continuously to aid dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

  • Precipitation: Once crystallization has begun, slowly add diethyl ether as an anti-solvent until the solution becomes slightly turbid.

  • Cooling: Place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol, followed by a wash with cold diethyl ether to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Removal of Inorganic Salts using Absolute Ethanol

This protocol is particularly useful if inorganic salts like ammonium chloride are significant impurities.

  • Suspension: Suspend the crude product in absolute ethanol at room temperature. 3-(2-Aminoethyl)phenol hydrochloride has some solubility in ethanol, while ammonium chloride is much less soluble.

  • Stirring: Stir the suspension vigorously for 1-2 hours.

  • Filtration: Filter the mixture to remove the insoluble ammonium chloride.

  • Concentration and Crystallization: Concentrate the filtrate under reduced pressure. As the volume of ethanol is reduced, the purified 3-(2-Aminoethyl)phenol hydrochloride will crystallize out.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

ParameterProtocol 1 (Ethanol/Diethyl Ether)Protocol 2 (Absolute Ethanol)
Primary Target Impurities Soluble organic impuritiesInorganic salts (e.g., NH₄Cl)
Solvent System Ethanol (solvent), Diethyl ether (anti-solvent)Absolute Ethanol
Key Technique Temperature-dependent solubilityDifferential solubility at room temp.
Typical Recovery 70-90%Dependent on initial purity
Purity Achieved Good to ExcellentEffective for salt removal
Column Chromatography

For impurities that are structurally very similar to the desired product and cannot be efficiently removed by recrystallization, column chromatography is the method of choice.[7][8]

Rationale for Stationary and Mobile Phase Selection:

Due to the polar nature of 3-(2-Aminoethyl)phenol hydrochloride, a normal-phase chromatography setup with silica gel as the stationary phase is suitable. A polar mobile phase will be required to elute the compound. To prevent streaking, which is common with amines on silica gel, the addition of a small amount of a basic modifier like triethylamine or ammonia to the eluent is often necessary.[9]

Chromatography_Setup Column Column Chromatography Setup Eluent (e.g., DCM/MeOH/NH₃) Crude Sample loaded on Silica Silica Gel Stationary Phase Glass Wool/Fritted Disc Collection Flasks

Caption: A schematic of a typical column chromatography setup.

Protocol 3: Silica Gel Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., dichloromethane). Carefully pack a chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude 3-(2-Aminoethyl)phenol hydrochloride in a minimal amount of the mobile phase or a strong solvent like methanol. Adsorb this solution onto a small amount of silica gel and evaporate the solvent to dryness. Carefully load the dry, sample-adsorbed silica onto the top of the packed column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., methanol). A typical gradient might be from 100% dichloromethane to a mixture of dichloromethane:methanol:ammonia (e.g., 90:9:1).

  • Fraction Collection: Collect fractions of the eluate and monitor them by TLC to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 3-(2-Aminoethyl)phenol hydrochloride.

Acid-Base Extraction

Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties.[10] Since 3-(2-Aminoethyl)phenol is amphoteric (containing both an acidic phenol group and a basic amine group), this technique can be used to separate it from neutral impurities.

Protocol 4: Acid-Base Extraction for Removal of Neutral Impurities

  • Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1 M HCl). The basic amine group will be protonated, and the hydrochloride salt will move into the aqueous layer, leaving neutral impurities in the organic layer.

  • Separation: Separate the aqueous layer.

  • Basification and Re-extraction: Make the aqueous layer basic (pH > 10) with a strong base (e.g., NaOH). This will deprotonate the ammonium group, making the free base of 3-(2-aminoethyl)phenol. Extract the free base back into an organic solvent like ethyl acetate.

  • Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure. The free base can then be converted back to the hydrochloride salt by dissolving it in a suitable solvent (e.g., isopropanol) and bubbling HCl gas through the solution or by adding a solution of HCl in an organic solvent.

Purity Assessment

The purity of the fractions and the final product should be monitored and confirmed using appropriate analytical techniques.

  • Thin Layer Chromatography (TLC): A quick and easy method to monitor the progress of a column chromatography separation and to get a qualitative assessment of purity. A suitable solvent system would be similar to the one used for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A reverse-phase C18 column with a mobile phase consisting of an acetonitrile/water gradient with a buffer (e.g., ammonium acetate) is a good starting point.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the purified product and identify any remaining impurities.[12]

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity.

Conclusion

The purification of crude 3-(2-Aminoethyl)phenol hydrochloride can be effectively achieved through a systematic application of standard organic chemistry techniques. The choice of method will depend on the nature and quantity of the impurities present. For most common impurities, a well-optimized recrystallization protocol is often sufficient. For more challenging separations, column chromatography provides a robust solution. A thorough understanding of the chemical properties of the target molecule and its potential impurities is the cornerstone of developing an efficient and successful purification strategy.

References

  • Google Patents. Method for preparing 4-(2-aminoethyl)phenol.
  • PubChem. 3-(2-Aminoethyl)phenol hydrochloride. [Link]

  • Google Patents. A kind of synthesis technique of tris(2-aminoethyl)amine.
  • ResearchGate. Column chromatography of phenolics? [Link]

  • Google Patents. Method for purifying hydroxylamine hydrochloride.
  • precisionFDA. 3-(2-AMINOETHYL)PHENOL HYDROCHLORIDE. [Link]

  • PMC. Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. [Link]

  • Organometallics. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

  • PrepChem.com. Synthesis of tyramine hydrochloride. [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? [Link]

  • ResearchGate. A review of impurity profiling and synthetic route of manufacture of methylamphetamine, 3,4-methylenedioxymethylamphetamine, amphetamine, dimethylamphetamine and p-methoxyamphetamine. [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Google Patents. Crystallization of hydrohalides of pharmaceutical compounds.
  • EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

  • PubChem. m-Tyramine. [Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Google Patents.
  • Cheméo. Chemical Properties of Phenol, 4-(2-aminoethyl)- (CAS 51-67-2). [Link]

Sources

Method

How to perform quantitative analysis of 3-(2-Aminoethyl)phenol hydrochloride in biological samples.

Application Note: Quantitative Analysis of 3-(2-Aminoethyl)phenol (m-Tyramine) in Biological Samples via LC-MS/MS Introduction & Scientific Rationale 3-(2-Aminoethyl)phenol , commonly known as -Tyramine , is a trace amin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Analysis of 3-(2-Aminoethyl)phenol (m-Tyramine) in Biological Samples via LC-MS/MS

Introduction & Scientific Rationale

3-(2-Aminoethyl)phenol , commonly known as


-Tyramine , is a trace amine and a positional isomer of the more abundant 

-tyramine (4-(2-aminoethyl)phenol). While

-tyramine is widely studied for its sympathomimetic effects and interaction with Monoamine Oxidase Inhibitors (MAOIs),

-tyramine acts as a neuromodulator with distinct affinity profiles for Trace Amine-Associated Receptors (TAARs).

The Analytical Challenge: Quantification in biological matrices (plasma, CSF, brain tissue) is complicated by three factors:

  • Isomeric Interference:

    
    -Tyramine and 
    
    
    
    -tyramine share the same molecular weight (137.18 g/mol ) and similar fragmentation patterns. Standard C18 chromatography often fails to resolve them, leading to co-elution and overestimation.
  • Low Endogenous Levels: Trace amines exist at nanomolar concentrations, requiring high-sensitivity detection.

  • Matrix Complexity: Phospholipids and proteins in plasma can suppress ionization in Mass Spectrometry.

The Solution: This protocol utilizes Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) for robust cleanup, coupled with Biphenyl or PFP (Pentafluorophenyl) Chromatography to exploit


 interactions for baseline separation of isomers.

Analytical Workflow Visualization

The following diagram outlines the critical path from sample collection to data validation, highlighting the specific chemistry involved at each stage.

G Sample Biological Sample (Plasma/Tissue) PreTreat Pre-Treatment Acidification (2% FA) + Internal Standard Sample->PreTreat SPE SPE Cleanup (Mixed-Mode MCX) Remove Neutrals/Acids PreTreat->SPE LC LC Separation (Biphenyl Column) Isomer Resolution SPE->LC MS MS/MS Detection (ESI+ MRM) m/z 138.1 -> 121.1 LC->MS Data Quantitation & Validation MS->Data

Figure 1: End-to-end analytical workflow for m-Tyramine quantification. The process emphasizes selective extraction (MCX) and isomeric resolution (LC).

Experimental Protocol

Reagents & Standards
  • Analyte: 3-(2-Aminoethyl)phenol hydrochloride (Sigma-Aldrich/Merck).

  • Internal Standard (IS):

    
    -Tyramine-d4 (preferred) or 
    
    
    
    -Tyramine-d4.
  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), Ammonium Hydroxide (

    
    ).
    
Sample Preparation (Solid Phase Extraction)

Rationale: Liquid-Liquid Extraction (LLE) is inefficient for polar amines. Protein Precipitation (PPT) leaves too many phospholipids. MCX SPE is chosen because


-tyramine is a base (

); it will bind to the cation exchange sorbent while neutral and acidic interferences are washed away.

Step-by-Step Procedure:

  • Sample Pre-treatment:

    • Aliquot 200 µL of plasma.

    • Add 20 µL of IS working solution (100 ng/mL).

    • Add 200 µL of 4%

      
       or 2% Formic Acid. (Acidification ensures the amine is protonated: 
      
      
      
      ).
    • Vortex and centrifuge at 10,000 x g for 5 min.

  • SPE Cartridge: Waters Oasis MCX (30 mg) or Phenomenex Strata-X-C.

  • Conditioning: 1 mL MeOH, followed by 1 mL Water.

  • Loading: Load the pre-treated supernatant. Flow rate < 1 mL/min.

  • Wash 1 (Acidic): 1 mL 2% Formic Acid in Water. (Removes proteins and hydrophilic neutrals).

  • Wash 2 (Organic): 1 mL 100% Methanol. (Removes hydrophobic neutrals/lipids. The analyte remains bound by ionic interaction).

  • Elution: 2 x 250 µL of 5%

    
     in Methanol. (High pH deprotonates the amine, breaking the ionic bond).
    
  • Reconstitution: Evaporate eluate under

    
     at 40°C. Reconstitute in 100 µL Mobile Phase A.
    
Liquid Chromatography (LC) Conditions

Rationale: A C18 column often co-elutes


- and 

- isomers. A Biphenyl or PFP column provides enhanced selectivity for aromatic positional isomers via

interactions.
ParameterSetting
Column Kinetex Biphenyl or Raptor Biphenyl (2.1 x 100 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol (MeOH provides better selectivity than ACN for biphenyl phases)
Flow Rate 0.35 mL/min
Gradient 0-1 min: 5% B (Hold)1-6 min: 5% -> 40% B6-8 min: 95% B (Wash)8.1-11 min: 5% B (Re-equilibrate)
Injection Vol 5 - 10 µL
Mass Spectrometry (MS/MS) Parameters
  • Source: Electrospray Ionization (ESI), Positive Mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM).

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Role
m-Tyramine 138.1121.115Quantifier (Loss of

)
m-Tyramine 138.177.035Qualifier (Phenyl ring)
p-Tyramine 138.1121.115Interference Check

Note: While mass transitions are identical for isomers, the Biphenyl column will elute p-tyramine later than m-tyramine (typically).

Isomer Separation Logic

To ensure data integrity, you must verify the separation of the meta- and para- isomers. The following logic diagram illustrates the mechanism utilized by the Biphenyl stationary phase.

IsomerSep Mixture Sample Mixture (m-Tyramine + p-Tyramine) Column Biphenyl Stationary Phase (Pi-Pi Interactions) Mixture->Column Interaction Differential Steric Access to Pi Electrons Column->Interaction Result_M m-Tyramine (Elutes First) Less Retention Interaction->Result_M Result_P p-Tyramine (Elutes Second) Stronger Retention Interaction->Result_P

Figure 2: Separation mechanism. The para- isomer typically exhibits stronger pi-pi interactions due to less steric hindrance, resulting in longer retention.

Validation & Quality Control (FDA/EMA Guidelines)

To ensure the trustworthiness of your data, the method must be validated according to FDA Bioanalytical Method Validation Guidelines (2018).

Key Validation Parameters:

  • Selectivity: Inject pure

    
    -tyramine standard. Ensure it does not interfere at the retention time of 
    
    
    
    -tyramine.
  • Linearity: Construct a calibration curve (e.g., 0.5 ng/mL to 100 ng/mL). Use a weighted linear regression (

    
    ).
    
  • Accuracy & Precision:

    • Within-run and Between-run CV% should be <15% (20% at LLOQ).

  • Matrix Effect: Compare the response of post-extraction spiked samples to neat standards. (Ideally 85-115%).

    • Self-Validating Step: If matrix effect is high (>20% suppression), switch IS to a deuterated analog (

      
      -tyramine) which will compensate for the suppression.
      

References

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry."[1][2][3] (May 2018).[1][2][4]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 77001, 3-(2-Aminoethyl)phenol hydrochloride."

  • Thermo Fisher Scientific. "Robust Extraction, Separation, and Quantitation of Structural Isomer Steroids from Human Plasma by SPE with LC-MS/MS Detection.

Sources

Application

Application Note: The Use of 3-(2-Aminoethyl)phenol Hydrochloride as a Reference Standard in Analytical Chemistry

Abstract In the landscape of pharmaceutical development and quality control, the purity, identity, and strength of active pharmaceutical ingredients (APIs) and formulated drug products are paramount. This assurance is fu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of pharmaceutical development and quality control, the purity, identity, and strength of active pharmaceutical ingredients (APIs) and formulated drug products are paramount. This assurance is fundamentally reliant on the use of highly characterized reference standards. This document provides a comprehensive guide for researchers, analytical scientists, and drug development professionals on the effective use of 3-(2-Aminoethyl)phenol hydrochloride (also known as m-Tyramine hydrochloride) as a reference standard in analytical chemistry. We will delve into the essential physicochemical properties, detailed protocols for qualification, and its application in quantitative analysis, primarily focusing on High-Performance Liquid Chromatography (HPLC). The causality behind experimental choices is elucidated to empower the user with a deep, practical understanding of the methodologies.

Introduction: The Critical Role of Reference Standards

Reference standards are the cornerstones of analytical testing in the pharmaceutical industry, serving as the benchmark against which product quality is measured.[][2] Their use is integral throughout the drug development lifecycle, from early-stage discovery to final product release and stability studies.[] An ideal reference standard is a substance of high purity, thoroughly characterized to ensure its suitability for its intended analytical purpose.[3][4] 3-(2-Aminoethyl)phenol hydrochloride, a positional isomer of the well-known biogenic amine tyramine, is a critical reference material, often used to identify and quantify related substances and impurities in various pharmaceutical products.

This application note will serve as a practical guide to the proper handling, characterization, and application of 3-(2-Aminoethyl)phenol hydrochloride as a reference standard, ensuring the generation of accurate, reproducible, and reliable analytical data.

Physicochemical Properties of 3-(2-Aminoethyl)phenol Hydrochloride

A thorough understanding of the physicochemical properties of a reference standard is the first step in its effective application. This knowledge informs storage, handling, and the development of analytical methodologies.

PropertyValueSource
Chemical Name 3-(2-Aminoethyl)phenol hydrochloridePubChem[5]
Synonyms m-Tyramine hydrochloride, 3-Hydroxyphenethylamine hydrochloridePubChem[5], BOC Sciences[]
CAS Number 3458-98-8Matrix Fine Chemicals[3]
Molecular Formula C₈H₁₂ClNOPubChem[5]
Molecular Weight 173.64 g/mol PubChem[5]
Appearance Off-white to tan solidBOC Sciences[]
Parent Compound m-Tyramine (CID: 11492)PubChem[5]

Qualification of 3-(2-Aminoethyl)phenol Hydrochloride as a Reference Standard

Before a batch of 3-(2-Aminoethyl)phenol hydrochloride can be utilized as a reference standard, it must undergo a rigorous qualification process to confirm its identity and purity. This process establishes a self-validating system, ensuring the integrity of the analytical results it will be used to generate.

Identity Confirmation

The identity of the candidate material should be unequivocally confirmed using a combination of spectroscopic techniques.

  • Infrared (IR) Spectroscopy: Compare the IR spectrum of the candidate material to an established, authenticated reference spectrum. The high correlation of peak positions and relative intensities provides a unique fingerprint of the molecule.

  • Mass Spectrometry (MS): Determine the molecular weight of the compound. The observed mass should correspond to the theoretical mass of the protonated molecule [M+H]⁺.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the molecular structure, confirming the connectivity of atoms and the positions of substituents on the aromatic ring.

Purity Assessment and Assay

A multi-faceted approach is essential for an accurate purity assessment.

  • Chromatographic Purity (HPLC): An HPLC method, as detailed in Section 4, should be employed to separate the main component from any potential impurities. The area percent of the main peak provides a measure of chromatographic purity.

  • Water Content: Karl Fischer titration is the standard method for determining the water content.

  • Residual Solvents: Gas Chromatography (GC) with headspace analysis should be used to quantify any residual solvents from the synthesis process.

  • Inorganic Impurities: Analysis of sulfated ash content can determine the level of inorganic impurities.

  • Purity Assignment (Mass Balance): The final purity value is typically assigned by a mass balance calculation, taking into account all measured impurities.

The workflow for qualifying a new batch of a reference standard is a critical, multi-step process.

G cluster_0 Reference Standard Qualification Workflow A Receive Candidate Material B Identity Confirmation (IR, MS, NMR) A->B C Purity Assessment B->C D Chromatographic Purity (HPLC) C->D E Water Content (Karl Fischer) C->E F Residual Solvents (GC) C->F G Inorganic Impurities (Sulfated Ash) C->G H Assign Purity (Mass Balance) D->H E->H F->H G->H I Issue Certificate of Analysis H->I J Qualified Reference Standard I->J

Caption: Workflow for the qualification of a reference standard.

Application in HPLC Analysis: A Protocol

3-(2-Aminoethyl)phenol hydrochloride is frequently used as a reference standard for the quantification of related substances in drug products by HPLC. The following protocol provides a robust method for its analysis.

Principle

This method employs reversed-phase HPLC with UV detection. The choice of a C18 column is based on its wide applicability and effectiveness in retaining and separating moderately polar compounds like m-Tyramine from a variety of matrices. The mobile phase, a mixture of an aqueous buffer and an organic modifier (acetonitrile), allows for the fine-tuning of retention and peak shape. The acidic pH of the mobile phase ensures that the primary amine group is protonated, leading to consistent interactions with the stationary phase and improved peak symmetry. UV detection at a wavelength of approximately 222 nm or 275 nm is selected based on the chromophoric nature of the phenol group, which provides good sensitivity.

Materials and Reagents
  • 3-(2-Aminoethyl)phenol hydrochloride Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

Chromatographic Conditions
ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for phenolic compounds.
Mobile Phase A: 0.02 M KH₂PO₄, pH adjusted to 3.0 with H₃PO₄B: AcetonitrileA buffered aqueous phase controls the ionization state of the analyte, ensuring reproducible retention times. Acetonitrile is a common organic modifier that provides good elution strength.
Gradient Isocratic or Gradient (e.g., 85:15 A:B)An isocratic method is simpler and more robust for routine analysis if separation is adequate. A gradient may be necessary for complex samples with multiple impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection UV at 222 nm or 275 nmThese wavelengths correspond to the UV absorbance maxima of the phenol moiety, offering good sensitivity.
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.
Standard Solution Preparation
  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of the 3-(2-Aminoethyl)phenol hydrochloride reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve (e.g., 1-100 µg/mL).

Sample Preparation

The preparation of the sample will depend on the matrix. For a drug product, this may involve extraction, dissolution, and filtration steps to ensure that the final concentration of the analyte is within the calibration range and that the sample is free of particulate matter.

Calibration and Quantification

The process of using the reference standard for quantification is a systematic procedure to ensure accuracy.

G cluster_1 Quantitative Analysis Workflow A Prepare Working Standards C Inject Standards into HPLC A->C B Prepare Sample Solution E Inject Sample into HPLC B->E D Generate Calibration Curve (Peak Area vs. Concentration) C->D G Calculate Concentration in Sample D->G F Determine Peak Area of Analyte E->F F->G

Caption: Workflow for quantitative analysis using a reference standard.

  • Inject the working standard solutions into the HPLC system.

  • Record the peak areas for each concentration.

  • Plot a calibration curve of peak area versus concentration.

  • Perform a linear regression analysis on the data. The correlation coefficient (r²) should be > 0.999.

  • Inject the prepared sample solution.

  • Determine the peak area of the analyte in the sample.

  • Calculate the concentration of 3-(2-Aminoethyl)phenol in the sample using the equation from the linear regression of the calibration curve.

Storage and Handling

Proper storage and handling are crucial to maintain the integrity of the reference standard over time.

  • Storage: Store 3-(2-Aminoethyl)phenol hydrochloride in a tightly sealed container, protected from light, at a controlled room temperature or as specified on the Certificate of Analysis.

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, as the compound may cause skin and eye irritation.[5] Handle the material in a well-ventilated area.

  • Stability: The stability of the reference standard should be monitored periodically through re-qualification to ensure its continued fitness for use.

Conclusion

3-(2-Aminoethyl)phenol hydrochloride is a valuable reference standard in analytical chemistry, particularly for the quality control of pharmaceuticals. Its effective use is predicated on a thorough understanding of its properties, proper qualification, and the application of scientifically sound analytical protocols. By following the guidelines and methodologies outlined in this application note, analytical scientists can ensure the generation of high-quality, reliable data, thereby contributing to the overall safety and efficacy of pharmaceutical products.

References

  • PubChem. (n.d.). 3-(2-Aminoethyl)phenol hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 3-(2-AMINOETHYL)PHENOL HYDROCHLORIDE. Retrieved from [Link]

  • Pharmaffiliates. (2025, May 16). Understanding the Difference Between Working Standards and Reference Standards in Pharmaceutical Testing. Retrieved from [Link]

  • MRIGlobal. (n.d.). Reference Standards in the Pharmaceutical Industry. Retrieved from [Link]

  • SynThink. (n.d.). Working Standards vs. Reference Standards: Understanding the Key Differences. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting poor peak shape in HPLC analysis of 3-Hydroxyphenethylamine hydrochloride.

Case ID: 3-HPEA-HCl-001 Subject: Troubleshooting Peak Shape Anomalies (Tailing, Fronting, Splitting) Compound: 3-Hydroxyphenethylamine Hydrochloride (m-Tyramine) Chemical Profile: Class: Biogenic Trace Amine / Phenethyla...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 3-HPEA-HCl-001 Subject: Troubleshooting Peak Shape Anomalies (Tailing, Fronting, Splitting) Compound: 3-Hydroxyphenethylamine Hydrochloride (m-Tyramine) Chemical Profile:

  • Class: Biogenic Trace Amine / Phenethylamine derivative.

  • Key Functional Groups: Primary Amine (Basic,

    
    ), Phenolic Hydroxyl (Acidic, 
    
    
    
    ).
  • Challenge: The molecule is amphoteric but predominantly cationic at neutral/acidic pH. Its high polarity (

    
    ) and basicity create a "perfect storm" for secondary silanol interactions on silica columns.
    

Part 1: The Diagnostic Guide (Q&A)

This section addresses specific failure modes reported by users. Follow the logic strictly to isolate the root cause.

Issue 1: Severe Peak Tailing (Asymmetry Factor > 2.0)

The peak rises sharply but drags out into a long tail, often described as a "shark fin."

Q: Why is my peak tailing even on a C18 column? A: The primary cause is Secondary Silanol Interaction . At typical HPLC pH (2–8), the primary amine of 3-Hydroxyphenethylamine is protonated (


). Standard silica columns contain residual silanol groups (

) which can deprotonate to form anions (

). The cationic amine binds electrostatically to these anionic sites, acting like a weak ion-exchanger. This secondary retention mechanism is slower than the hydrophobic partition, causing the tail.

Troubleshooting Protocol:

  • The "pH Drop" Test:

    • Action: Lower mobile phase pH to < 3.0 (ideally 2.5) using Phosphate buffer or Formic Acid.

    • Mechanism: At pH 2.5, surface silanols are protonated (

      
      ) and neutral, preventing the electrostatic grab of the amine.
      
    • Validation: Tailing factor (

      
      ) should drop below 1.5 immediately.
      
  • The "Sacrificial Base" Method:

    • Action: Add 5–10 mM Triethylamine (TEA) to the mobile phase.

    • Mechanism: TEA is a stronger base than your analyte. It saturates the active silanol sites, effectively "capping" them so your analyte passes through unhindered.

    • Warning: TEA is difficult to flush out; dedicate the column to this method.

  • Column Switch:

    • Action: Switch to a "Base-Deactivated" (Type B) silica column or a column with embedded polar groups (e.g., Amide-C18).

    • Why: These columns have high-density end-capping to physically shield silanols.

Issue 2: Peak Fronting (Shark Fin Reversed)

The peak rises slowly and drops sharply.

Q: Is my column collapsing? A: Unlikely. For hydrochloride salts like 3-Hydroxyphenethylamine, fronting is usually a Solubility/Overload Artifact .

Troubleshooting Protocol:

  • Check Sample Solvent (The "Strong Solvent" Effect):

    • Diagnosis: Are you dissolving the sample in 100% Methanol or Acetonitrile while the mobile phase is 90% Water?

    • Mechanism: The strong solvent carries the analyte down the column faster than the mobile phase can equilibrate it, causing band spreading at the front.

    • Fix: Dissolve the sample in the Mobile Phase or a weaker solvent (e.g., 95% Water / 5% MeCN).

  • Mass Overload:

    • Diagnosis: Inject 1/10th of the concentration. If the peak shape normalizes, the column was overloaded.

    • Fix: Increase column capacity (diameter/length) or reduce injection mass.

Issue 3: Poor Retention (Eluting near Void Volume, )

The peak elutes with the solvent front, making integration impossible.

Q: Why won't it stick to my C18 column? A: 3-Hydroxyphenethylamine is highly polar. On a standard C18 column, hydrophobic interaction is too weak to retain it against the water flow.

Troubleshooting Protocol:

  • Ion-Pair Chromatography (IPC):

    • Action: Add 5–10 mM Sodium Octanesulfonate (SOS) or Sodium Dodecyl Sulfate (SDS) to the mobile phase (pH 2.5).

    • Mechanism: The anionic surfactant binds to the C18 chain, with its charged head facing out. The cationic amine binds to this negative charge.

    • Validation: Retention factor (

      
      ) should increase significantly (
      
      
      
      ).
  • HILIC Mode (Hydrophilic Interaction Liquid Chromatography):

    • Action: Use a Bare Silica or Zwitterionic column with high organic mobile phase (e.g., 90% Acetonitrile / 10% Buffer).

    • Mechanism: Retains polar compounds via a water layer adsorbed on the silica surface.

Part 2: Visualizing the Mechanism

The following diagram illustrates the "Silanol Effect" and how competitive inhibition (TEA) or pH control resolves it.

SilanolMechanism cluster_0 Problem: Peak Tailing cluster_1 Solution A: Low pH (<3.0) cluster_2 Solution B: Sacrificial Base (TEA) Silica Silica Surface (Si-O⁻) Analyte 3-HPEA⁺ (Protonated Amine) Silica->Analyte Electrostatic Binding (Strong) Acid H⁺ Ions (Mobile Phase) Silica_H Silica Surface (Si-OH) Acid->Silica_H Protonates Silanols Silica_H->Analyte No Interaction (Peak Symmetry) TEA Triethylamine (TEA⁺) Silica_Blocked Blocked Surface (Si-O⁻ ... TEA⁺) TEA->Silica_Blocked Saturates Active Sites Silica_Blocked->Analyte Analyte Elutes Freely

Caption: Mechanism of Silanol Interference and Mitigation Strategies. Red path indicates the cause of tailing; Green and Blue paths show chemical remediation.

Part 3: The "Gold Standard" Protocol

If you are developing a new method, do not start with generic conditions. Use this optimized protocol designed specifically for hydrophilic amines like 3-Hydroxyphenethylamine.

Method A: Ion-Pair Reversed Phase (Robust Retention)

Best for: QC environments requiring high reproducibility and retention.

ParameterSpecificationNotes
Column C18 End
Optimization

Stability issues and degradation of 3-(2-Aminoethyl)phenol hydrochloride solutions.

Welcome to the technical support center for 3-(2-Aminoethyl)phenol hydrochloride (also known as m-Tyramine hydrochloride). This guide is designed for researchers, scientists, and drug development professionals to navigat...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(2-Aminoethyl)phenol hydrochloride (also known as m-Tyramine hydrochloride). This guide is designed for researchers, scientists, and drug development professionals to navigate the common stability challenges associated with this compound. Our goal is to provide you with the foundational knowledge and practical troubleshooting steps necessary to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common inquiries regarding the handling and stability of 3-(2-Aminoethyl)phenol hydrochloride solutions.

Q1: What is 3-(2-Aminoethyl)phenol hydrochloride?

3-(2-Aminoethyl)phenol hydrochloride is the hydrochloride salt of 3-(2-Aminoethyl)phenol, a structural isomer of tyramine.[1][][3] It is a fine chemical intermediate used in various research and pharmaceutical development applications.[4] Its structure, featuring a phenolic hydroxyl group and an aminoethyl side chain, makes it susceptible to specific degradation pathways.

Q2: My freshly prepared solution of 3-(2-Aminoethyl)phenol hydrochloride is turning a pink or brownish color. What is happening?

This discoloration is a classic indicator of oxidation. The phenol group in the molecule is highly susceptible to oxidation, which can be initiated by dissolved oxygen in your solvent, exposure to air, or light. This process forms quinone-type structures, which are often highly colored and can interfere with your experiments.

Q3: What are the primary factors that cause degradation of this compound in solution?

The degradation of 3-(2-Aminoethyl)phenol hydrochloride is primarily driven by three factors:

  • Oxidation: Exposure to atmospheric or dissolved oxygen is the most common cause of degradation.[5]

  • High pH: Phenolic compounds are generally less stable in neutral to alkaline (basic) conditions.[6] The phenoxide ion formed at higher pH is more readily oxidized than the protonated phenol.

  • Light Exposure: Many phenolic compounds are sensitive to light, which can catalyze oxidative degradation (photodegradation).[7][8][9]

Q4: What are the ideal storage conditions for solutions of 3-(2-Aminoethyl)phenol hydrochloride?

To maximize stability, solutions should be:

  • Stored at low temperatures: Refrigeration at 2-8°C is recommended.[8]

  • Protected from light: Use amber glass vials or wrap clear vials in aluminum foil.[7][8]

  • Blanketed with an inert atmosphere: For long-term storage, purging the headspace of the vial with an inert gas like argon or nitrogen can significantly reduce oxidation.

Q5: How can I prepare a stable solution?

The key is to minimize exposure to oxygen, light, and high pH from the outset. Use a high-purity, deoxygenated solvent (e.g., by sparging with nitrogen or argon for 15-20 minutes before use). Prepare the solution under subdued light and consider using an acidic buffer if compatible with your experimental system. For a detailed methodology, refer to the "Experimental Protocols" section below.

Q6: Are there any known chemical incompatibilities?

Yes. Avoid strong oxidizing agents and strong acids, as these can accelerate degradation or cause other hazardous reactions.[5]

Troubleshooting Guide: From Problem to Solution

This section provides a deeper dive into specific issues, explaining the underlying causes and offering validated solutions.

Issue 1: Rapid and Intense Solution Discoloration
  • Symptoms: Your clear, colorless solution rapidly turns yellow, pink, brown, or even black within minutes to hours of preparation.

  • Causality (The "Why"): This is an aggressive oxidation process. The phenolic hydroxyl group is an electron-donating group, making the aromatic ring highly susceptible to attack by oxygen. This process is often autocatalytic, meaning the initial degradation products can accelerate further degradation. The presence of trace metal ions in your solvent or on your glassware can also catalyze this reaction.

  • Troubleshooting Workflow:

A logical workflow for troubleshooting discolored solutions.

Issue 2: Inconsistent or Non-Reproducible Experimental Results
  • Symptoms: You observe a high degree of variability between experiments run on different days, or a gradual loss of compound activity over the course of a single day.

  • Causality (The "Why"): This is a direct consequence of solution instability. If your compound is degrading, the effective concentration of the active molecule is decreasing over time. This means a solution prepared in the morning may have a significantly lower concentration by the afternoon. Furthermore, the degradation products themselves could potentially interfere with your assay, either by inhibiting or enhancing the measured response. Forced degradation studies are crucial in drug development to identify such products.[10]

  • Preventative Measures & Solutions:

    • Always Use Freshly Prepared Solutions: This is the most critical control. Avoid using solutions that are more than a few hours old unless you have validated their stability over a longer period.

    • Implement a Stability-Indicating Assay: Use an analytical technique like High-Performance Liquid Chromatography (HPLC) to assess the purity of your solution over time.[11][12][13] A stability-indicating method is one that can separate the intact parent compound from its degradation products.[14]

    • Quantify and Normalize: If you must use a solution over several hours, take aliquots at the start and end of the experiment. Analyze them via HPLC to quantify the percentage of degradation and use this information to normalize your experimental data.

Data Summary & Visualization
Table 1: Factors Influencing the Stability of 3-(2-Aminoethyl)phenol HCl Solutions
ParameterConditionExpected StabilityRationale & Recommendations
pH Acidic (pH 3-5)HighThe amine group is protonated, and the phenol is less prone to oxidation. This is generally the most stable range.[13][15]
Neutral (pH ~7)Low to ModerateIncreased rate of oxidation as the concentration of the more reactive phenoxide ion increases.[6]
Alkaline (pH > 8)Very LowSignificant and rapid oxidative degradation is expected.[6]
Oxygen Deoxygenated SolventHighRemoval of dissolved oxygen, the primary reactant in the main degradation pathway, is highly effective.
Ambient AirLowContinuous exposure to atmospheric oxygen will lead to rapid degradation.
Light Protected (Amber Vial)HighPrevents light-induced photodegradation.[7][9]
Exposed to Lab LightModerate to LowAmbient lab light, especially UV from certain bulbs, can accelerate degradation over hours.
Temperature 2-8°CHighSlows down the kinetic rate of all degradation reactions.[8][11]
Room Temperature (~25°C)ModerateAcceptable for short-term use (hours) if other conditions are optimized.
Elevated (>40°C)Very LowSignificantly accelerates degradation.[13]
Diagram 1: Postulated Primary Degradation Pathway

G A 3-(2-Aminoethyl)phenol (Stable at low pH) B Phenoxide Anion (Favored at high pH, highly reactive) A->B High pH C Radical Intermediate B->C O2, Light, Metal Ions D Quinone-type Intermediate (Colored Species) C->D Oxidation E Further Polymerization Products (Brown/Black Precipitates) D->E Polymerization

A simplified diagram of the oxidative degradation of 3-(2-Aminoethyl)phenol.

Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
  • Objective: To prepare a stock solution of 3-(2-Aminoethyl)phenol hydrochloride with minimized initial degradation.

  • Materials:

    • 3-(2-Aminoethyl)phenol hydrochloride powder

    • High-purity solvent (e.g., HPLC-grade water, ethanol, or appropriate buffer)

    • Amber glass volumetric flask or clear flask wrapped in foil

    • Source of inert gas (Argon or Nitrogen) with a sparging needle

    • Analytical balance

  • Procedure:

    • Solvent Deoxygenation: Place the desired volume of solvent in a flask. Insert the inert gas sparging needle below the liquid surface. Bubble the gas through the solvent for at least 15-20 minutes to remove dissolved oxygen.

    • Weighing: Accurately weigh the required amount of 3-(2-Aminoethyl)phenol hydrochloride powder using an analytical balance.

    • Dissolution: Under subdued lighting, add the powder to the deoxygenated solvent in the volumetric flask. Mix gently by swirling or sonicating until fully dissolved.

    • Inert Blanket & Storage: Once dissolved, remove the sparging needle and gently blow a stream of inert gas over the surface of the liquid (headspace) for 10-15 seconds before capping the flask tightly.

    • Storage: Immediately store the solution at 2-8°C, protected from light.

Protocol 2: Basic HPLC Assessment of Solution Stability
  • Objective: To monitor the degradation of the compound in solution over time.

  • Methodology: This is a general guideline. The specific column, mobile phase, and detector wavelength must be optimized for your specific setup.

    • System Setup:

      • HPLC System: Standard reverse-phase HPLC with a UV detector.

      • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is a common starting point for amine-containing phenols.

      • Detection: Monitor at a wavelength where the parent compound has strong absorbance (e.g., around 275 nm).

    • Procedure:

      • Time Zero (T=0): Immediately after preparing your solution (as per Protocol 1), inject a sample onto the HPLC. This chromatogram is your baseline reference.

      • Incubation: Store your solution under the conditions you wish to test (e.g., on the benchtop at room temperature).

      • Time Points: At regular intervals (e.g., T=1h, 2h, 4h, 8h, 24h), inject another aliquot of the same solution.

      • Analysis: Compare the chromatograms. Look for two key changes:

        • A decrease in the peak area of the main compound (3-(2-Aminoethyl)phenol).

        • The appearance and growth of new peaks, which represent degradation products.

    • Calculation: The stability can be expressed as the percentage of the parent compound remaining: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

References
  • Stability of phenoxybenzamine hydrochloride in various vehicles. PubMed. [Link]

  • Analytical Method Development and Validation of Stability Indicating RP-HPLC Method for Assay of Phenylephrine Hydrochloride Injection. Bulletin of Environment, Pharmacology and Life Sciences. [Link]

  • 3-(2-aminoethyl)phenol hydrochloride Market Size, Share, Trend and Forcarst to 2025. Prof Research. [Link]

  • Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. National Institutes of Health (NIH). [Link]

  • Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. PubMed. [Link]

  • (PDF) The Effects of pH and Excipients on Exenatide Stability in Solution. ResearchGate. [Link]

  • 3-(2-Aminoethyl)phenol hydrochloride. PubChem. [Link]

  • (PDF) Degradation of Irgafos 168 and determination of its degradation products. ResearchGate. [Link]

  • 3-(2-AMINOETHYL)PHENOL HYDROCHLORIDE. precisionFDA. [Link]

  • Effect of pH on the stability of plant phenolic compounds. PubMed. [Link]

  • Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation. PDA Journal of Pharmaceutical Science and Technology. [Link]

  • Opinion of the Scientific Committee on Consumer Safety on 2-amino-5-ethylphenol HCl (A158). European Commission. [Link]

  • Technical Guide Series - Forced Degradation Studies. HubSpot. [Link]

  • Light-Sensitive Injectable Prescription Drugs—2022. National Institutes of Health (NIH). [Link]

  • 3-(2-Aminoethyl)phenol. Pharmaffiliates. [Link]

  • Phenol Standard Operating Procedure. Yale Environmental Health & Safety. [Link]

  • Development of New Sensitive Spectrophotometric Method for Estimation of Famciclovir Using 3-Amino Phenol. ResearchGate. [Link]

  • Grafting of Hindered Phenol Groups onto Ethylene/α-Olefin Copolymer by Nitroxide Radical Coupling. MDPI. [Link]

  • Light-Sensitive Injectable Prescription Drugs. National Institutes of Health (NIH). [Link]

  • 3-(2-AMINOETHYL)PHENOL HYDROCHLORIDE. Matrix Fine Chemicals. [Link]

Sources

Troubleshooting

Optimizing reaction conditions for the N-methylation of 3-(2-Aminoethyl)phenol hydrochloride.

Welcome to the technical support center for the N-methylation of 3-(2-Aminoethyl)phenol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-methylation of 3-(2-Aminoethyl)phenol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and successfully optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for the N,N-dimethylation of a primary amine like 3-(2-Aminoethyl)phenol hydrochloride?

A1: The Eschweiler-Clarke reaction is a widely used and highly reliable method for the N,N-dimethylation of primary amines.[1][2][3] This reductive amination procedure utilizes formaldehyde as the source of the methyl groups and formic acid as the reducing agent.[1][2] A key advantage of this method is that it typically stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts, which can be a common side reaction with other methylating agents.[2][4]

Q2: My starting material is a hydrochloride salt. Do I need to freebase it before the reaction?

A2: While the Eschweiler-Clarke reaction is often performed under acidic conditions due to the presence of formic acid, starting with the free amine can sometimes be beneficial. However, it is not always necessary. The formic acid in the reaction mixture is typically sufficient to handle the hydrochloride salt, though adjusting the stoichiometry of the reagents might be necessary. For optimal results, a small-scale pilot reaction is recommended to determine if a separate freebasing step improves your yield and purity.

Q3: What are the main competing side reactions I should be aware of?

A3: The primary side reactions of concern are the formation of the mono-methylated intermediate, N-methyl-3-(2-aminoethyl)phenol, and potential O-methylation of the phenolic hydroxyl group. The Eschweiler-Clarke reaction is generally selective for N-methylation.[2] O-methylation is more likely to occur when using harsher methylating agents like dimethyl sulfate under basic conditions.[5][6] Another potential, though less common, issue could be cyclization reactions depending on the substrate's structure.[1]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the N-methylation can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A simple TLC analysis can show the consumption of the starting material and the appearance of the mono- and di-methylated products. Staining with ninhydrin can be useful for visualizing the primary and secondary amines, as they will produce a characteristic color, while the tertiary amine product will not. LC-MS provides more definitive identification of the products based on their mass-to-charge ratio.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: Low Conversion of Starting Material

Possible Causes & Solutions:

  • Insufficient Reagents: The stoichiometry of formaldehyde and formic acid is crucial. For the dimethylation of a primary amine, at least two equivalents of formaldehyde and formic acid are required.[2] It is common practice to use a slight to moderate excess of both reagents to drive the reaction to completion.[7]

  • Low Reaction Temperature: The Eschweiler-Clarke reaction is typically conducted at elevated temperatures, often near the boiling point of the aqueous solution.[2] If the reaction is too slow, gradually increasing the temperature (e.g., to 90-100 °C) can significantly increase the reaction rate.

  • Suboptimal pH: While the reaction is acidic, the initial formation of the iminium ion can be pH-dependent. Ensure the reaction mixture is sufficiently acidic by using an adequate amount of formic acid.

Problem 2: Incomplete Methylation (Mixture of Mono- and Di-methylated Products)

Possible Causes & Solutions:

  • Insufficient Reagent Stoichiometry: As with low conversion, an insufficient amount of formaldehyde and formic acid will lead to incomplete methylation. The formation of the tertiary amine is generally more favorable than the secondary amine.[2] Therefore, using less than two equivalents of the methylating reagents will likely result in a mixture of the tertiary amine, some secondary amine, and unreacted starting material.[2]

  • Short Reaction Time: The second methylation step to form the tertiary amine can be slower than the first.[8] Increasing the reaction time and monitoring by TLC or LC-MS until the mono-methylated intermediate is consumed is recommended.

Problem 3: Observation of an Unexpected Byproduct (Potential O-Methylation)

Possible Causes & Solutions:

  • Incorrect Methylating Agent/Conditions: While the Eschweiler-Clarke reaction is highly selective for N-methylation, other methods using reagents like dimethyl sulfate or methyl iodide in the presence of a strong base can lead to O-methylation of the phenol.[5][6] If you are not using the Eschweiler-Clarke method, consider switching to it to improve selectivity.

  • Reaction Temperature Too High: In some rare cases, extremely high temperatures in the presence of certain reagents could promote less selective reactions. If O-methylation is suspected, try running the reaction at a lower temperature for a longer duration.

Experimental Protocols & Data

Optimized Eschweiler-Clarke Protocol for N,N-dimethylation of 3-(2-Aminoethyl)phenol hydrochloride

This protocol is a general guideline. Optimization may be required for your specific scale and equipment.

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(2-Aminoethyl)phenol hydrochloride (1 equivalent).

  • Reaction Setup: Add aqueous formaldehyde (37 wt. % in H₂O, 2.5 equivalents) to the flask.

  • Reaction Initiation: Slowly add formic acid (98-100%, 2.5 equivalents) to the mixture. The addition may be exothermic.

  • Heating: Heat the reaction mixture to 90-100 °C and maintain this temperature. The reaction progress is often indicated by the evolution of carbon dioxide gas.[9]

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material and mono-methylated intermediate are no longer observed (typically 4-8 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully add a saturated solution of sodium bicarbonate or sodium carbonate to neutralize the excess formic acid until the effervescence ceases and the pH is basic (pH 9-10).

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by crystallization.

Table 1: Comparison of N-Methylation Methods
MethodMethylating Agent(s)Typical ConditionsAdvantagesDisadvantages
Eschweiler-Clarke Formaldehyde, Formic AcidAqueous, 90-100 °CHigh selectivity for N-methylation, no quaternary salt formation, readily available reagents.[1][2]Requires elevated temperatures, evolution of CO2 gas.
Reductive Amination Formaldehyde, NaBH₃CN or NaBH(OAc)₃Methanol or Dichloromethane, Room TempMilder conditions than Eschweiler-Clarke.Cyanoborohydride reagents are toxic.
Direct Alkylation Dimethyl Sulfate or Methyl IodideAprotic solvent (e.g., THF, DMF), Base (e.g., K₂CO₃, NaH)Can be performed at lower temperatures.Risk of over-methylation to quaternary salt, potential for O-methylation, reagents are toxic and carcinogenic.[5][6]

Visualizing the Workflow

Diagram 1: Eschweiler-Clarke Reaction Workflow

Eschweiler_Clarke_Workflow Start Start: 3-(2-Aminoethyl)phenol HCl Add_Reagents Add Formaldehyde & Formic Acid Start->Add_Reagents Heat Heat to 90-100°C Add_Reagents->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Monitor->Heat Incomplete Workup Neutralize, Extract, & Dry Monitor->Workup Reaction Complete Purify Purification (Chromatography/Crystallization) Workup->Purify Product Final Product: N,N-dimethyl-3-(2-aminoethyl)phenol Purify->Product

Caption: A typical workflow for the Eschweiler-Clarke N-methylation.

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_SM Starting Material Recovered? Start->Check_SM Check_Intermediates Mono-methylated Intermediate Present? Check_SM->Check_Intermediates No Increase_Temp_Time Increase Reaction Temperature and/or Time Check_SM->Increase_Temp_Time Yes Complex_Mixture Complex Mixture of Products? Check_Intermediates->Complex_Mixture No Increase_Reagents Increase Stoichiometry of Formaldehyde & Formic Acid Check_Intermediates->Increase_Reagents Yes Check_Side_Reactions Investigate for Side Reactions (e.g., O-methylation, degradation) Complex_Mixture->Check_Side_Reactions Yes

Sources

Optimization

How to resolve solubility issues of 3-(2-Aminoethyl)phenol hydrochloride in specific buffers.

Part 1: The Core Directive — Understanding the Molecule Before attempting to dissolve 3-(2-Aminoethyl)phenol hydrochloride, you must understand the chemical behavior that governs its solubility.[1] This is not a simple "...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Core Directive — Understanding the Molecule

Before attempting to dissolve 3-(2-Aminoethyl)phenol hydrochloride, you must understand the chemical behavior that governs its solubility.[1] This is not a simple "mix and vortex" reagent.[1]

The Solubility Paradox: Users often report that this compound dissolves easily in pure water but precipitates immediately upon addition to Phosphate Buffered Saline (PBS) or other physiological buffers.[1]

The Mechanism:

  • The Common Ion Effect: You are using the Hydrochloride (HCl) salt.[1] PBS and physiological saline contain high concentrations of Sodium Chloride (NaCl).[1] When you add your compound to these buffers, the high concentration of chloride ions (

    
    ) shifts the solubility equilibrium backward, forcing the compound out of solution as a precipitate.[1]
    
  • Ionic Strength Competition: In high-salt buffers (like 10x PBS), the solvent molecules (water) are occupied hydrating the buffer salts (

    
    , 
    
    
    
    ,
    
    
    ).[1] There is insufficient "free water" to hydrate the solvation shell of the 3-(2-Aminoethyl)phenol, leading to "salting out."[1]
  • pH Sensitivity: The phenolic hydroxyl group (pKa ~9.[1]6) and the amine group (pKa ~9.[1][2]7) create a zwitterionic potential.[1] If your buffer pH drifts near these pKa values, the net charge decreases, drastically reducing aqueous solubility.[1]

Part 2: Troubleshooting Guide (FAQs)

Q1: I added the solid powder directly to PBS, and it turned cloudy. Can I save it?

Diagnosis: You have likely exceeded the solubility limit due to the Common Ion Effect.[1] Immediate Action:

  • Do not heat above 40°C; this compound is oxidation-sensitive.[1]

  • Sonication: Sonicate for 10–15 minutes. If it does not clear, the solution is likely unsalvageable for quantitative work.

  • Prevention: Never add solid powder directly to PBS for concentrations >1 mg/mL.[1] Prepare a concentrated stock in pure water or DMSO first.[1]

Q2: My stock solution has turned pink/brown after 24 hours. Is it still good?

Diagnosis: Oxidative degradation.[1] Phenolic compounds are highly susceptible to oxidation, forming quinones (pink/brown pigments), especially in alkaline conditions or when exposed to light.[1] Resolution:

  • Discard the solution if the color change is significant; the effective concentration is now unknown.[1]

  • Future Protocol: Make stock solutions fresh. If storage is necessary, use degassed solvents, store at -20°C, and protect from light (amber vials).

Q3: Can I use DMSO as a solvent?

Answer: Yes, this is the recommended method for high-concentration stocks.[1]

  • Solubility in DMSO: Up to 25 mg/mL (approx. 140 mM).[1][3]

  • Protocol: Dissolve in 100% DMSO to make a 1000x stock. Dilute this stock 1:1000 into your assay buffer.[1] This keeps the final DMSO concentration at 0.1%, which is generally non-toxic to cells.[1]

Part 3: Validated Experimental Protocols

Protocol A: The "Golden Standard" (DMSO Stock)

Best for: Cell culture spikes, high-throughput screening, and long-term storage.[1]

StepActionTechnical Note
1 Weigh 17.4 mg of 3-(2-Aminoethyl)phenol HCl.[1]Target: 100 mM Stock.
2 Add 1.0 mL of anhydrous DMSO .DMSO disrupts the crystal lattice more effectively than saline.
3 Vortex vigorously for 30 seconds.[1]Ensure no solid particles remain.[1]
4 Aliquot into light-protective tubes (20–50 µL).Avoid freeze-thaw cycles.[1][3]
5 Store at -20°C (stable for 1 month) or -80°C (6 months).
6 Usage: Dilute 1:1000 into PBS/Media immediately before use.[1]Final Conc: 100 µM.[1] Final DMSO: 0.1%.[1]
Protocol B: The "Sensitive Assay" (Aqueous Stock)

Best for: DMSO-sensitive assays or in vivo injections.[1]

StepActionTechnical Note
1 Weigh compound.Target: Max 10 mg/mL.
2 Add Milli-Q Water (deionized) .Do NOT use PBS or Saline yet.
3 Vortex/Sonicate until clear.The HCl salt aids solubility in pure water.[1]
4 Dilution: Add this water stock to your buffer (e.g., 10x PBS).Add the stock to the buffer, not vice versa.
5 Usage: Use within 4 hours.Aqueous solutions oxidize rapidly.[1]

Part 4: Solubility & Compatibility Matrix

Table 1: Solubility Limits (at 25°C)

SolventSolubility LimitStabilityRecommendation
Pure Water ~10–20 mg/mLLow (<24h)Good for immediate use.[1]
PBS (pH 7.4) <0.5 mg/mL*LowAvoid direct dissolution.
DMSO ~25 mg/mLHigh (Months)Recommended Stock.
Ethanol ~5 mg/mLModerateAlternative to DMSO.[1]

*Note: Solubility in PBS is drastically reduced due to the common ion effect.

Part 5: Decision Logic (Visualization)[1]

The following flowchart illustrates the decision process for dissolving 3-(2-Aminoethyl)phenol HCl, ensuring you avoid irreversible precipitation.

SolubilityLogic Start Start: Dissolve 3-(2-Aminoethyl)phenol HCl CheckAssay Is the assay sensitive to DMSO? Start->CheckAssay NoDMSO No (DMSO is okay) CheckAssay->NoDMSO Robust Method YesDMSO Yes (Must be DMSO-free) CheckAssay->YesDMSO Sensitive Method MakeDMSO Prepare 1000x Stock in 100% DMSO (Max 25 mg/mL) NoDMSO->MakeDMSO DiluteBuffer Dilute 1:1000 into Buffer MakeDMSO->DiluteBuffer Success1 Success: Stable Solution DiluteBuffer->Success1 WaterStock Dissolve in Pure Milli-Q Water (Max 10 mg/mL) YesDMSO->WaterStock CheckBuffer Are you adding to PBS/Saline? WaterStock->CheckBuffer DirectPBS Direct addition of powder to PBS CheckBuffer->DirectPBS Avoid this! DiluteWater Dilute Water Stock into PBS (Keep final conc < 0.5 mg/mL) CheckBuffer->DiluteWater Correct Method Precipitation FAILURE: Precipitation (Common Ion Effect) DirectPBS->Precipitation Success2 Success: Use Immediately DiluteWater->Success2

Figure 1: Decision tree for solvent selection. Note that direct addition of solid powder to high-salt buffers (PBS) is the primary cause of experimental failure.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 77001, 3-(2-Aminoethyl)phenol hydrochloride.[1] Retrieved from [Link][1][4]

Sources

Troubleshooting

Preventing oxidation of 3-Hydroxyphenethylamine hydrochloride during storage and experiments.

To: Research Team From: Senior Application Scientist, Technical Support Subject: Preventing Oxidation of 3-Hydroxyphenethylamine HCl (m-Tyramine) – Technical Guide Executive Summary: The "Golden Rules" of Stability 3-Hyd...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Technical Support Subject: Preventing Oxidation of 3-Hydroxyphenethylamine HCl (m-Tyramine) – Technical Guide

Executive Summary: The "Golden Rules" of Stability

3-Hydroxyphenethylamine hydrochloride (m-Tyramine HCl) is a phenolic amine.[1][2] Like its cousins dopamine and tyramine, it possesses a phenolic hydroxyl group that is the "Achilles' heel" regarding stability. It is chemically predisposed to auto-oxidation, forming quinones and melanin-like polymers that manifest as pink or brown discoloration.

Immediate Action Items:

  • Keep it Cold & Dry: Store solid at -20°C with desiccant.

  • Keep it Acidic: In solution, oxidation rates skyrocket at pH > 7.0 .

  • Keep it Dark: Photolytic oxidation is a major degradation pathway.

  • Fresh is Best: Prepare aqueous solutions immediately before use.

Part 1: Storage & Handling (The "Cold Chain")

Q: My new bottle of 3-Hydroxyphenethylamine HCl arrived at room temperature. Is it degraded? A: Likely not, but immediate action is required. While the hydrochloride salt stabilizes the amine, the phenolic group remains sensitive. Short-term exposure (shipping) at ambient temperature is acceptable if the vial remained sealed and dark.

  • Action: Immediately transfer the vial to -20°C .

  • Verification: Check appearance. It should be an off-white to tan solid .[1] If it is dark brown or gummy, degradation has occurred.

Q: How do I handle the hygroscopic nature of the salt? A: The "HCl" moiety makes the compound hygroscopic (water-attracting). Moisture facilitates hydrolysis and oxidation.

  • Protocol: Before opening a stored vial, allow it to equilibrate to room temperature (approx. 30 mins) inside a desiccator.

  • Why? Opening a cold vial in humid lab air causes immediate condensation on the powder, turning it into a sticky, oxidizing paste.

Q: Can I store it in solution? A: Not recommended for long periods.

  • Water/PBS: Unstable. Use within 4-6 hours.

  • DMSO: More stable. Can be stored at -20°C for up to 1 month if protected from light and moisture.

  • Ethanol: Poor solubility; not recommended for stock solutions.

Visual Guide: Storage Decision Tree

StorageWorkflow Start Received 3-Hydroxyphenethylamine HCl Inspect Visual Inspection: Off-white/Tan Powder? Start->Inspect Pass Pass: Seal Intact Inspect->Pass Yes Fail Fail: Brown/Sticky Inspect->Fail No Equilibrate Equilibrate to RT (in desiccator) Pass->Equilibrate Discard Discard/Contact Vendor Fail->Discard Aliquot Aliquot under Inert Gas (Argon/N2) Equilibrate->Aliquot Store Store at -20°C (Dark + Desiccant) Aliquot->Store

Figure 1: Decision tree for receiving and storing phenolic amines to maximize shelf-life.

Part 2: Solution Chemistry & Experimental Artifacts

Q: Why does my solution turn pink after a few hours? A: The "Pink Artifact" is the hallmark of quinone formation.

  • Mechanism: The phenolic hydroxyl group deprotonates (forming a phenolate ion).

  • Oxidation: This ion loses an electron to form a radical, which reacts with dissolved oxygen to form a quinone.

  • Polymerization: Quinones react with other amines to form pink/red pigments (aminochromes) and eventually dark brown polymers (melanin).

Q: How do I prevent this during long experiments (e.g., 24h cell culture)? A: You must intervene chemically.

  • Degassing: Sparge buffers with Argon or Nitrogen for 15 mins to remove dissolved oxygen.

  • Antioxidants: Add Ascorbic Acid (Vitamin C) or Sodium Metabisulfite .

    • Ratio: A 1:1 to 1:5 molar ratio (Amine:Antioxidant) is effective. Ascorbic acid acts as a "sacrificial reductant," oxidizing itself to protect the phenol.

  • Chelators: Add EDTA (1 mM) . Metal ions (Fe³⁺, Cu²⁺) catalyze phenolic oxidation; EDTA sequesters them.

Q: Will antioxidants interfere with my assay? A: potentially.

  • Receptor Binding: Usually safe.

  • Redox Assays (e.g., MTT, Alamar Blue): High Risk. Ascorbic acid can reduce the tetrazolium dyes directly, causing false positives.

    • Workaround: Use fresh solutions without antioxidants just prior to the assay, or include rigorous vehicle controls.

Table 1: Solubility & Stability Data
SolventSolubilityStability (at RT)Stability (-20°C)Notes
Water ≥ 10 mg/mL< 4 HoursNot RecommendedRapid oxidation at pH > 7.
PBS (pH 7.2) ~ 5 mg/mL< 2 HoursNot RecommendedPhosphate accelerates oxidation.
DMSO ~ 10 mg/mL24 Hours~ 1 MonthBest for stock solutions.
Ethanol Low/SlightN/AN/APoor solubility limits utility.
0.1 M HCl HighWeeksMonthsAcidic pH protects phenol.

Part 3: Troubleshooting & FAQs

Q: I need to inject this into animals. Can I use the HCl stock? A: Yes, but buffer it immediately before injection. Store the stock in 0.01 M HCl (highly stable). Just before injection, dilute into PBS. The blood's buffering capacity will neutralize the small amount of acid, but the compound will have been protected until the last second.

Q: The Certificate of Analysis says "Off-white," but mine is "Beige." A: This is normal variance. "Off-white," "Tan," and "Beige" are acceptable descriptions for the HCl salt.

  • Red Flag: "Pink," "Red," or "Dark Brown."

  • Test: Dissolve a small amount in water. A clear, colorless solution confirms the solid is usable. A yellow/orange solution indicates significant degradation.

Q: Does light really matter? A: Yes. UV and visible light provide the energy to initiate the radical formation step of oxidation. Always use amber vials or wrap clear tubes in aluminum foil.

Visual Guide: The Oxidation Pathway

OxidationMechanism Tyramine m-Tyramine (Reduced Form) Radical Phenoxyl Radical Tyramine->Radical - e⁻ / - H⁺ Quinone Quinone Intermediate Radical->Quinone + O2 Polymer Brown Polymer (Inactive/Toxic) Quinone->Polymer Polymerization Light Light / UV Light->Tyramine Oxygen O2 / High pH Oxygen->Radical

Figure 2: Mechanistic pathway of phenolic amine degradation. Preventing the initial radical formation is key to stability.

References

  • PubChem. (n.d.).[3] m-Tyramine Hydrochloride Compound Summary. National Library of Medicine.[4] Retrieved from [Link]

Sources

Optimization

Technical Support Center: Addressing Matrix Effects in the LC-MS/MS Analysis of m-Tyramine Hydrochloride

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that robust and reliable bioanalysis is critical to your research.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that robust and reliable bioanalysis is critical to your research. This guide is designed to provide in-depth troubleshooting and practical solutions for one of the most persistent challenges in quantitative LC-MS/MS: matrix effects , with a specific focus on the analysis of m-Tyramine hydrochloride. Our goal is to move beyond simple procedural lists and explain the causality behind these effects and their solutions, empowering you to develop self-validating and trustworthy analytical methods.

Section 1: Foundational Concepts - Understanding the Challenge

This section addresses the fundamental questions regarding m-Tyramine and the nature of matrix effects.

Q1: What is m-Tyramine hydrochloride, and what are its key properties for LC-MS/MS analysis?

m-Tyramine, or 3-(2-aminoethyl)phenol, is an endogenous trace amine and neuromodulator.[1][2] For LC-MS/MS analysis, its key characteristics are its polarity and basicity, conferred by the phenolic hydroxyl and primary amine groups.

PropertyValue / Implication for LC-MS/MSSource
Molecular Formula C₈H₁₁NO[1]
Molecular Weight 137.18 g/mol (Free Base)[1]
Monoisotopic Mass 137.084 Da (Free Base)[1]
Basicity (pKa) The primary amine group is readily protonated, making it ideal for positive mode electrospray ionization (ESI+).[1]
Polarity The presence of hydroxyl and amine groups makes it relatively polar, influencing chromatographic retention on reversed-phase columns.
Formulation As a hydrochloride salt (C₈H₁₂ClNO), it has improved solubility in aqueous solutions.[3][4]

These properties dictate that m-Tyramine is well-suited for reversed-phase liquid chromatography coupled with positive mode ESI-MS/MS. The protonated molecule [M+H]⁺ at m/z 138.1 would be the logical precursor ion for collision-induced dissociation (CID) to generate specific product ions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) analysis.

Q2: What are matrix effects, and why are they a significant problem in LC-MS/MS?

Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, urine, tissue homogenate).[5][6] This phenomenon can manifest as either ion suppression (decreased analyte signal) or, less commonly, ion enhancement.[6][7]

Matrix effects are a major concern because they directly impact the accuracy, precision, and sensitivity of a quantitative assay.[8] Since the effect can vary from sample to sample, it can lead to erroneous concentration measurements, compromising the integrity of pharmacokinetic, toxicokinetic, or clinical data.[9]

Q3: What are the most common causes of ion suppression in bioanalysis?

Ion suppression is primarily caused by competition between the analyte and high concentrations of co-eluting matrix components for the limited charge or surface area of the ESI droplets during the ionization process.[5][6][7]

Key culprits in biological matrices include:

  • Phospholipids: Abundant in plasma and serum, these molecules are notoriously problematic due to their amphipathic nature and tendency to co-extract with many analytes. Their accumulation can lead to significant ion suppression.[10][11]

  • Salts and Buffers: Non-volatile salts from buffers or the sample itself can crystallize in the ion source, altering spray characteristics and suppressing the analyte signal.[12]

  • Endogenous Metabolites: High concentrations of other small molecules in the biological matrix can compete with the analyte during ionization.[13]

Section 2: Troubleshooting and Experimental Protocols

This section provides a problem-oriented approach to identifying, quantifying, and mitigating matrix effects.

Problem 1: My m-Tyramine signal is low and inconsistent, especially in plasma samples. What's the likely cause?

Likely Cause: The most probable cause is ion suppression from endogenous matrix components, particularly phospholipids from the plasma. When a simple sample preparation method like protein precipitation (PPT) is used, these interferences are not effectively removed and can co-elute with m-Tyramine, suppressing its ionization and leading to low, variable signal intensity.[14]

Troubleshooting Workflow: The first step is to systematically diagnose the problem. The following decision tree illustrates a logical workflow from symptom to solution.

G A Start: Low/Inconsistent m-Tyramine Signal B Is the issue present in neat standards (in solvent)? A->B C Yes B->C Yes D No B->D No E Problem is likely instrument-related. Check MS tuning, source cleanliness, LC system (leaks, pump). C->E F Problem is likely matrix-related. Proceed to quantify matrix effect. D->F G Perform Post-Column Infusion Experiment F->G H Does analyte retention time coincide with a signal drop? G->H I Yes H->I Yes J No H->J No K Ion suppression confirmed. Optimize sample preparation and/or chromatography. I->K L Matrix effect is not the primary issue. Investigate analyte stability, non-specific binding, or extraction recovery. J->L

Caption: Troubleshooting workflow for low analyte signal.

Problem 2: How can I definitively prove and quantify that matrix effects are impacting my assay?

Solution: You must perform experiments designed to isolate and measure the matrix effect. The two standard approaches are the qualitative post-column infusion experiment and the quantitative post-extraction spike method.[15] The latter is required by regulatory agencies for method validation.[13][16]

This protocol allows for the calculation of the Matrix Factor (MF), a quantitative measure of ion suppression or enhancement.

Objective: To compare the peak area of m-Tyramine in the presence of extracted matrix components to its peak area in a clean solvent.

Procedure:

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike m-Tyramine and its Stable Isotope-Labeled Internal Standard (SIL-IS) into the final mobile phase solvent.

    • Set B (Post-Extraction Spike): Process at least 6 different lots of blank biological matrix (e.g., plasma) through your entire sample preparation procedure. Spike m-Tyramine and SIL-IS into the final, clean extract. This sample represents the matrix effect.

    • Set C (Pre-Extraction Spike / Recovery): Spike m-Tyramine and SIL-IS into the blank biological matrix before starting the sample preparation procedure. This sample is used to evaluate recovery but is also part of a full validation.

  • Analyze Samples: Inject all samples from Set A and Set B onto the LC-MS/MS system and record the peak areas for the analyte and internal standard.

  • Calculate the Matrix Factor (MF): The MF is calculated for both the analyte and the IS using the following formula: MF = (Peak Area in Set B) / (Mean Peak Area in Set A)

    An IS-normalized MF is also calculated: IS-Normalized MF = (Analyte MF) / (IS MF)

Matrix Factor (MF) ValueInterpretationImplication for Assay
MF = 1No matrix effectIdeal scenario.
MF < 1Ion SuppressionAnalyte signal is being suppressed by the matrix.
MF > 1Ion EnhancementAnalyte signal is being enhanced by the matrix.

According to FDA guidance, the coefficient of variation (CV) of the IS-normalized matrix factor across different lots of matrix should be ≤15%.[17][18]

G cluster_0 Set A: Neat Solution cluster_1 Set B: Post-Extraction Spike A1 Mobile Phase Solvent A2 Spike Analyte + IS A1->A2 A3 Inject & Measure Peak Area (A) A2->A3 Result Calculate Matrix Factor MF = B / mean(A) B1 Blank Plasma (6 lots) B2 Perform Sample Preparation B1->B2 B3 Clean Extract B2->B3 B4 Spike Analyte + IS B3->B4 B5 Inject & Measure Peak Area (B) B4->B5 B5->Result

Caption: Workflow for quantitative matrix effect evaluation.

Problem 3: My protein precipitation (PPT) isn't effective enough. What is the best sample preparation strategy to remove matrix interferences for m-Tyramine?

Solution: While PPT is simple, it fails to remove phospholipids, which are a primary source of matrix effects. More selective techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are necessary for cleaner extracts.[5] For polar analytes like m-Tyramine in a complex matrix like plasma, mixed-mode Solid Phase Extraction (SPE) is often the most powerful approach.

TechniqueProsConsBest For...
Protein Precipitation (PPT) Fast, simple, inexpensive.Inefficient removal of phospholipids and salts; leads to high matrix effects.[11]Initial screening; high concentration samples.
Liquid-Liquid Extraction (LLE) Good for removing non-volatile salts and highly polar interferences.Can be labor-intensive, requires large solvent volumes, emulsion formation is common.Non-polar to moderately polar analytes.
Solid Phase Extraction (SPE) Highly selective, provides excellent cleanup, allows for analyte concentration.[10]Requires method development, more expensive than PPT.Removing specific interferences (e.g., phospholipids) and achieving low LLOQs.[11]

This protocol leverages both reversed-phase and strong cation exchange mechanisms to selectively retain the basic m-Tyramine while washing away neutral/acidic interferences and phospholipids.

Materials:

  • Mixed-mode strong cation-exchange (MCX) SPE cartridges.

  • SPE vacuum manifold.

  • Plasma samples, conditioning, wash, and elution solvents.

Procedure:

  • Sample Pre-treatment: Dilute plasma sample with an acidic solution (e.g., 2% phosphoric acid in water) to ensure m-Tyramine is fully protonated (positively charged).

  • Condition: Pass methanol through the SPE cartridge.

  • Equilibrate: Pass acidic water through the cartridge.

  • Load: Load the pre-treated sample onto the cartridge. The protonated m-Tyramine will be retained by both reversed-phase and strong cation exchange mechanisms.

  • Wash 1 (Aqueous): Wash with an acidic aqueous solution (e.g., 0.1 M HCl) to remove polar interferences.

  • Wash 2 (Organic): Wash with an organic solvent (e.g., methanol) to remove phospholipids and other non-polar interferences retained by reversed-phase.[11] m-Tyramine remains bound by the strong cation exchanger.

  • Elute: Elute m-Tyramine with a basic organic solution (e.g., 5% ammonium hydroxide in methanol). The base neutralizes the charge on m-Tyramine, releasing it from the cation exchanger.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

G A 1. Condition (Methanol) B 2. Equilibrate (Acidic Water) A->B C 3. Load (Acidified Plasma) B->C D 4. Wash 1 (Aqueous Acid) Removes Polar Interferences C->D E 5. Wash 2 (Organic Solvent) Removes Phospholipids D->E F 6. Elute (Basic Organic) Collects Analyte E->F G 7. Evaporate & Reconstitute F->G

Caption: Mixed-Mode Solid Phase Extraction (SPE) workflow.

Problem 4: Even with better sample prep, I see some variability. How can I compensate for remaining matrix effects?

Solution: The "gold standard" for correcting matrix variability is the use of a co-eluting Stable Isotope-Labeled Internal Standard (SIL-IS) .[8][12][19] A SIL-IS is a version of the analyte where some atoms (e.g., ²H, ¹³C, ¹⁵N) have been replaced with their heavy isotopes.

For m-Tyramine, an ideal SIL-IS would be m-Tyramine-d₄ or m-Tyramine-¹³C₆ . These standards are commercially available and are essential for robust bioanalysis.[20][21]

Why it Works (The Self-Validating System):

  • Identical Physicochemical Properties: A SIL-IS has virtually the same chemical structure, polarity, and pKa as the analyte.

  • Co-elution: It will have the same retention time and therefore elute from the LC column at the same time as the analyte.

  • Identical Ionization Experience: Because it co-elutes and is chemically identical, it experiences the exact same degree of ion suppression or enhancement as the analyte in the MS source.[19]

  • Ratio Remains Constant: The mass spectrometer differentiates between the light (analyte) and heavy (IS) forms. While the absolute signal of both may fluctuate due to matrix effects, their ratio remains constant and proportional to the analyte's concentration. This ratio is used for quantification, effectively canceling out the variability caused by matrix effects.[12]

Section 3: Advanced Optimization & Best Practices
Q: Can I mitigate matrix effects through chromatographic adjustments?

A: Yes. Chromatographic optimization is a powerful tool to separate your analyte from regions of ion suppression.

  • Modify the Gradient: Perform a post-column infusion experiment to identify the time regions where matrix components elute and cause suppression. Adjust your LC gradient to ensure m-Tyramine elutes in a "clean" region, away from these suppression zones.[7][14]

  • Change Column Chemistry: If co-elution persists on a standard C18 column, switching to a different stationary phase (e.g., Phenyl-Hexyl, Biphenyl, or HILIC) can alter selectivity and resolve m-Tyramine from interfering peaks.[12]

  • Reduce Flow Rate: Lowering the flow rate can improve ionization efficiency and reduce the impact of co-eluting species by allowing for more complete desolvation of the ESI droplets.[22]

Q: Are there any MS source parameter adjustments that can help?

A: Optimizing the ESI source can improve robustness against matrix effects.

  • Increase Source Temperature: A higher source temperature can aid in the vaporization of less volatile matrix components, preventing them from accumulating in the source and interfering with the ionization process.[14]

  • Optimize Gas Flows: Increasing nebulizer and drying gas flows can help break up droplets more efficiently and sweep away neutral, non-volatile contaminants before they can cause suppression.[14]

  • Regular Source Cleaning: A contaminated ion source is a common cause of signal degradation. Implement a routine maintenance schedule for cleaning the source components.[14]

Q: What are the regulatory expectations for assessing matrix effects?

A: Regulatory bodies like the U.S. Food and Drug Administration (FDA) have clear expectations for bioanalytical method validation.[17] The FDA's M10 Bioanalytical Method Validation Guidance states that matrix effects should be evaluated to ensure they do not compromise the accuracy and precision of the assay.[16] This involves:

  • Quantitative Assessment: Using the post-extraction spike method described in Problem 2.

  • Matrix Variability: Testing multiple lots of the biological matrix (typically at least 6) to assess the variability of the matrix effect.[13]

  • Acceptance Criteria: The precision (CV) of the IS-normalized matrix factor should not exceed 15%.[18]

References
  • Advances in Sample Preparation: Removing Phospholipids from Biological Samples. (2015). LCGC North America. [Link]

  • Hewavitharana, A. K., Tan, S. K., & Shaw, P. N. (2014). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. [Link]

  • Bhandari, D., et al. (2023). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology. [Link]

  • Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. (2017). Waters. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical & Bioanalytical Techniques. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc. [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. [Link]

  • Hewavitharana, A. K., Tan, S. K., & Shaw, P. N. (2014). Strategies for the detection and elimination of matrix effects in quantitative LC-MS analysis. UQ eSpace. [Link]

  • An, M., et al. (2014). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B. [Link]

  • Furey, A., et al. (2013). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]

  • Ion suppression (mass spectrometry). Wikipedia. [Link]

  • Stop Ion Suppression! The #1 LC-MS/MS Mistake You're Making. (2023). YouTube. [Link]

  • Using SLE as a Sample Preparation Technique to Remove Salts and Phospholipids. (2019). Agilent Technologies. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (2022). FDA. [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2001). FDA. [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018). FDA. [Link]

  • van de Merbel, N., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. Longdom Publishing. [Link]

  • Kinetic study on p-tyramine metabolism in humans using stable isotope-labeled tracers. National Library of Medicine. [Link]

  • Malachová, A., et al. (2018). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Molecules. [Link]

  • Lehotay, S. J. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. [Link]

  • Simple and sensitive analysis of histamine and tyramine in Japanese soy sauces and their intermediates using the stable isotope dilution HILIC-MS/MS method. PubMed. [Link]

  • Tyramine hydrochloride. PubChem. [Link]

  • Introduction to LC-MS/MS technique. Waters. [Link]

  • The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. (2018). Agilent. [Link]

  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu. [Link]

  • m-Tyramine. PubChem. [Link]

  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014). BioProcess International. [Link]

Sources

Troubleshooting

Optimizing the separation of 3-(2-Aminoethyl)phenol hydrochloride from its isomers.

Topic: Separation and Purification of 3-(2-Aminoethyl)phenol hydrochloride (m-Tyramine) from 2- and 4- isomers. Ticket ID: CHEM-SEP-882 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technolog...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Separation and Purification of 3-(2-Aminoethyl)phenol hydrochloride (m-Tyramine) from 2- and 4- isomers. Ticket ID: CHEM-SEP-882 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies[1]

Core Directive & Strategy

Welcome to the technical support hub for 3-(2-Aminoethyl)phenol hydrochloride .

If you are accessing this guide, you are likely facing the "Regioisomer Trap." The 2- (ortho), 3- (meta), and 4- (para) isomers of tyramine share identical molecular weights (137.18 g/mol free base) and nearly identical pKa values (~9.5 amine, ~10.5 phenol).[1]

The Challenge: Standard C18 alkyl phases often fail to resolve the meta and para isomers because their hydrophobicity is virtually indistinguishable.

The Solution: We must move beyond hydrophobicity. This guide prioritizes Pentafluorophenyl (PFP) stationary phases for analytical resolution and Differential Solubility for preparative purification.

Diagnostic Workflow

Before proceeding, identify your primary bottleneck using the logic flow below.

SeparationLogic Start START: Define Goal Scale What is your scale? Start->Scale Analytical Analytical (< 10 mg) Quantifying Isomeric Purity Scale->Analytical QC / Purity Check Prep Preparative (> 1 g) Isolating Pure Material Scale->Prep Synthesis Cleanup C18_Check Using C18 Column? Analytical->C18_Check Salt_Form Is it the HCl Salt? Prep->Salt_Form PFP_Switch SWITCH TO PFP PHASE (Pi-Pi & Dipole Selectivity) C18_Check->PFP_Switch Co-elution observed Recryst Recrystallization (EtOH/IPA System) Salt_Form->Recryst Yes

Figure 1: Decision matrix for selecting the appropriate separation modality based on scale and current obstacles.[1]

Module A: Analytical Resolution (HPLC)

The "Golden Standard" Protocol: Fluorinated Phases

Standard C18 columns rely on hydrophobic interactions.[2] However, the meta and para isomers differ primarily in their electron density distribution, not their hydrophobicity.

Recommendation: Use a Pentafluorophenyl (PFP/F5) column.

  • Mechanism: The fluorine atoms on the stationary phase create a highly electron-deficient ring.[1] This interacts strongly with the electron-rich phenolic ring of tyramine via

    
     interactions.[1] The positional difference of the hydroxyl group (meta vs. para) significantly alters this interaction energy, creating separation.
    
Optimized Method Parameters
ParameterSpecificationRationale
Column PFP (e.g., Kinetex F5, Discovery HS F5)Maximizes shape selectivity and

retention.[1]
Dimensions 150 x 4.6 mm, 2.7 µm or 5 µmBalance between backpressure and resolution (

).[1]
Mobile Phase A 10 mM Ammonium Formate (pH 3.[1]0)Low pH suppresses phenol ionization (keeping it neutral) while protonating the amine.
Mobile Phase B Acetonitrile (ACN)ACN facilitates dipole interactions better than Methanol in PFP phases.[1]
Gradient 5% B to 30% B over 15 minShallow gradient is required due to similar polarity of isomers.
Flow Rate 1.0 mL/minStandard flow; reduce for core-shell particles if pressure is high.[1]
Detection UV @ 275 nmExcitation maximum for the phenolic ring.

Critical Technical Note: Do not use ion-pairing agents (e.g., heptane sulfonic acid) if you intend to use LC-MS.[1] The PFP method is MS-compatible and provides superior selectivity without the "memory effects" of ion-pairing reagents.[1]

Module B: Preparative Purification (Bulk)

For scales >1g, preparative HPLC is expensive. We utilize the differential solubility of the hydrochloride salts.

Solubility Profile
  • 3-(2-Aminoethyl)phenol HCl (Meta): High solubility in water; moderate solubility in hot ethanol.[1]

  • 4-(2-Aminoethyl)phenol HCl (Para): Generally less soluble in alcohols due to higher crystal lattice energy (symmetry).[1]

Recrystallization Protocol (Step-by-Step)
  • Dissolution: Dissolve the crude mixture (containing meta/para isomers) in the minimum amount of boiling Ethanol (absolute) .

    • Tip: If the salt does not dissolve fully, add Methanol dropwise until clear.

  • Filtration: Hot filter to remove insoluble mechanical impurities.

  • Nucleation Control: Allow the solution to cool slowly to room temperature.

    • The "Para" Crash: The para isomer (impurity) often crystallizes first due to packing symmetry.

  • Anti-Solvent Addition: If no crystals form, add Ethyl Acetate or Diethyl Ether dropwise until slight turbidity appears.

  • Harvest: Filter the precipitate.

    • Fraction 1 (Solid): Enriched in para-isomer (Remove).[1]

    • Fraction 2 (Mother Liquor): Enriched in meta-isomer (Target).[1]

  • Recovery: Evaporate the mother liquor to dryness to obtain the purified meta-tyramine HCl.

Troubleshooting & FAQs

Q1: My peaks are tailing significantly on the PFP column. Why?

  • Root Cause: Secondary interactions between the positively charged amine (on the tyramine) and residual silanols on the silica support.

  • Fix: Increase the ionic strength of your buffer. Move from 10 mM to 25 mM Ammonium Formate . Alternatively, add 0.1% Triethylamine (TEA) if not using MS detection, as TEA competes for silanol sites.

Q2: The retention times are drifting between runs.

  • Root Cause: PFP columns are sensitive to "wetting" and equilibration.

  • Fix: Ensure the column is fully equilibrated with the starting mobile phase (at least 20 column volumes). If using 100% aqueous conditions initially, ensure the column is "dewetted" compatible, though the 5% ACN start recommended above prevents this.

Q3: I see a "ghost peak" in the blank after running my sample.

  • Root Cause: Tyramine is sticky. It can adsorb to the injector needle or valve seals.

  • Fix: Change your needle wash solvent to 50:50 Methanol:Water with 0.1% Formic Acid . The acid helps solubilize the amine salt and flush it from the system.

Q4: Can I use HILIC instead of Reversed-Phase?

  • Answer: Yes. HILIC (Hydrophilic Interaction Liquid Chromatography) is excellent for polar amines.

  • Condition: Use a bare silica or Amide column. Mobile phase: 90% ACN / 10% Ammonium Acetate (pH 5.0).

  • Trade-off: HILIC requires long equilibration times and is often less reproducible than the PFP reversed-phase method for regioisomers.[1]

References

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Application Note 5991-4363EN.[1] Link

  • Klimek-Turek, A., & Dzido, T. H. (2010).[1][3] Separation selectivity of some phenolic acids in RP HPLC systems with binary mobile phase comprised various modifiers. Adsorption, 16, 287–294. Link[1]

  • Sigma-Aldrich. (n.d.).[1] Tyramine hydrochloride Product Specification & Properties.Link[1]

  • Mac-Mod Analytical. (n.d.). Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality.Link

  • Sielc Technologies. (n.d.). HPLC Method for Analysis of Tyramine on Primesep 100.Link[1]

Disclaimer: This guide is intended for research and development purposes only. All chemical handling should be performed under appropriate safety protocols (GLP/GMP).

Sources

Reference Data & Comparative Studies

Validation

How to confirm the identity and purity of synthesized 3-(2-Aminoethyl)phenol hydrochloride.

A Comparative Analytical Guide for Drug Development[1] Executive Summary Synthesizing 3-(2-Aminoethyl)phenol hydrochloride (also known as m-tyramine HCl) presents a unique analytical challenge: distinguishing the meta-su...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analytical Guide for Drug Development[1]

Executive Summary

Synthesizing 3-(2-Aminoethyl)phenol hydrochloride (also known as m-tyramine HCl) presents a unique analytical challenge: distinguishing the meta-substituted isomer from its naturally more abundant para-isomer (p-tyramine) and confirming the stoichiometry of the hydrochloride salt.[1]

This guide moves beyond basic verification, offering a comparative analysis between Routine QC Methods (sufficient for early-stage research) and Advanced Characterization (required for GLP/GMP standards). We focus on establishing a self-validating analytical system that proves identity, regio-isomeric purity, and salt stoichiometry.

Part 1: Structural Elucidation (Identity)

The primary risk in synthesizing this compound is regio-isomer contamination.[1] Standard low-resolution MS cannot distinguish m-tyramine from p-tyramine (both MW 137.18 free base).[1] Nuclear Magnetic Resonance (NMR) is the absolute authority here.

The "Fingerprint" Comparison: 1H NMR

Objective: Confirm the meta-substitution pattern.

Featurem-Tyramine HCl (Target)p-Tyramine HCl (Impurity)
Aromatic Region (6.6 - 7.2 ppm) ABCD System: Complex pattern.[1] • H2: Singlet (isolated between substituents).• H4/H6: Two distinct doublets.• H5: Triplet (coupling to H4/H6).AA'BB' System: Symmetric "roofing" effect.[1]• Appears as two tall doublets (integrating 2H each).
Aliphatic Chain Two triplets (approx.[1][2][3] 2.8 & 3.0 ppm).Two triplets (similar shift, difficult to distinguish).
Exchangeable Protons Phenolic -OH and Amine -NH3+ (broad, solvent dependent).[1]Similar.

Expert Insight: Do not rely on chemical shifts alone, as concentration and pH shift these values. Coupling patterns (splitting) are the immutable proof of identity. The presence of a singlet in the aromatic region is the definitive " go/no-go " signal for the meta isomer.

Protocol 1: 1H NMR Structural Validation
  • Solvent: DMSO-d6 (preferred over CD3OD to visualize exchangeable -OH and -NH protons).[1]

  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Key Check: If the aromatic region shows a symmetric pair of doublets, your synthesis yielded the para isomer or a mixture.

Part 2: Purity Assessment (Quantification)

Here we compare two methodologies: HPLC-UV (Standard) and qNMR (Advanced).

Method A: HPLC-UV (Routine Purity)[1]
  • Pros: High sensitivity, separates synthesis byproducts.

  • Cons: Requires reference standard for absolute quantification; UV response factors vary between impurities.

  • Critical Parameter: Amine tailing. Standard C18 columns fail without amine-friendly buffers.

Recommended HPLC Conditions:

  • Column: C18 with polar-embedded group (e.g., Phenomenex Synergi Hydro-RP or Waters XSelect CSH), 4.6 x 150 mm, 3.5 µm.[1]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0 suppresses silanol activity).

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient: 5% B to 40% B over 15 min.

  • Detection: 278 nm (Phenol absorption max).

Method B: qNMR (Absolute Purity)
  • Pros: No reference standard needed. Determines absolute weight % purity (including salt, water, and solvent content).

  • Cons: Lower sensitivity (LOD ~0.1%).

  • Internal Standard: Maleic Acid (traceable standard) or Dimethyl sulfone.

Comparative Data Table
ParameterHPLC-UV (Area %)qNMR (Wt %)
Primary Output Relative purity (chromatographic purity).Absolute purity (mass balance).[1]
Blind Spot Inorganic salts (NaCl), water, residual solvents.[1]None (detects all protonated species).
Precision < 0.5% RSD< 1.0% RSD
Use Case Routine batch checks, impurity profiling.[1]Qualifying the "Primary Reference Standard".
Part 3: Counter-ion & Solid State Confirmation

A common failure mode is assuming a mono-hydrochloride salt without verification.[1] Excess HCl can lead to hygroscopic "wet" solids, while partial salt formation leads to instability.

Protocol 2: Chloride Content Determination

Method: Potentiometric Titration with AgNO3.

  • Dissolve 50 mg of product in 50 mL HNO3-acidified water.

  • Titrate with 0.01 M AgNO3 using a silver electrode.

  • Calculation:

    
    
    
    • Acceptance Criteria: 20.0% – 20.8% (indicates pure mono-HCl).[1]

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic for releasing a batch of synthesized 3-(2-Aminoethyl)phenol HCl.

AnalyticalWorkflow Start Synthesized Crude Solid NMR_Check Step 1: 1H NMR (DMSO-d6) Check Aromatic Pattern Start->NMR_Check Para_Pattern AA'BB' Pattern Detected (Para-Isomer) NMR_Check->Para_Pattern Wrong Isomer Meta_Pattern ABCD Pattern Detected (Meta-Isomer) NMR_Check->Meta_Pattern Correct Isomer HPLC_Check Step 2: HPLC-UV (Acidic Mobile Phase) Determine Chromatographic Purity Meta_Pattern->HPLC_Check Purity_Decision Purity > 98%? HPLC_Check->Purity_Decision Recrystallize Recrystallize (EtOH/Et2O) Purity_Decision->Recrystallize No Salt_Check Step 3: Chloride Titration Confirm HCl Stoichiometry Purity_Decision->Salt_Check Yes Recrystallize->HPLC_Check Final_Release RELEASE BATCH Identity: Confirmed Purity: >98% Salt: Mono-HCl Salt_Check->Final_Release

Caption: Logical workflow for confirming identity (NMR), purity (HPLC), and salt form (Titration) prior to batch release.

Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC)[1][4]
  • Sample Prep: Dissolve 1.0 mg/mL in Mobile Phase A.

  • Injection: 5 µL.

  • Flow Rate: 1.0 mL/min.[5]

  • System Suitability: Tailing factor for main peak must be < 1.5. If > 1.5, increase TFA concentration or switch to a dedicated "base-deactivated" column.

2. Melting Point (Qualitative Check)
  • Note: Literature values vary significantly due to salt hygroscopicity.

  • Expected Range: ~140–142°C for the HCl salt [1].

  • Warning: Do not use MP as the sole purity indicator. A sharp melting point can still exist with isomeric contamination.

References
  • PubChem. (2025).[6] Compound Summary: 3-(2-Aminoethyl)phenol hydrochloride.[1][7][6][][9][10] National Library of Medicine. Retrieved January 30, 2026, from [Link]

  • Phenomenex. (n.d.). HPLC Separation of Polar Basic Compounds. Retrieved January 30, 2026, from [Link]

  • FooDB. (2015). m-Tyramine Chemical and Physical Properties. Retrieved January 30, 2026, from [Link]

Sources

Comparative

A Senior Application Scientist's Comparative Guide: 3-(2-Aminoethyl)phenol Hydrochloride vs. Tyramine Hydrochloride

For researchers, scientists, and professionals in drug development, the selection of chemical tools is a critical decision that profoundly influences experimental outcomes. This guide offers an in-depth comparative analy...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of chemical tools is a critical decision that profoundly influences experimental outcomes. This guide offers an in-depth comparative analysis of 3-(2-Aminoethyl)phenol hydrochloride and tyramine hydrochloride. While these molecules are structural isomers, the positional difference of a single hydroxyl group dictates their distinct physicochemical properties and pharmacological activities. Understanding these nuances is paramount for designing robust experiments and interpreting results with precision.

Structural Isomerism: The Basis of Divergent Functionality

3-(2-Aminoethyl)phenol hydrochloride (also known as m-tyramine hydrochloride) and tyramine hydrochloride (p-tyramine hydrochloride) share the same chemical formula (C₈H₁₂ClNO) and molecular weight (173.64 g/mol ).[1][2][3][] The key differentiator lies in the substitution pattern on the phenyl ring. In tyramine, the hydroxyl group is in the para (4th) position relative to the ethylamine side chain, whereas in 3-(2-Aminoethyl)phenol, it is in the meta (3rd) position.[1][3] This seemingly subtle structural shift has significant consequences for the molecules' electronic distribution, polarity, and steric profile, which in turn govern their interactions with biological targets.

Property3-(2-Aminoethyl)phenol HydrochlorideTyramine Hydrochloride
Synonyms m-Tyramine HCl, 3-Hydroxyphenethylamine HClp-Tyramine HCl, 4-(2-Aminoethyl)phenol HCl
CAS Number 3458-98-8[1][5]60-19-5[2][6]
Molecular Formula C₈H₁₂ClNO[3][]C₈H₁₂ClNO[2][6]
Molecular Weight 173.64 g/mol [3][]173.64 g/mol [2][6]
Melting Point Not consistently reported~269-274 °C[6][7]
Solubility Soluble in waterSoluble in water[7][8]

Analytical Differentiation: Spectroscopic and Chromatographic Fingerprints

Distinguishing between these isomers is a fundamental requirement in any research setting. While mass spectrometry will yield identical parent masses, spectroscopic and chromatographic techniques provide clear avenues for differentiation.

¹H NMR Spectroscopy: A Tale of Two Rings

The substitution pattern on the aromatic ring gives rise to distinct ¹H NMR spectra.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the hydrochloride salt in 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or D₂O.

  • Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

  • Analysis of Aromatic Region (δ 6.5-7.5 ppm):

    • Tyramine Hydrochloride (para-substituted): Due to the symmetry of the para-substitution, the aromatic protons will appear as a characteristic AA'BB' system, which often resolves into two distinct doublets.[9]

    • 3-(2-Aminoethyl)phenol Hydrochloride (meta-substituted): The lower symmetry of the meta-substituted ring will result in a more complex splitting pattern for the four aromatic protons. One would expect to see up to four distinct signals, potentially including a singlet, a triplet, and two doublets, depending on the coupling constants.

UV-Vis Spectroscopy: Subtle Electronic Shifts

The position of the hydroxyl group influences the electronic transitions within the benzene ring, leading to subtle differences in their UV-Vis absorption spectra.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare dilute solutions (e.g., 10-50 µM) of each compound in a standard buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Acquisition: Scan the absorbance from approximately 200 nm to 400 nm using a spectrophotometer.

  • Expected Observations: Both isomers are expected to exhibit a primary absorbance maximum (λmax) around 275 nm due to the phenolic chromophore. However, the exact λmax and the molar absorptivity may differ slightly due to the altered electronic environment of the meta versus para hydroxyl group.

High-Performance Liquid Chromatography (HPLC): Achieving Baseline Separation

The difference in polarity between the two isomers allows for their effective separation using reversed-phase HPLC.

Experimental Protocol: Reversed-Phase HPLC

Rationale: The para-substituted tyramine is generally more polar than the meta-substituted isomer. In a reversed-phase system, where the stationary phase is nonpolar (e.g., C18), tyramine will have a lesser affinity for the column and thus a shorter retention time compared to 3-(2-Aminoethyl)phenol. The inclusion of an ion-pairing agent like an alkanesulfonate salt can enhance the retention and resolution of these polar, ionizable compounds.[10]

  • Column: C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or another suitable buffer.

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: A linear gradient, for instance, from 5% to 50% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at 222 nm or 275 nm.[11]

  • Sample Preparation: Dissolve samples in the initial mobile phase composition.

TAAR1_Signaling cluster_ligands p_Tyramine Tyramine (p-Tyramine) TAAR1 TAAR1 Receptor p_Tyramine->TAAR1 High Potency Agonist m_Tyramine 3-(2-Aminoethyl)phenol (m-Tyramine) m_Tyramine->TAAR1 Lower Potency Agonist G_Protein G-Protein Activation TAAR1->G_Protein cAMP Increased cAMP Production G_Protein->cAMP

Caption: Comparative agonism of tyramine isomers at the TAAR1 receptor.

Monoamine Oxidase (MAO) Substrates

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters.

  • Tyramine (p-Tyramine): It is a well-known substrate for both MAO-A and MAO-B. [12]The metabolism of tyramine by MAO is a critical detoxification pathway. Inhibition of MAO can lead to a dangerous build-up of tyramine from dietary sources, resulting in a hypertensive crisis, often referred to as the "cheese reaction". [12][]* 3-(2-Aminoethyl)phenol (m-Tyramine): As a structural analog of tyramine, it is also expected to be a substrate for MAO enzymes. While specific kinetic data comparing the two isomers is not as readily available, it is a reasonable hypothesis that it is also metabolized by this pathway. The rate of metabolism may differ, which would have implications for its pharmacokinetic profile and duration of action.

Experimental Protocol: MAO Activity Assay

A common method to assess MAO activity is to measure the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of the substrate.

  • Enzyme Source: Purified recombinant human MAO-A or MAO-B.

  • Substrates: Tyramine hydrochloride and 3-(2-Aminoethyl)phenol hydrochloride at varying concentrations.

  • Detection System: A fluorescent probe such as Amplex® Red in the presence of horseradish peroxidase (HRP). H₂O₂ reacts with the probe to produce a fluorescent product.

  • Procedure: Incubate the enzyme, substrate, and detection system in a 96-well plate and monitor the increase in fluorescence over time using a plate reader.

  • Data Analysis: Calculate the initial reaction velocities at each substrate concentration and determine the Michaelis-Menten kinetic parameters (Km and Vmax) for each isomer with each MAO isoform. This will provide a quantitative comparison of their substrate efficiency.

Conclusion for the Researcher

The choice between 3-(2-Aminoethyl)phenol hydrochloride and tyramine hydrochloride is not one of simple substitution. It is a strategic decision based on the experimental question at hand.

  • Tyramine hydrochloride is the compound of choice when a well-characterized, potent TAAR1 agonist is required, or when studying the canonical effects of trace amines and their interactions with MAO. [7][8]* 3-(2-Aminoethyl)phenol hydrochloride serves as an invaluable tool for structure-activity relationship studies. Its lower potency at TAAR1 allows researchers to probe the specific structural requirements for receptor activation. It can also be used to investigate potential differences in metabolism and transport compared to its para-isomer.

By understanding the distinct analytical and pharmacological profiles of these two isomers, researchers can leverage their unique properties to conduct more precise and insightful studies in the fields of neuropharmacology, drug discovery, and molecular toxicology.

References

  • PubChem. (n.d.). Tyramine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-(2-Aminoethyl)phenol hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Tyramine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). m-Tyramine. National Center for Biotechnology Information. Retrieved from [Link]

  • PrecisionFDA. (n.d.). 3-(2-AMINOETHYL)PHENOL HYDROCHLORIDE. U.S. Food & Drug Administration. Retrieved from [Link]

  • Black, M. D., et al. (2016). Pharmacological characterization of a high-affinity p-tyramine transporter in rat brain synaptosomes. PLoS ONE, 11(11), e0166696.
  • Edreira, M. M., et al. (1996). The metabolism of tyramine by monoamine oxidase A/B causes oxidative damage to mitochondrial DNA. Archives of Biochemistry and Biophysics, 335(2), 235-242.
  • Önal, A. (2007). Method Optimization and Separation of Aromatic Biogenic Amines and Precursor Amino Acids by High Performance Liquid Chromatography. Turkish Journal of Chemistry, 31(3), 269-278.
  • Zucchi, R., et al. (2006). Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications. Frontiers in Pharmacology, 7, 1-13.
  • Shalini, S. (2022). Biochemistry, Tyramine. In StatPearls.
  • Grandy, D. K. (2007). Trace amine-associated receptors and their ligands. British Journal of Pharmacology, 151(5), 565-574.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Tyramine on Primesep 100 Column. Retrieved from [Link]

  • Ball, V., et al. (2016). Enzymatic deposition of pseudo-polydopamine thin films: a mild, versatile and low-waste mussel-inspired coating technology. RSC Advances, 6(113), 111979-111986.

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Validation

A Senior Application Scientist's Guide to Method Validation for 3-Hydroxyphenethylamine Hydrochloride Quantification

Abstract The robust quantification of 3-Hydroxyphenethylamine hydrochloride, a key phenethylamine derivative, is critical in pharmaceutical development and research. The selection and validation of an appropriate analyti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The robust quantification of 3-Hydroxyphenethylamine hydrochloride, a key phenethylamine derivative, is critical in pharmaceutical development and research. The selection and validation of an appropriate analytical method are paramount to ensure data integrity, regulatory compliance, and ultimately, product safety and efficacy. This guide provides an in-depth comparison of common analytical techniques and presents a comprehensive framework for method validation, grounded in the principles outlined by the International Council for Harmonisation (ICH). By explaining the causality behind experimental choices and providing detailed, field-tested protocols, this document serves as a practical resource for researchers, scientists, and drug development professionals tasked with this analytical challenge.

Strategic Selection of the Analytical Technique

The first critical decision in quantifying 3-Hydroxyphenethylamine hydrochloride is the choice of analytical instrumentation. The optimal choice depends on the specific requirements of the assay, such as required sensitivity, sample matrix complexity, and throughput needs.

Causality: 3-Hydroxyphenethylamine possesses a phenolic ring and an ethylamine side chain. This structure dictates its physicochemical properties and informs the most suitable analytical approaches. The phenolic hydroxyl group provides a chromophore for UV absorbance, while the basic amine group allows for manipulation by pH and interaction with specific chromatographic stationary phases.

A comparison of the most common techniques is summarized below:

Technique Principle Advantages Disadvantages Best Suited For
High-Performance Liquid Chromatography (HPLC) with UV Detection Chromatographic separation based on polarity, followed by quantification via UV absorbance of the phenolic ring.Robust, reliable, cost-effective, and widely available. Excellent for purity and stability-indicating assays.Moderate sensitivity. Requires chromatographic expertise for method development.[1][2]Routine quality control, release testing, stability studies, and content uniformity of drug substances and products.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Chromatographic separation coupled with highly selective and sensitive mass detection based on mass-to-charge ratio.Extremely high sensitivity and specificity. Ideal for complex matrices (e.g., biological fluids) and trace-level analysis.[3][4][5]Higher equipment and operational costs. Susceptible to matrix effects. Requires specialized expertise.Bioanalysis (pharmacokinetic studies), impurity profiling at very low levels, and reference method development.
UV-Vis Spectrophotometry (Direct) Direct measurement of UV absorbance of the analyte in solution at a specific wavelength (λmax).[6][7]Rapid, simple, and very low cost.[8] Useful for quick concentration estimates.Non-specific; highly susceptible to interference from other UV-absorbing compounds (e.g., excipients, impurities).[9] Not stability-indicating.Preliminary analysis of pure, simple solutions or raw materials where interferences are known to be absent.

Recommendation: For most pharmaceutical applications involving drug substance or drug product, Reversed-Phase HPLC with UV detection (RP-HPLC-UV) offers the best balance of performance, cost, and reliability. This guide will focus on the validation of an RP-HPLC-UV method.

The Method Validation Framework: An ICH-Guided Approach

Method validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[10][11][12][13][14] The ICH Q2(R1) and the recently updated Q2(R2) guidelines provide the definitive framework for this process, outlining the key performance characteristics that must be evaluated.[15][16][17][18]

The relationship and logical flow of these validation parameters are crucial for an efficient and compliant validation process.

Validation_Workflow Dev Method Development Spec Specificity (Forced Degradation) Dev->Spec Establish Selectivity Lin Linearity & Range Spec->Lin Confirm No Interference Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Lin->Prec LOD LOD & LOQ Lin->LOD Rob Robustness Acc->Rob Verify Performance Under Variations Prec->Rob Verify Performance Under Variations LOD->Rob Verify Performance Under Variations Sys System Suitability Rob->Sys Define Criteria for Daily Checks Routine Routine Use Sys->Routine

Caption: Logical workflow for analytical method validation.

Experimental Protocols and Data Interpretation

This section provides detailed, step-by-step protocols for validating an RP-HPLC-UV method for 3-Hydroxyphenethylamine hydrochloride.

Specificity: The Foundation of a Reliable Method

Expertise & Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[19] For a stability-indicating method, this is most powerfully demonstrated through forced degradation studies.[20][21] By intentionally stressing the drug substance, we generate potential degradation products and prove that our method can separate them from the intact analyte peak, ensuring that a loss in assay value over time is real and not masked by a co-eluting degradant.[22][23][24]

Forced_Degradation Parent 3-Hydroxyphenethylamine HCl (Drug Substance) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Parent->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Parent->Base Ox Oxidation (e.g., 3% H2O2, RT) Parent->Ox Heat Thermal (e.g., 80°C, solid) Parent->Heat Light Photolytic (ICH Q1B light exposure) Parent->Light DPs Degradation Products (DP1, DP2, ... DPn) Acid->DPs Base->DPs Ox->DPs Heat->DPs Light->DPs

Caption: Conceptual overview of forced degradation studies.

Experimental Protocol:

  • Prepare Stock Solution: Prepare a stock solution of 3-Hydroxyphenethylamine HCl in a suitable solvent (e.g., methanol/water).

  • Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Heat at 60°C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute to the target concentration.

  • Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Heat at 60°C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute to the target concentration.

  • Oxidative Degradation: Mix stock solution with 3% H₂O₂. Store at room temperature for 24 hours. Dilute to the target concentration.

  • Thermal Degradation: Store the solid drug substance in an oven at 80°C for 48 hours. Dissolve and dilute to the target concentration.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by the proposed HPLC method. Use a photodiode array (PDA) detector to evaluate peak purity for the main analyte peak in each chromatogram.

Acceptance Criteria:

  • The method must demonstrate resolution (Rs > 2.0) between the 3-Hydroxyphenethylamine peak and all degradation product peaks.

  • The peak purity index for the analyte peak in all stressed samples must pass the detector software's threshold (e.g., > 990), indicating no co-eluting impurities.

  • The target degradation is typically 5-20% to ensure that the method is challenged without completely destroying the analyte.[19]

Linearity and Range

Expertise & Causality: Linearity demonstrates a proportional relationship between the analyte concentration and the instrument's response. This is fundamental for accurate quantification. The range is the interval between the upper and lower concentrations for which the method has been proven to be linear, accurate, and precise.

Experimental Protocol:

  • Prepare Standards: From a certified reference standard, prepare a series of at least five calibration standards spanning the expected working range (e.g., 80% to 120% of the target assay concentration). A typical range might be 50 µg/mL to 150 µg/mL.

  • Analysis: Inject each standard in triplicate.

  • Data Analysis: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (R²).

Acceptance Criteria & Data Presentation:

  • The correlation coefficient (R²) should be ≥ 0.999.

  • The y-intercept should be insignificant compared to the response at 100% concentration.

  • The data should be presented in a clear table and plot.

Concentration (µg/mL)Mean Peak Area (n=3)%RSD
50.04895000.8%
75.07412000.5%
100.09987000.3%
125.012510000.4%
150.014950000.6%
Linear Regression Result Acceptance Criteria
Correlation (R²)0.9998≥ 0.999
Slope10025N/A
Y-Intercept-1500Insignificant
Accuracy and Precision

Expertise & Causality: Accuracy is the closeness of the results to the true value, while precision is the degree of agreement among individual test results.[11][17] They are not the same; a method can be precise but inaccurate. We evaluate accuracy via recovery studies (spiking a placebo with known amounts of analyte) and precision at two levels: repeatability (short-term, same conditions) and intermediate precision (within-lab variations like different days, analysts, or equipment).[14]

Experimental Protocol:

  • Prepare Samples: Prepare a minimum of nine samples by spiking a placebo matrix at three concentration levels across the range (e.g., 80%, 100%, 120%). Prepare three samples at each level.

  • Analysis for Accuracy & Repeatability: Analyze all nine samples on the same day with the same analyst and instrument.

  • Analysis for Intermediate Precision: Have a different analyst repeat the analysis of nine new samples on a different day using a different HPLC system if available.

  • Data Analysis:

    • Accuracy: Calculate the percent recovery for each sample: (Measured Concentration / Spiked Concentration) * 100.

    • Precision: Calculate the Relative Standard Deviation (%RSD) for the results at each concentration level and for all results combined across days/analysts.

Acceptance Criteria & Data Presentation:

LevelConc. (µg/mL)Mean Recovery (%)%RSD (Repeatability)%RSD (Intermediate)
80%80.099.5%0.9%1.2%
100%100.0100.2%0.6%0.9%
120%120.099.8%0.8%1.1%
Acceptance Criteria 98.0 - 102.0% ≤ 2.0% ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Expertise & Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while LOQ is the lowest amount that can be quantified with acceptable precision and accuracy.[11] These are critical for impurity analysis but less so for an assay of the main component. They are typically determined statistically from the standard deviation of the response and the slope of the calibration curve.

Experimental Protocol (based on Calibration Curve):

  • Use the data from the linearity study.

  • Calculate LOD = (3.3 * σ) / S

  • Calculate LOQ = (10 * σ) / S

    • Where σ is the standard deviation of the y-intercepts of the regression line (or the standard deviation of blank responses).

    • Where S is the slope of the calibration curve.

Acceptance Criteria:

  • LOQ must be verified by preparing a standard at the calculated concentration and demonstrating acceptable accuracy (e.g., 90-110% recovery) and precision (e.g., %RSD ≤ 10%).

Robustness

Expertise & Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. It is a critical, often overlooked, parameter that prevents out-of-specification (OOS) results caused by minor environmental or operational fluctuations.

Experimental Protocol:

  • Identify critical method parameters (e.g., mobile phase pH, column temperature, flow rate, mobile phase organic composition).

  • Prepare a system suitability solution or a standard at the 100% concentration level.

  • Analyze the sample while systematically varying each parameter (e.g., pH ± 0.2 units, Temperature ± 5°C, Flow Rate ± 10%).

  • Evaluate the impact on key system suitability parameters (e.g., retention time, tailing factor, resolution) and the quantitative result.

Acceptance Criteria & Data Presentation:

Parameter VariedVariationRetention Time (min)Tailing FactorAssay Result (%)
Nominal N/A 4.52 1.15 100.1
Flow Rate+10% (1.1 mL/min)4.111.1499.8
Flow Rate-10% (0.9 mL/min)5.011.16100.3
Column Temp+5°C (35°C)4.411.12100.0
Column Temp-5°C (25°C)4.651.1899.9
Organic Phase+2% (e.g., 42% ACN)4.251.15100.2
Organic Phase-2% (e.g., 38% ACN)4.811.15100.1
Acceptance Criteria ± 10% ≤ 2.0 98.0 - 102.0%

Conclusion

The validation of an analytical method for the quantification of 3-Hydroxyphenethylamine hydrochloride is a systematic process that builds confidence in the quality of analytical data. By grounding the validation plan in the principles of the ICH guidelines, a scientifically sound, defensible, and robust method can be established. An RP-HPLC-UV method, when properly validated for specificity, linearity, accuracy, precision, and robustness, represents a reliable and cost-effective choice for the routine analysis of this compound in a pharmaceutical setting. This guide provides the strategic framework and practical protocols necessary to achieve this goal, ensuring data integrity from development through to quality control.

References

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA . (2024). U.S. Food and Drug Administration. [Link]

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  • FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology . (n.d.). ECA Academy. [Link]

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  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects . (2025). ResolveMass. [Link]

  • An improved determination method for tyramine in foods using ultra-high performance liquid chromatography with benzylamine as internal standard . (2018). Food Chemistry. [Link]

  • Simple and sensitive analysis of histamine and tyramine in Japanese soy sauces and their intermediates using the stable isotope dilution HILIC-MS/MS method . (2014). Journal of Agricultural and Food Chemistry. [Link]

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Comparative

Comparing the binding affinity of 3-(2-Aminoethyl)phenol hydrochloride to different receptors.

Executive Summary 3-(2-Aminoethyl)phenol hydrochloride (also known as meta-tyramine or m-tyramine ) is an endogenous trace amine and a positional isomer of the more common para-tyramine (p-tyramine). Unlike classical neu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(2-Aminoethyl)phenol hydrochloride (also known as meta-tyramine or m-tyramine ) is an endogenous trace amine and a positional isomer of the more common para-tyramine (p-tyramine). Unlike classical neurotransmitters (dopamine, norepinephrine, serotonin) that bind their respective receptors with high selectivity and affinity, m-tyramine exhibits a unique pharmacological profile.

Its primary physiological target is the Trace Amine-Associated Receptor 1 (TAAR1) , a G protein-coupled receptor (GPCR) where it acts as a potent agonist. Secondary interactions occur with Dopamine D2 receptors , where it displays biased signaling properties. Crucially, m-tyramine functions as an indirect sympathomimetic agent, inducing catecholamine release via the norepinephrine transporter (NET), rather than binding directly to adrenergic receptors with high affinity.

This guide provides a technical comparison of m-tyramine's binding affinity across these receptor families, supported by experimental protocols and mechanistic visualizations.

Primary Target: Trace Amine-Associated Receptor 1 (TAAR1)[1][2][3][4][5]

TAAR1 is the principal high-affinity target for m-tyramine. The receptor is intracellularly localized in monoaminergic neurons and couples to the


 protein alpha subunit, leading to adenylyl cyclase activation and cAMP accumulation.
Binding Affinity & Potency Comparison

There is a marked species difference in TAAR1 pharmacology. While


-phenylethylamine (

-PEA) is the most potent agonist at human TAAR1 (hTAAR1), tyramine isomers often show higher or comparable potency at rodent orthologs.
CompoundReceptor SpeciesAffinity / Potency (

/

)
Efficacy (

)
Relative Rank
m-Tyramine Human (hTAAR1)

Full Agonist

-PEA > p-Tyramine

m-Tyramine
m-TyramineRat (rTAAR1)

Full Agonistm-Tyramine >

-PEA
p-TyramineHuman (hTAAR1)

Full AgonistReference Standard

-PEA
Human (hTAAR1)

Full AgonistMost Potent Trace Amine

Note: Values represent consensus ranges from functional cAMP assays.


 values from radioligand binding are typically lower (high nanomolar range) than functional 

values.
Signaling Pathway Visualization

Activation of TAAR1 by m-tyramine triggers a specific intracellular cascade that modulates monoaminergic neurotransmission.

TAAR1_Signaling mTyr m-Tyramine (Ligand) TAAR1 TAAR1 (GPCR) mTyr->TAAR1 Binds Gs Gαs Protein TAAR1->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA PKA (Protein Kinase A) cAMP->PKA Activates Effect Phosphorylation of DAT / NET / SERT PKA->Effect Modulates

Figure 1: Canonical Gs-coupled signaling pathway activated by m-tyramine at TAAR1.[1]

Secondary Target: Dopamine D2 Receptor ( )[2][7]

Unlike p-tyramine, which is often considered inactive at dopamine receptors, m-tyramine displays specific, albeit lower affinity, interactions with the


 receptor. It acts as a biased ligand .
Biased Signaling Profile

Research indicates that m-tyramine stabilizes a distinct receptor conformation compared to dopamine.

  • G-protein Coupling: m-Tyramine preferentially stimulates coupling to

    
     over 
    
    
    
    .
  • Binding Mode: The meta-hydroxyl group forms specific hydrogen bond interactions with serine residues (Ser5.42 and Ser5.46) in transmembrane helix 5 of the receptor.[2]

Ligand

Affinity (

)
Intrinsic ActivitySignaling Bias
m-Tyramine High

range
Partial Agonist Prefers

coupling
p-TyramineVery Low / InactiveInactiveNone
Dopamine

(High state)
Full AgonistBalanced (

-arrestin)

Off-Target Profile: Adrenergic & Serotonergic Receptors

It is a common misconception that tyramine isomers bind directly to adrenergic receptors with high affinity. Their physiological effects (vasoconstriction, tachycardia) are primarily indirect .

Adrenergic Receptors ( )[5]
  • Direct Binding: m-Tyramine has low affinity (

    
    ) for human adrenergic receptors.
    
  • Mechanism of Action: It acts as a substrate for the Norepinephrine Transporter (NET).[3] Once transported into the presynaptic neuron, it displaces norepinephrine (NE) from vesicular storage (VMAT2), causing non-exocytotic release of NE into the synapse. This released NE then activates the receptors.

Serotonin Receptors ( )[9][10]
  • Direct Binding: m-Tyramine exhibits negligible affinity (

    
    ) for 5-HT receptors.
    
  • Relevance: It does not directly activate serotonergic signaling, distinguishing it from tryptamine-based trace amines.

Experimental Protocols

To validate the binding affinity and functional potency of m-tyramine, the following standardized assays are recommended.

Radioligand Binding Assay (TAAR1)

This protocol determines the affinity (


) of m-tyramine by displacing a radiolabeled high-affinity ligand.

Materials:

  • Source: HEK293 cells stably expressing human TAAR1.

  • Radioligand:

    
    -RO5166017 (highly selective TAAR1 ligand) or 
    
    
    
    -
    
    
    -PEA.
  • Test Compound: 3-(2-Aminoethyl)phenol hydrochloride (dissolved in DMSO).

Workflow:

  • Membrane Preparation: Homogenize cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g to isolate membrane fractions.

  • Incubation: Mix membrane suspension (

    
     protein/well) with radioligand (
    
    
    
    ) and increasing concentrations of m-tyramine (
    
    
    to
    
    
    ).
  • Equilibration: Incubate for 60 minutes at room temperature.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Fit data to a one-site competition model to derive

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.
Functional cAMP Accumulation Assay (TR-FRET)

This assay measures the functional potency (


) of m-tyramine.

Workflow Visualization:

Experimental_Workflow Step1 Step 1: Cell Plating (hTAAR1-CHO cells, 24h) Step2 Step 2: Compound Addition Add m-Tyramine + IBMX (PDE inhibitor) Step1->Step2 Step3 Step 3: Stimulation Incubate 30 min @ 37°C Step2->Step3 Step4 Step 4: Lysis & Detection Add Eu-cAMP tracer + ULight-antibody Step3->Step4 Step5 Step 5: Measurement Read TR-FRET Signal (665/615 nm) Step4->Step5

Figure 2: TR-FRET workflow for quantifying cAMP accumulation.

References

  • Borowsky, B., et al. (2001).[4] Trace amines: Identification of a family of mammalian G protein-coupled receptors. Proceedings of the National Academy of Sciences, 98(16), 8966–8971. Link

  • Bunzow, J. R., et al. (2001).[4] Amphetamine, 3,4-methylenedioxymethamphetamine, lysergic acid diethylamide, and metabolites of the catecholamine neurotransmitters are agonists of a rat trace amine receptor. Molecular Pharmacology, 60(6), 1181–1188. Link

  • Revel, F. G., et al. (2011). Trace amine-associated receptor 1 partial agonism reveals novel paradigm for neuropsychiatric therapeutics.[5] Biological Psychiatry, 69(11), 1093-1100. Link

  • Möller, D., et al. (2017). Mechanistic insights into dopaminergic and serotonergic neurotransmission – concerted interactions with helices 5 and 6 drive the functional outcome.[2] Chemical Science, 8, 6245-6256. Link

  • Berry, M. D., et al. (2017). Pharmacology of human trace amine-associated receptors: Therapeutic opportunities and challenges. Pharmacology & Therapeutics, 180, 161-180. Link

Sources

Validation

A comparative study of the pharmacological effects of ortho-, meta-, and para-tyramine.

Initiating Pharmacological Research I'm starting with broad Google searches to learn about ortho-, meta-, and para-tyramine's pharmacological actions. My focus is on their receptor interactions, signaling pathways, and h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Pharmacological Research

I'm starting with broad Google searches to learn about ortho-, meta-, and para-tyramine's pharmacological actions. My focus is on their receptor interactions, signaling pathways, and how they impact the body. I'm aiming for a solid foundation of information.

Analyzing Isomer Pharmacodynamics

I'm now diving into the specifics. I'm analyzing search results to compare the pharmacological actions of the three isomers, particularly binding affinities and potency. I'm also looking for established experimental protocols used to assess these effects. Next, I'll structure a guide, comparing their impacts on receptor systems (adrenergic, dopaminergic, and TAARs).

Developing Comparative Guide

I'm now expanding my search. I will create tables summarizing binding affinities and potencies. I'll design and generate Graphviz diagrams of TAAR1 activation. Experimental protocols for assays will be detailed. I will add in-text citations linked to sources. I'm going to compile a complete "References" section, and finally, write the full comparative guide.

Gathering Initial Insights

I've established a solid base of knowledge regarding para-tyramine and have some insights into meta-tyramine. However, the pharmacological effects of ortho-tyramine are proving less documented, which warrants further, more focused research.

Exploring Tyramine Isomers

I've got a firm grasp on para-tyramine, knowing it's a TAAR1 agonist impacting norepinephrine and, complexly, dopamine. Meta-tyramine's dopamine inhibition is noted, but ortho-tyramine remains elusive in the initial literature. Further investigation focuses on TAAR1's varying isomer potencies and metabolism via MAOs and CYP2D6 to paint a clearer picture. The "cheese effect" is also well-noted.

Refining The Research Scope

I've got a detailed understanding of para-tyramine's catecholamine-releasing properties, particularly its sympathomimetic effects due to TAAR1 activation. Meta-tyramine's dopamine inhibition is also clear, yet ortho-tyramine remains less defined. My focus is now on obtaining ortho-tyramine's specific data, gathering quantitative receptor data for all isomers, and identifying relevant assay protocols. The next phase will consolidate everything for a comparative guide.

Analyzing Agonist Potency

I've made headway, discovering quantitative EC50 data for para-tyramine and meta-tyramine at TAAR1, solidifying para-tyramine's stronger agonistic effect. I also uncovered EC50s for para-tyramine at several adrenergic receptor subtypes.

Prioritizing Ortho-tyramine Search

I've hit a roadblock with ortho-tyramine. Despite successful EC50 finds for other isomers and receptor subtypes, ortho-tyramine data is sparse. I'm focusing on specific searches for its binding affinity and potency at TAAR1, adrenergic, and dopaminergic receptors to enable a full comparison. Also, I will begin structuring the guide to prepare sections with sufficient information.

Expanding Ortho-tyramine Search

I've made headway with EC50 and experimental protocol discoveries, but ortho-tyramine remains elusive. Quantitative data is the priority; I am now starting to draft sections with available data. I'm focusing on specific searches using CAS numbers and alternative names, including comparative studies to bolster the analysis and creating a broad comparison table. I'll also start designing the Graphviz diagram.

Prioritizing Ortho-tyramine Potency

I'm focused on ortho-tyramine, specifically its pharmacology. My recent searches uncovered EC50 data for para- and meta-tyramine at TAAR1, supporting para-tyramine's stronger agonistic effect. I also have protocols for cAMP and radioligand assays. The critical next step is finding data for ortho-tyramine, and comparative studies. I'll structure the guide sections. My plan expands to also include broader comparisons and diagram design. I aim to create in-text citations, full reference list, and complete the guide's comparative analysis section.

Scouting Binding Data

I'm hitting a wall finding specific Ki or EC50 data for ortho-tyramine at the targeted receptors: TAAR1, adrenergic, and dopaminergic. The search keeps returning results for para- and meta-tyramine, not the ortho isomer I need. I'll need to broaden my search terms or consider alternative databases.

Refining Search Parameters

I'm now conducting a final, targeted search, using "ortho-tyramine" and "2-hydroxyphenethylamine" with terms like "receptor binding assay," "functional activity," "EC50," and "Ki." I'm including specific receptors like "TAAR1," "adrenergic," and "dopaminergic." If this search fails, I will use the available data for para- and meta-tyramine, but will explicitly state that the relevant binding data for the ortho-isomer is currently unavailable. I also have detailed protocols for relevant assays.

Analyzing Data Deficiencies

The final search for ortho-tyramine pharmacology yielded nothing of use, emphasizing the data gap. I'm now drafting the guide, focusing on para- and meta-tyramine comparison, while explicitly noting the ortho-isomer's data scarcity. I'm building out the introduction, analysis, tables, and protocols. The TAAR1 signaling pathway diagram is also in progress, along with the reference list.

Finalizing Ortho-Tyramine Search

I've just concluded the ultimate, focused search, but specific binding or functional data for ortho-tyramine remains elusive. The prior searches, including a final, highly targeted effort, returned nothing usable for direct comparison. My focus now is on constructing the guide, which I'll focus on meta- and para-tyramine, with a clear section acknowledging the lack of ortho-tyramine data. I'm moving forward on the introduction, analysis, tables, and protocols. The TAAR1 diagram and reference list are also in progress. I will be incorporating the gathered data from meta- and para-tyramine, to generate the initial parts of the response.

Assessing The Data Void

The targeted search didn't unearth the kind of precise quantitative pharmacological data I was hoping for regarding ortho-tyramine and its activity at TAAR1, adrenergic, or dopamine receptors. The results were mostly negative, confirming a lack of detailed information I had suspected. The focus is now on devising an alternative search strategy to tackle the data gap.

Shifting Focus, Defining Scope

I've confirmed the significant data void regarding ortho-tyramine, specifically quantitative receptor binding data, as expected. The search continues to be unfruitful. Given the lack of usable data, I'm now explicitly shifting focus to a detailed comparison of meta- and para-tyramine, and I plan to highlight the absence of data for ortho-tyramine in the guide as a key scientific point. I'm now developing the structure for that comparison.

Confirming Data Deficiency

The final data searches for ortho-tyramine definitively reinforced the anticipated data deficiency. While I found mentions of its enzymatic formation and indirect references in unrelated studies, direct quantitative binding data, like Ki or EC50 values, remain absent for TAAR1, adrenergic, and dopaminergic receptors. This is confirmed by an explicit statement in a guide as well. I'm now certain to proceed with the planned meta- and para-tyramine comparison, explicitly highlighting ortho-tyramine's data gap. I'm ready to begin generating the guide.

Comparative

Cross-validation of different analytical techniques for 3-(2-Aminoethyl)phenol hydrochloride measurement.

Executive Summary 3-(2-Aminoethyl)phenol hydrochloride (Tyramine HCl) is a critical biogenic amine monitored across pharmaceutical manufacturing (as a precursor), food safety (the "cheese effect"), and clinical diagnosti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(2-Aminoethyl)phenol hydrochloride (Tyramine HCl) is a critical biogenic amine monitored across pharmaceutical manufacturing (as a precursor), food safety (the "cheese effect"), and clinical diagnostics. Its analysis is complicated by its polarity, lack of strong native fluorescence, and susceptibility to matrix interference.

This guide provides a cross-validation of three distinct analytical techniques: HPLC-UV (Direct) , Electrochemical Sensing (Voltammetry) , and LC-MS/MS . While LC-MS/MS offers definitive identification, modified electrochemical sensors have emerged as a superior cost-to-sensitivity alternative for rapid screening.

Molecular Profile & Analytical Challenges

Understanding the analyte is the first step in robust method development.

PropertySpecificationAnalytical Implication
IUPAC Name 4-(2-Aminoethyl)phenol hydrochlorideTarget analyte for validation.
CAS 60-19-5 (Free base) / 51-67-2 (HCl)Ensure reference standards match the salt form.
Chromophore Phenolic RingWeak UV absorption (

nm).
Electroactivity Phenolic -OH groupOxidizable at carbon electrodes (~ +0.6V to +0.9V).
pKa ~9.5 (Amine), ~10 (Phenol)pH control is critical for retention in HPLC.

Methodological Deep Dive

Technique A: HPLC-UV (Direct Detection)

The Robust Baseline.

Direct UV detection is the most accessible method but suffers from moderate sensitivity. This protocol avoids time-consuming derivatization by utilizing the native phenolic absorption.

  • Mechanism: Reversed-phase separation based on hydrophobic interaction, followed by absorbance measurement at the phenolic maximum.

  • Critical Control Point: The mobile phase pH must be acidic (pH < 4) or basic (pH > 10) to suppress the ionization of silanol groups on the column and control the protonation state of the amine, ensuring sharp peak shapes.

Protocol Parameters:

  • Column: C18 (4.6 x 150 mm, 5 µm).[1][2]

  • Mobile Phase: Phosphate Buffer (0.05 M, pH 3.0) : Acetonitrile (90:10 v/v).

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 278 nm .[1]

  • LOD: ~0.5 - 1.0 mg/L (ppm).

Technique B: Electrochemical Sensing (Voltammetry)

The High-Sensitivity Screener.[4]

Electrochemical methods utilize the oxidation of the phenolic hydroxyl group. Unmodified carbon electrodes often suffer from fouling; therefore, we validate a Poly(Toluidine Blue)-Modified Screen-Printed Carbon Electrode (SPCE) .

  • Mechanism: The polymer film (Toluidine Blue) acts as an electron transfer mediator, lowering the overpotential required for Tyramine oxidation and preventing electrode fouling.

  • Advantage: Orders of magnitude more sensitive than direct UV without the capital cost of MS.

Protocol Parameters:

  • Electrode: SPCE modified with electropolymerized Toluidine Blue.[4][5]

  • Technique: Differential Pulse Voltammetry (DPV).[6][7]

  • Electrolyte: 0.1 M PBS (pH 7.0).

  • Oxidation Potential: Peak appears approx.[4] +0.67 V .

  • LOD: ~0.007 µM (approx. 1 ppb).[4]

Technique C: LC-MS/MS (MRM Mode)

The Definitive Validator.

Liquid Chromatography coupled with Tandem Mass Spectrometry is the reference method for confirming identity in complex matrices (e.g., serum, fermented food).

  • Mechanism: Electrospray Ionization (ESI+) followed by Multiple Reaction Monitoring (MRM).

  • Transitions:

    • Precursor Ion: 138.1 m/z

      
      
      
    • Quantifier Ion: 121.1 m/z (Loss of

      
      )
      
    • Qualifier Ion: 77.0 m/z (Phenolic fragment)

Protocol Parameters:

  • Column: HILIC or C18 (with ion-pairing agent).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • LOD: < 10 ng/mL (ppb).

Cross-Validation Matrix

The following table synthesizes experimental performance data to aid in method selection.

FeatureHPLC-UV (Direct)Voltammetry (Modified SPCE)LC-MS/MS
Sensitivity (LOD) Moderate (0.7 mg/L)High (0.001 mg/L) High (<0.01 mg/L)
Selectivity Low (Co-elution risks)Medium (Redox potential specific)Excellent (Mass specific)
Throughput Medium (10-20 min/run)High (< 1 min/scan) Medium (5-10 min/run)
Cost per Sample LowVery Low High
Skill Requirement TechnicianTechnicianSpecialist
Primary Use Case QC of raw materials (purity)Rapid field screeningTrace analysis in complex matrix

Visualizations & Workflows

Diagram 1: Analytical Workflow Comparison

This flowchart illustrates the sample processing burden for each technique. Note that LC-MS/MS and HPLC require separation time, whereas Voltammetry is a direct "dip-and-read" approach after extraction.

AnalyticalWorkflow Sample Sample (Raw Material/Matrix) Extraction Extraction (Acidic/Solvent) Sample->Extraction HPLC_Prep Filtration (0.22 µm) Extraction->HPLC_Prep EC_Prep pH Adjustment (to pH 7.0) Extraction->EC_Prep MS_Prep Dilution & Centrifugation Extraction->MS_Prep HPLC_Run HPLC Separation (15 mins) HPLC_Prep->HPLC_Run HPLC_Det UV Detection (278 nm) HPLC_Run->HPLC_Det Data Data Analysis & Quantification HPLC_Det->Data EC_Run Drop on Sensor (SPCE) EC_Prep->EC_Run EC_Det Voltammetry Scan (30 seconds) EC_Run->EC_Det EC_Det->Data MS_Run UHPLC Separation (5 mins) MS_Prep->MS_Run MS_Det MS/MS Detection (m/z 138->121) MS_Run->MS_Det MS_Det->Data

Caption: Comparative workflow showing the reduced time-to-result for Electrochemical sensing vs. Chromatographic methods.

Diagram 2: Method Selection Decision Tree

A logic gate for researchers to select the appropriate validation technique based on their specific constraints (Sensitivity vs. Specificity).

DecisionTree Start Start: Select Method Matrix Is the Matrix Complex? (e.g. Serum) Start->Matrix Sensitivity Is High Sensitivity Required? (<1 ppm) Matrix->Sensitivity No (Raw Material) Equipment Is MS Equipment Available? Matrix->Equipment Yes Result_EC Use Voltammetry (Modified SPCE) Sensitivity->Result_EC Yes Result_HPLC Use HPLC-UV Sensitivity->Result_HPLC No Equipment->Sensitivity No Result_MS Use LC-MS/MS Equipment->Result_MS Yes

Caption: Decision matrix for selecting the optimal Tyramine HCl analytical technique based on matrix complexity and sensitivity needs.

References

  • Guo, X., et al. (2014).[1] "Development of HPLC Method for Determination of the Content of Tyramine in Rice Wine." Springer-Verlag Berlin Heidelberg.[1] (Demonstrates HPLC-UV at 278nm). 1[1][2][4][5][6][8][9]

  • Muthumary, J., et al. (2021). "Highly Sensitive Electrochemical Detection of Tyramine Using a Poly(Toluidine Blue)-Modified Carbon Screen-Printed Electrode." IEEE Sensors Journal. (Validates the electrochemical oxidation peak at 0.67V and LOD of 0.007 µM). 4[1][4][8]

  • Nalazek-Rudnicka, K., et al. (2025).[2] "A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat." NIH/PubMed. (Establishes LC-MS/MS transitions and validation in complex matrices). 8[1][4]

  • Yigit, M., & Ersoy, L. (2003). "Determination of tyramine in cheese by LC-UV." Journal of Pharmaceutical and Biomedical Analysis. (Validation of UV detection limits). 10

Sources

Validation

Comparative Efficacy Profile: 3-(2-Aminoethyl)phenol Hydrochloride vs. Sympathomimetic Analogues

Executive Summary 3-(2-Aminoethyl)phenol hydrochloride (also known as m-tyramine or meta-tyramine) is a trace amine and positional isomer of the more widely studied p-tyramine (4-hydroxyphenethylamine). While often overs...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(2-Aminoethyl)phenol hydrochloride (also known as m-tyramine or meta-tyramine) is a trace amine and positional isomer of the more widely studied p-tyramine (4-hydroxyphenethylamine). While often overshadowed by its para-substituted counterpart in hypertensive crisis literature ("cheese effect"), m-tyramine exhibits a distinct pharmacological profile.

This guide objectively compares the efficacy of m-tyramine against key sympathomimetic amines (p-tyramine,


-phenylethylamine, and dopamine). Analysis focuses on its dual mechanism: Trace Amine-Associated Receptor 1 (TAAR1) agonism  and sympathomimetic neurotransmitter release . Experimental data suggests that while m-tyramine is a less potent TAAR1 agonist than p-tyramine, its meta-hydroxyl substitution pattern confers unique structural properties relevant to direct adrenergic receptor interaction and transporter kinetics.

Chemical & Pharmacological Profile

Structural Causality

The efficacy of sympathomimetic amines is dictated by the "Phenylethylamine Skeleton" Structure-Activity Relationship (SAR).

  • 3-(2-Aminoethyl)phenol (m-Tyramine): Contains a hydroxyl group at the meta (3) position. In adrenergic pharmacology, meta-substitution (as seen in Phenylephrine) generally favors direct

    
    -adrenergic receptor binding affinity more than para-substitution, although the lack of a 
    
    
    
    -hydroxyl group (on the ethyl chain) significantly reduces overall potency compared to catecholamines.
  • 4-Hydroxyphenethylamine (p-Tyramine): Contains a hydroxyl group at the para (4) position. This favors affinity for transporter proteins (NET/DAT) over direct receptor binding, making it a potent "indirect" sympathomimetic (releaser).

Mechanism of Action

m-Tyramine operates via two primary pathways:

  • TAAR1 Agonism: It binds to intracellular TAAR1, triggering Gs-protein coupling, adenylyl cyclase activation, and cAMP accumulation. This pathway modulates monoaminergic signaling (e.g., internalization of the Dopamine Transporter, DAT).

  • Indirect Sympathomimesis: It acts as a substrate for the Norepinephrine Transporter (NET) and Vesicular Monoamine Transporter 2 (VMAT2), displacing stored norepinephrine (NE) and dopamine (DA) into the synaptic cleft.

Efficacy Comparison Data

The following table synthesizes experimental data regarding receptor potency (


) and functional characteristics.

Table 1: Comparative Efficacy of m-Tyramine and Analogues

CompoundStructure (OH Position)TAAR1 Potency (

/ Efficacy)
Primary Adrenergic MechanismMAO Substrate?
3-(2-Aminoethyl)phenol (m-Tyramine) Meta (3-OH)Moderate (~2–10 µM)*Mixed: Indirect Release + Weak Direct

-Agonism
Yes (MAO-A/B)
Tyramine (p-Tyramine) Para (4-OH)High (~0.1–1.0 µM)Predominantly Indirect (NE/DA Release)Yes (MAO-A/B)

-Phenylethylamine (

-PEA)
UnsubstitutedHigh (~0.1–0.8 µM)Indirect Release (DA selective)Yes (MAO-B)
Dopamine Catechol (3,4-di-OH)Low/Inactive (at TAAR1)Direct Agonist (

,

,

)
Yes (MAO/COMT)

*Note: TAAR1 potency varies by species (Rat vs. Human). In rat TAAR1, p-tyramine is generally more potent than m-tyramine. m-Tyramine is often ~10-fold less potent than


-PEA in cAMP generation assays.
Functional Interpretation[1]
  • TAAR1 Selectivity: p-Tyramine is the superior TAAR1 agonist. Researchers targeting TAAR1-mediated modulation of dopaminergic firing should prioritize p-tyramine or

    
    -PEA. m-Tyramine serves as a useful tool to probe the structural stringency of the TAAR1 orthosteric binding pocket.
    
  • Pressor Effects: While p-tyramine is the standard for inducing non-exocytotic norepinephrine release (pressor response), m-tyramine's meta-hydroxyl group allows it to mimic the binding pose of direct

    
    -agonists (like phenylephrine) more closely than p-tyramine, potentially leading to a different hemodynamic profile (direct vasoconstriction vs. purely release-mediated).
    

Visualizing the Mechanism

The following diagram illustrates the dual signaling pathway of m-tyramine: TAAR1 activation and Transporter-mediated release.

G mTyr m-Tyramine (Extracellular) NET NET / DAT (Transporter) mTyr->NET Substrate Uptake VMAT2 VMAT2 (Vesicle) NET->VMAT2 Cytosolic Accumulation TAAR1 TAAR1 (Intracellular GPCR) NET->TAAR1 Access to Intracellular Pool NeuroT Neurotransmitter (NE / DA) Release VMAT2->NeuroT Displacement Gs Gs Protein TAAR1->Gs Coupling AC Adenylyl Cyclase Gs->AC Activation cAMP cAMP Increase AC->cAMP Production PKA PKA Activation cAMP->PKA Signaling PKA->NET Phosphorylation (Internalization/Efflux) NeuroT->NET Reverse Transport (Efflux)

Figure 1: Dual mechanism of m-tyramine. Note that TAAR1 activation (red path) modulates the transporter function (yellow path) via PKA-mediated phosphorylation.

Experimental Protocols for Validation

To empirically validate the efficacy differences described above, the following self-validating protocols are recommended.

Protocol A: cAMP Accumulation Assay (TAAR1 Efficacy)

Objective: Quantify the


 of m-tyramine vs. p-tyramine.
  • Cell Line: HEK293 cells stably transfected with human or rat TAAR1.

  • Reagents:

    • Ligands: m-Tyramine HCl, p-Tyramine HCl (10 nM to 100 µM).

    • Detection: TR-FRET cAMP kit (e.g., LANCE or HTRF).

    • PDE Inhibitor: IBMX (500 µM) to prevent cAMP degradation.

  • Workflow:

    • Seed: 5,000 cells/well in 384-well plates.

    • Stimulate: Add IBMX + Ligand. Incubate 30 min at 37°C.

    • Detect: Add detection antibodies (Eu-cryptate labeled anti-cAMP + d2-labeled cAMP).

    • Read: Measure Time-Resolved Fluorescence (665 nm / 620 nm ratio).

  • Validation:

    • Positive Control:

      
      -PEA (Full agonist).
      
    • Negative Control: Untransfected HEK293 cells (Must show no response).

    • Data Analysis: Fit curves using a 4-parameter logistic equation to derive

      
      .
      
Protocol B: [³H]-Neurotransmitter Release Assay

Objective: Compare indirect sympathomimetic potency (release of NE/DA).

  • Tissue: Rat striatal synaptosomes or slices.[1]

  • Loading: Incubate tissue with [³H]-Dopamine (20 nM) for 15 min at 37°C.

  • Wash: Superfusion with Krebs-Henseleit buffer to remove extracellular radioligand.

  • Release Phase:

    • Switch to buffer containing m-tyramine or p-tyramine (1 µM – 100 µM).

    • Collect superfusate fractions every 2 minutes.

  • Quantification: Liquid scintillation counting of fractions.

  • Validation:

    • Ca²⁺ Dependence Check: Perform assay in Ca²⁺-free buffer. m-Tyramine induced release should be largely Ca²⁺-independent (transporter-mediated), unlike electrical stimulation (exocytotic).

Conclusion

3-(2-Aminoethyl)phenol hydrochloride (m-tyramine) is a distinct pharmacological entity from p-tyramine. While it shares the ability to release monoamines via transporter reversal, its meta-substitution reduces its potency at TAAR1 compared to the para-substituted isomer. However, this same structural feature may confer distinct direct adrenergic binding properties. For researchers, m-tyramine is best utilized as a structural probe to differentiate between TAAR1-mediated effects (where it is weaker) and transporter-mediated release events.

References

  • Trace Amine-Associated Receptor 1 Activation: "In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues." PubMed Central. Link

  • Tyramine Pharmacology: "Tyramine: Biochemistry, Pharmacology, and Toxicology." StatPearls [Internet]. Link

  • Receptor Coupling: "Coupling and binding profile of dopamine, p-tyramine and m-tyramine at the D2R." ResearchGate.[2] Link

  • Comparison of Release: "Uptake and release of meta-tyramine, para-tyramine, and dopamine in rat striatal slices." Neurochemical Research. Link

  • Chemical Structure Data: "3-(2-Aminoethyl)phenol hydrochloride (m-Tyramine)." PubChem. Link

Sources

Comparative

A Senior Application Scientist's Guide to Comparing Reported Properties of m-Tyramine Hydrochloride via Literature Review

For researchers, scientists, and drug development professionals, establishing a definitive and reliable profile of a chemical entity is a foundational step in any project. This is particularly true for compounds like m-T...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing a definitive and reliable profile of a chemical entity is a foundational step in any project. This is particularly true for compounds like m-Tyramine hydrochloride (meta-Tyramine HCl), a trace amine neuromodulator with significant biological interest. Unlike its more studied isomer, p-Tyramine, the available data for m-Tyramine HCl can be sparse and occasionally conflicting.

This guide provides a comprehensive framework for performing a systematic literature review to compare and validate the reported properties of m-Tyramine hydrochloride. We will move beyond simple data aggregation to explain the causality behind analytical choices, ensuring a trustworthy and self-validating approach to compound characterization.

Part 1: The Systematic Literature Review Workflow

A robust literature review is the cornerstone of chemical characterization. It informs our experimental design, helps us identify inconsistencies in reported data, and prevents the unnecessary duplication of work. The goal is to build a comprehensive dossier on the target molecule. The process must be systematic and meticulously documented.

The workflow begins with broad searches to gather all available information, followed by progressively narrower searches to fill specific data gaps. Critical evaluation of the source's authority and methodology is paramount at every stage.

LiteratureReviewWorkflow cluster_0 Phase 1: Initial Data Gathering cluster_1 Phase 2: Focused Analysis & Gap Identification cluster_2 Phase 3: Synthesis & Verification Plan A Define Compound Identifiers (Name, CAS, IUPAC) B Broad Database Search (PubChem, Scopus, Google Scholar) A->B Search Terms C Aggregate Physicochemical Data (MP, Solubility, MW) B->C Extract Data D Tabulate & Compare Data C->D E Identify Discrepancies & Gaps (e.g., Conflicting MP, No NMR Data) D->E Critical Review F Search for Analytical Methods (HPLC, NMR, Pharmacopeial Standards) E->F Targeted Queries G Synthesize Data into Comparison Guide F->G I Final Report with In-House Verification Plan G->I H Design Experimental Protocols (Based on Standard Methods) H->I

Caption: Workflow for a systematic literature review of a chemical entity.

Part 2: Comparison of Physicochemical Properties

The first step in practical characterization is to compare the fundamental physicochemical properties reported across various sources. For this guide, we will compare m-Tyramine hydrochloride with its more common positional isomer, p-Tyramine hydrochloride. This comparative approach immediately highlights the unique properties of our target compound.

A critical observation from the literature is the discrepancy in the reported melting point for m-Tyramine HCl. Commercial suppliers and databases list a range from 140-144°C[1][2][3], which is significantly lower than the >250°C range reported for p-Tyramine HCl[4]. This discrepancy underscores the importance of experimental verification. Potential causes for such variations include impurities, different polymorphic forms, or variations in measurement techniques (e.g., heating rate, visual vs. automated detection).

Propertym-Tyramine Hydrochloride p-Tyramine Hydrochloride
Synonyms 3-(2-Aminoethyl)phenol HCl, 3-Hydroxyphenethylamine HCl4-(2-Aminoethyl)phenol HCl, Tyrosamine HCl
CAS Number 3458-98-8[5]60-19-5[6]
Molecular Formula C₈H₁₂ClNO[5]C₈H₁₂ClNO[6]
Molecular Weight 173.64 g/mol [1][5]173.64 g/mol [6]
Appearance Solid, White to off-white crystalline powder[1][5]White to off-white crystalline powder[5]
Melting Point 140-144°C[1][2][3]269-277°C[7][8]
Solubility Water: ≥10 mg/mL[1][3]Water: Soluble (100 mg/mL)[4], PBS: 50 mg/mL[9]

Part 3: Spectroscopic and Analytical Characterization

While physicochemical properties provide a basic fingerprint, a robust analytical package is required for unambiguous identification and purity assessment. A literature review for a research chemical like m-Tyramine HCl may not yield a complete set of published spectra. Therefore, the focus shifts to defining the standard protocols required to generate this data.

Structural Confirmation (NMR & FTIR)

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are essential for confirming the covalent structure of a molecule.

  • ¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For m-Tyramine HCl, we would expect to see distinct signals for the aromatic protons (in a specific splitting pattern indicating 1,3-substitution), and two aliphatic triplets for the ethyl chain protons, along with broad signals for the amine and hydroxyl protons.

  • FTIR Spectroscopy: FTIR identifies the functional groups present in the molecule. For an amine hydrochloride, a key diagnostic feature is the broad absorption band typically seen between 2400-3200 cm⁻¹, which corresponds to the N-H⁺ stretching vibrations of the ammonium salt[10]. Other expected peaks would include O-H stretching for the phenol group and C-H and C=C stretching for the aromatic ring.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Chromatographic purity is a critical quality attribute. A well-developed HPLC method can separate the main compound from process-related impurities and degradation products. As no specific pharmacopeial monograph exists for m-Tyramine HCl, a method must be developed based on the molecule's known properties. The United States Pharmacopeia (USP) General Chapter <1086> provides a framework for controlling impurities in drug substances[11].

Experimental Protocol: HPLC-UV Purity Method for m-Tyramine HCl

This protocol describes a general-purpose reverse-phase HPLC method suitable for determining the purity of m-Tyramine HCl.

Rationale:

  • Column: A C18 column is chosen as it is a versatile, non-polar stationary phase well-suited for retaining aromatic compounds like tyramine.

  • Mobile Phase: A gradient of a weak acid (formic or trifluoroacetic acid) in water and an organic solvent (acetonitrile or methanol) is used. The acid protonates the amine, ensuring good peak shape and preventing interaction with residual silanols on the column. The gradient elution ensures that impurities with different polarities are effectively separated and eluted.

  • Detection: UV detection is selected because the phenolic ring of tyramine has a strong chromophore. A wavelength of ~275 nm is a logical starting point, corresponding to the absorbance maximum of the phenol moiety. A photodiode array (PDA) detector is preferred to assess peak purity and identify potential co-eluting impurities.

Step-by-Step Methodology:

  • Instrumentation: A standard HPLC system with a binary pump, autosampler, column thermostat, and PDA detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 275 nm (with full spectrum collection from 200-400 nm via PDA).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of m-Tyramine HCl and dissolve in 10 mL of Mobile Phase A to create a 1 mg/mL stock solution. Further dilute as necessary.

  • Analysis: Inject the sample and integrate all peaks. Calculate the area percent of the main peak relative to the total area of all peaks to determine purity. Per USP guidelines, impurities should be reported, and any impurity greater than 0.1% would warrant further investigation[7].

Part 4: Comparison of Biological Properties

m-Tyramine is an endogenous trace amine neuromodulator, a class of compounds that also includes its isomer p-tyramine, β-phenylethylamine, and tryptamine[12]. These molecules act on specific G protein-coupled receptors known as Trace Amine-Associated Receptors (TAARs), with TAAR1 being the most well-characterized[13].

The key biological distinction between m-tyramine and p-tyramine lies in their metabolic pathways and subsequent effects. While both can influence adrenergic and dopaminergic systems, m-tyramine is uniquely positioned as a direct precursor to dopamine via the action of the CYP2D6 enzyme, a pathway that is not available to p-tyramine[4]. This metabolic link has significant implications for its potential role in neurological function and disorders where dopamine signaling is dysregulated.

MetabolicPathway cluster_meta m-Tyramine Pathway cluster_para p-Tyramine Pathway m_Tyr m-Tyrosine m_Tym m-Tyramine m_Tyr->m_Tym AADC Dopa Dopamine m_Tym->Dopa CYP2D6 Norepi Norepinephrine Dopa->Norepi DBH p_Tyr p-Tyrosine p_Tym p-Tyramine p_Tyr->p_Tym AADC Octo Octopamine p_Tym->Octo DBH key Key: AADC = Aromatic L-amino acid decarboxylase DBH = Dopamine β-hydroxylase CYP2D6 = Cytochrome P450 2D6

Caption: Metabolic pathways of m-Tyramine and p-Tyramine.

Conclusion

This guide demonstrates that a thorough literature review for a compound like m-Tyramine hydrochloride is an active process of synthesis and critical analysis, not just passive data collection. The review revealed key identifiers and a significant discrepancy in the reported melting point when compared to its p-isomer, highlighting the necessity for in-house experimental verification.

For properties where literature is sparse, such as spectroscopic data and validated purity methods, the focus must shift to establishing robust, scientifically sound protocols based on the molecule's chemical nature and established pharmacopeial principles. By systematically gathering, comparing, and planning the experimental validation of reported properties, researchers can build a trustworthy and comprehensive data package for m-Tyramine hydrochloride, enabling its confident use in further drug development and scientific investigation.

References

  • BuyersGuideChem . (n.d.). Tyramine hydrochloride | C8H11NO.HCl. Retrieved from [Link]

  • National Center for Biotechnology Information . (n.d.). PubChem Compound Summary for CID 66449, Tyramine hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information . (n.d.). PubChem Compound Summary for CID 77001, 3-(2-Aminoethyl)phenol hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information . (n.d.). PubChem Compound Summary for CID 5610, Tyramine. Retrieved from [Link]

  • Lewin, L. G., & Trudeau, L. E. (2014). Trace amine-associated receptors and their ligands. Frontiers in Pharmacology, 5, 183. Retrieved from [Link]

  • Wikipedia . (n.d.). meta-Tyramine. Retrieved from [Link]

  • USP-NF . (n.d.). <1086> IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. Retrieved from [Link]

  • Spectroscopy Online . (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • Angene Chemical . (n.d.). Phenol, 3-(2-aminoethyl)-, hydrochloride | 3458-98-8. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating Antibody Specificity for 3-Hydroxyphenethylamine Hydrochloride

For researchers, scientists, and drug development professionals, the reliability of immunoassay data is paramount. This guide provides an in-depth, technical framework for validating the specificity of antibodies against...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the reliability of immunoassay data is paramount. This guide provides an in-depth, technical framework for validating the specificity of antibodies against the small molecule 3-Hydroxyphenethylamine hydrochloride. We will move beyond a simple checklist of protocols to explain the scientific rationale behind each experimental choice, ensuring a self-validating and robust assessment of antibody performance. This guide is designed to empower you with the expertise to confidently select and validate antibodies for your specific research needs.

The Criticality of Antibody Specificity for Small Molecules

Antibody specificity is the cornerstone of reliable immunoassays. It refers to the ability of an antibody to exclusively bind to its intended target antigen without significant cross-reactivity with other structurally similar molecules.[1] For small molecules like 3-Hydroxyphenethylamine hydrochloride, which belongs to the family of trace amines, ensuring specificity is particularly challenging due to the potential for cross-reactivity with endogenous molecules sharing a similar phenylethylamine backbone, such as dopamine (3-hydroxytyramine) and other tyramine isomers.[2][3] The use of non-specific antibodies can lead to erroneous data, misinterpretation of results, and a significant waste of resources.[1]

This guide will detail a multi-pronged approach to antibody validation, employing a suite of established techniques to build a comprehensive specificity profile.

A Multi-Pillar Approach to Validation

Drawing inspiration from the International Working Group for Antibody Validation (IWGAV), we advocate for a multi-pillar validation strategy.[4] For a small molecule target, these pillars are adapted to focus on binding specificity and affinity. Our validation workflow will encompass:

  • Competitive Enzyme-Linked Immunosorbent Assay (ELISA): To quantify binding affinity and assess cross-reactivity with structurally related molecules.

  • Western Blotting: To confirm the recognition of a conjugated form of the hapten.

  • Surface Plasmon Resonance (SPR): To obtain real-time kinetics of the antibody-antigen interaction.

  • Immunocytochemistry (ICC): To visualize the antibody's performance in a cellular context (if applicable).

Below is a diagram illustrating this integrated validation workflow.

ValidationWorkflow cluster_0 Antibody Validation Workflow for 3-Hydroxyphenethylamine HCl Start Candidate Antibody ELISA Competitive ELISA Start->ELISA Affinity & Cross-Reactivity WB Western Blot Start->WB Conjugate Recognition SPR Surface Plasmon Resonance Start->SPR Binding Kinetics ICC Immunocytochemistry Start->ICC Cellular Context Analysis Data Analysis & Comparison ELISA->Analysis WB->Analysis SPR->Analysis ICC->Analysis Conclusion Validated Antibody Analysis->Conclusion

Caption: Integrated workflow for antibody validation.

Pillar 1: Competitive ELISA for Affinity and Specificity Assessment

Competitive ELISA is a powerful technique for quantifying small molecule antigens.[5][6] In this assay, the free antigen in a sample competes with a fixed amount of labeled or plate-bound antigen for binding to the antibody. The signal is inversely proportional to the concentration of the free antigen in the sample.

Experimental Rationale

This method is ideal for determining the antibody's half-maximal inhibitory concentration (IC50) for 3-Hydroxyphenethylamine hydrochloride and for assessing its cross-reactivity with a panel of structurally similar molecules. A highly specific antibody will exhibit a significantly lower IC50 for the target molecule compared to related compounds.

Detailed Protocol: Competitive ELISA
  • Coating: Coat a 96-well microtiter plate with a conjugate of 3-Hydroxyphenethylamine and a carrier protein (e.g., BSA or OVA). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Block the remaining protein-binding sites on the plate by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Competition: Prepare a series of dilutions of the 3-Hydroxyphenethylamine hydrochloride standard and potential cross-reactants. In a separate plate or tubes, pre-incubate these solutions with a constant, limiting concentration of the primary antibody.

  • Incubation: Transfer the antibody-antigen mixtures to the coated and blocked microtiter plate. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add an enzyme-conjugated secondary antibody that recognizes the primary antibody. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the enzyme substrate (e.g., TMB for HRP).

  • Signal Detection: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Plot the absorbance against the log of the analyte concentration to generate a standard curve and determine the IC50 values.

Competitive_ELISA cluster_1 Competitive ELISA Workflow A Plate coated with 3-HP-BSA conjugate B Add mixture of Antibody and free 3-HP (sample/standard) A->B C Competitive Binding B->C D Wash to remove unbound antibody C->D E Add Enzyme-linked Secondary Antibody D->E F Wash E->F G Add Substrate F->G H Measure Signal G->H

Caption: Workflow for Competitive ELISA.

Data Presentation: Comparative Specificity

The following table presents example data from a competitive ELISA comparing our candidate antibody with a competitor's antibody.

CompoundCandidate Antibody IC50 (nM)Competitor Antibody IC50 (nM)% Cross-Reactivity (Candidate)% Cross-Reactivity (Competitor)
3-Hydroxyphenethylamine HCl 10 50 100 100
3-Hydroxytyramine (Dopamine)5002502.020.0
p-Tyramine>10,0005,000<0.11.0
Phenethylamine>10,000>10,000<0.1<0.5

% Cross-Reactivity = (IC50 of 3-Hydroxyphenethylamine HCl / IC50 of test compound) x 100

Interpretation: The candidate antibody demonstrates superior specificity with a 5-fold lower IC50 for the target analyte and significantly lower cross-reactivity with dopamine compared to the competitor antibody.

Pillar 2: Western Blotting for Conjugate Recognition

While Western Blotting is traditionally used for protein detection, it can be adapted to validate antibodies against small molecules by detecting the hapten conjugated to a carrier protein.[7][8]

Experimental Rationale

This technique confirms that the antibody recognizes the 3-Hydroxyphenethylamine moiety when it is covalently attached to a protein, which is the basis of the immunogen used to generate the antibody. It serves as a qualitative confirmation of binding.

Detailed Protocol: Western Blotting
  • Sample Preparation: Prepare samples of the 3-Hydroxyphenethylamine-BSA conjugate, unconjugated BSA, and a molecular weight marker.

  • SDS-PAGE: Separate the samples by size using SDS-polyacrylamide gel electrophoresis. For smaller protein conjugates, a higher percentage acrylamide gel may be required.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against 3-Hydroxyphenethylamine at an optimized dilution overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Western_Blot cluster_2 Western Blot Workflow A SDS-PAGE of 3-HP-BSA conjugate B Transfer to Membrane A->B C Blocking B->C D Primary Antibody Incubation C->D E Secondary Antibody Incubation D->E F Detection E->F

Caption: Workflow for Western Blotting.

Data Presentation: Specific Band Detection

An ideal result would show a distinct band corresponding to the molecular weight of the 3-Hydroxyphenethylamine-BSA conjugate, with no signal in the lane containing unconjugated BSA. This confirms that the antibody is specific to the hapten and not the carrier protein.

Pillar 3: Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique that allows for the real-time measurement of molecular interactions.[9][10] It provides valuable data on the kinetics of antibody-antigen binding, including association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD).

Experimental Rationale

SPR offers a more in-depth characterization of the binding affinity and specificity compared to endpoint assays like ELISA. By immobilizing the antibody and flowing different concentrations of 3-Hydroxyphenethylamine hydrochloride and potential cross-reactants over the sensor surface, we can directly measure and compare their binding kinetics.

Detailed Protocol: SPR Analysis
  • Antibody Immobilization: Immobilize the antibody onto a sensor chip surface (e.g., via amine coupling).

  • Analyte Injection: Inject a series of concentrations of 3-Hydroxyphenethylamine hydrochloride in a running buffer over the sensor surface to measure association.

  • Dissociation: Flow the running buffer over the sensor surface to measure the dissociation of the analyte from the antibody.

  • Regeneration: Regenerate the sensor surface to remove the bound analyte.

  • Cross-Reactivity Testing: Repeat steps 2-4 with potential cross-reacting compounds.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine ka, kd, and KD.

SPR_Workflow cluster_3 Surface Plasmon Resonance Workflow A Immobilize Antibody on Sensor Chip B Inject Analyte (3-HP) A->B C Measure Association (ka) B->C D Inject Buffer C->D G Calculate KD C->G E Measure Dissociation (kd) D->E F Regenerate Surface E->F E->G F->A

Caption: Workflow for Surface Plasmon Resonance.

Data Presentation: Kinetic Comparison
Analyteka (1/Ms)kd (1/s)KD (M)
3-Hydroxyphenethylamine HCl 1.5 x 10^51.2 x 10^-48.0 x 10^-10
3-Hydroxytyramine (Dopamine)2.1 x 10^44.5 x 10^-32.1 x 10^-7

Interpretation: The significantly lower KD for 3-Hydroxyphenethylamine hydrochloride indicates a much higher binding affinity compared to dopamine, further confirming the antibody's specificity.

Pillar 4: Immunocytochemistry (ICC) for Cellular Application

ICC is used to visualize the presence and location of an antigen within cells.[11] While 3-Hydroxyphenethylamine is a small molecule, this technique can be applied if cells are known to uptake and accumulate the compound, or if a derivative can be cross-linked within the cell.

Experimental Rationale

This method provides qualitative evidence of the antibody's ability to recognize the target in a more complex biological matrix. It is crucial to include appropriate controls, such as an isotype control, to ensure that the observed staining is specific.[12][13][14]

Detailed Protocol: Immunocytochemistry
  • Cell Culture and Treatment: Culture appropriate cells on coverslips and treat with 3-Hydroxyphenethylamine hydrochloride.

  • Fixation: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

  • Permeabilization: If the target is intracellular, permeabilize the cells with a detergent (e.g., Triton X-100).

  • Blocking: Block non-specific binding sites with a blocking solution.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody or an isotype control antibody.

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.

  • Counterstaining: Counterstain the nuclei with DAPI.

  • Mounting and Imaging: Mount the coverslips and visualize the staining using a fluorescence microscope.

ICC_Workflow cluster_4 Immunocytochemistry Workflow A Cell Culture & Treatment B Fixation & Permeabilization A->B C Blocking B->C D Primary Antibody or Isotype Control C->D E Fluorescent Secondary Antibody D->E F Counterstain & Mount E->F G Fluorescence Microscopy F->G

Sources

Comparative

Comparative analysis of the metabolic stability of 3-(2-Aminoethyl)phenol hydrochloride and its analogs.

Executive Summary This guide provides a technical analysis of the metabolic stability of 3-(2-Aminoethyl)phenol hydrochloride (also known as meta-tyramine or m-tyramine), comparing it against key structural analogs: para...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the metabolic stability of 3-(2-Aminoethyl)phenol hydrochloride (also known as meta-tyramine or m-tyramine), comparing it against key structural analogs: para-tyramine (p-tyramine), phenethylamine (PEA), and dopamine.

Key Findings:

  • Metabolic Liability: m-Tyramine is a high-clearance compound, primarily metabolized by Monoamine Oxidase (MAO) and Sulfotransferase (SULT) enzymes.

  • Isoform Specificity: Unlike p-tyramine, which is a classic mixed substrate for MAO-A and MAO-B, m-tyramine exhibits distinct kinetic profiles, often showing preferential deamination by MAO-B in specific tissue contexts, though it remains a substrate for both.

  • Phase II Dominance: The meta-hydroxyl position makes m-tyramine a high-affinity substrate for SULT1A3 (the "dopamine sulfotransferase"), distinguishing its clearance profile from simple phenols which are often cleared by SULT1A1.

Chemical Context & Structural Logic

To understand the metabolic fate of 3-(2-Aminoethyl)phenol HCl, one must analyze its pharmacophore relative to its analogs.

CompoundStructure NameKey FeatureMetabolic Implication
3-(2-Aminoethyl)phenol m-Tyramine3-OH, Primary AmineHigh affinity for SULT1A3; MAO substrate.
4-(2-Aminoethyl)phenol p-Tyramine4-OH, Primary AmineClassic "Cheese Effect" amine; mixed MAO-A/B substrate.
Phenethylamine PEANo -OH, Primary AmineRapid MAO-B specific oxidation; lipophilic (BBB permeable).
3,4-Dihydroxyphenethylamine Dopamine3,4-di-OH, Primary AmineRapid COMT methylation + MAO oxidation; hydrophilic.

Physicochemical Challenges:

  • Hydrophilicity: The HCl salt of m-tyramine is highly water-soluble. Standard Reverse-Phase (C18) LC-MS methods often fail to retain it, requiring HILIC (Hydrophilic Interaction Liquid Chromatography) for accurate metabolic stability quantification.

  • Ionization: At physiological pH (7.4), the amine (pKa ~9.7) is protonated, and the phenol (pKa ~10) is largely neutral, facilitating interaction with the anionic active sites of SULTs.

Comparative Metabolic Analysis

Oxidative Deamination (Phase I)

The primary clearance pathway for all phenethylamines is oxidative deamination by MAO to form the corresponding aldehyde, which is rapidly converted to the acid (via Aldehyde Dehydrogenase) or alcohol (via Aldehyde Reductase).

  • MAO-A vs. MAO-B:

    • p-Tyramine: The reference substrate.

      
       values are typically 100–200 µM. It is metabolized by both isoforms, but intestinal inhibition of MAO-A leads to the hypertensive "cheese reaction."[1]
      
    • m-Tyramine: Structural studies suggest the meta-hydroxyl group alters binding orientation. While still a substrate for both, the lack of a para-substituent allows for tighter fitting in the hydrophobic cavity of MAO-B compared to bulkier analogs.

    • PEA: The "cleanest" MAO-B substrate. The absence of the hydroxyl group removes steric/electronic constraints, leading to extremely rapid turnover (

      
       min in hepatocytes).
      
Conjugation (Phase II)

For phenolic amines, Phase II is not a minor pathway—it is often the dominant first-pass mechanism.

  • Sulfation (SULTs): The meta-position is critical. SULT1A3 (selective for monoamines) prefers the meta-hydroxyl arrangement (mimicking dopamine). Therefore, m-tyramine is sulfated more efficiently by SULT1A3 than p-tyramine, which relies more on the non-selective SULT1A1.

  • Glucuronidation (UGTs): A lower affinity, high-capacity pathway. Significant only when sulfation is saturated.

Quantitative Comparison Table
Parameterm-Tyramine (Target)p-Tyramine (Analog)Phenethylamine (Analog)
Primary Enzyme MAO-A/B, SULT1A3MAO-A/B, SULT1A1MAO-B
Metabolic Stability (

)
Low (< 10 min)Low (< 15 min)Very Low (< 2 min)
Intrinsic Clearance (

)
HighHighVery High
Dominant Metabolite m-Hydroxyphenylacetic acidp-Hydroxyphenylacetic acidPhenylacetic acid
Phase II Preference Sulfation (SULT1A3)Sulfation (SULT1A1)None (Phase I dominant)

Visualizing the Metabolic Fate

The following diagram illustrates the divergent pathways for m-tyramine compared to its analogs.

MetabolicPathways mTyr 3-(2-Aminoethyl)phenol (m-Tyramine) MAO MAO-A / MAO-B (Oxidative Deamination) mTyr->MAO SULT SULT1A3 (Sulfation) mTyr->SULT UGT UGT (Glucuronidation) mTyr->UGT Aldehyde Intermediate Aldehyde ALDH ALDH (Oxidation) Aldehyde->ALDH Acid m-Hydroxyphenylacetic Acid (Major) Sulfate m-Tyramine-O-Sulfate (High Affinity) Glucuronide m-Tyramine-O-Glucuronide (Low Affinity) MAO->Aldehyde ALDH->Acid SULT->Sulfate Dominant Phase II UGT->Glucuronide Secondary

Figure 1: Metabolic pathway map for m-tyramine showing the competition between oxidative deamination (MAO) and sulfation (SULT).

Experimental Protocols

To generate valid data for m-tyramine, standard protocols must be modified to account for its polarity and specific cofactor requirements.

Protocol A: Microsomal Stability (Phase I Focus)

Objective: Determine intrinsic clearance (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


) via CYP/MAO oxidation.
System:  Human Liver Microsomes (HLM).[2]
  • Preparation:

    • Thaw HLM (20 mg/mL protein) on ice.

    • Prepare 100 mM Potassium Phosphate buffer (pH 7.4).

    • Control: Verapamil (High clearance) and Warfarin (Low clearance).

  • Incubation:

    • Pre-incubate HLM (0.5 mg/mL final) with Test Compound (1 µM) for 5 min at 37°C.

    • Note: Use low substrate concentration (1 µM) to ensure pseudo-first-order kinetics (

      
      ).
      
    • Initiation: Add NADPH (1 mM final).

  • Sampling:

    • Timepoints: 0, 5, 15, 30, 45 min.

    • Quench: Add 100 µL sample to 300 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide).

  • Analysis (Critical Modification):

    • Do NOT use standard C18 columns. m-Tyramine will elute in the void volume.

    • Use HILIC Column: (e.g., Waters BEH Amide) or Pentafluorophenyl (PFP) column for retention of polar amines.

    • Mobile Phase: High organic start (90% ACN) gradient to aqueous ammonium formate.

Protocol B: S9 Fraction Assay (Phase I & II)

Objective: Assess sulfation contribution.[3] System: Liver S9 Fraction (contains both microsomes and cytosol).[3]

  • Cofactor Mix:

    • NADPH (1 mM) - for MAO/CYP.

    • PAPS (3'-Phosphoadenosine-5'-phosphosulfate) (0.1 mM) - Essential for SULT activity.

    • UDPGA (2 mM) - for UGT (optional, usually minor for this substrate).

    • Alamethecin:[4][5] Not strictly required for SULTs (cytosolic), but required if checking UGTs (luminal).

  • Procedure:

    • Same incubation steps as Protocol A, but supplement with PAPS.

    • Compare intrinsic clearance in S9 (+PAPS) vs. S9 (-PAPS) to quantify the "Sulfation Shift."

Workflow Visualization

ExperimentalWorkflow Start Test Compound (m-Tyramine HCl) System Select System: Liver S9 Fraction Start->System Split Cofactor Addition System->Split Path1 Condition A: NADPH Only (Measures MAO/CYP) Split->Path1 Path2 Condition B: NADPH + PAPS (Measures MAO + SULT) Split->Path2 Quench Quench with ACN (Timepoints: 0-60 min) Path1->Quench Path2->Quench Analysis LC-MS/MS Analysis (HILIC Column Required) Quench->Analysis Calc Calculate Clint Compare A vs B Analysis->Calc

Figure 2: Experimental workflow for distinguishing Phase I and Phase II metabolic stability.

References

  • Tipton, K. F. (2018).[6] "Monoamine oxidase: structure, function and inhibition." Frontiers in Pharmacology.

  • Dairman, W., et al. (1970). "The role of monoamine oxidase in the metabolism of tyramine." Molecular Pharmacology.

  • Gamage, N., et al. (2006). "Human sulfotransferases and their role in chemical metabolism." Toxicological Sciences.

  • BioAssay Systems. (2023). "MAO Activity Assay Control Tests: Km for MAO A and MAO B."

  • PubChem. (2025). "3-(2-Aminoethyl)phenol hydrochloride Compound Summary."

Sources

Validation

Head-to-head comparison of different synthesis routes for 3-(2-Aminoethyl)phenol hydrochloride.

Executive Summary This technical guide evaluates two primary synthetic routes for 3-(2-aminoethyl)phenol hydrochloride (m-tyramine), a critical positional isomer of the more common p-tyramine. While often conflated in ge...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates two primary synthetic routes for 3-(2-aminoethyl)phenol hydrochloride (m-tyramine), a critical positional isomer of the more common p-tyramine. While often conflated in general literature, the meta-substitution pattern imposes specific steric and electronic constraints that dictate the choice of synthesis.

  • Route A (The "Protected" Pathway): Synthesis via 3-methoxybenzaldehyde followed by demethylation.

    • Verdict: Preferred for High Purity. This route mitigates the oxidation risks associated with free phenols during the nitroaldol condensation and reduction steps. It is the industry standard for pharmaceutical-grade precursors.

  • Route B (The "Direct" Pathway): Direct Henry reaction on 3-hydroxybenzaldehyde followed by catalytic hydrogenation.

    • Verdict: Preferred for Atom Economy. This route is faster (fewer steps) but suffers from lower yields due to the formation of phenolic tars and polymerization during the nitrostyrene stage.

Chemical Context & Strategic Analysis

Why the meta-isomer matters: Unlike p-tyramine, which is readily available from biological decarboxylation of tyrosine, m-tyramine is typically synthetic. The electron-donating hydroxyl group at the meta position activates the ring less intensely towards the alkene side-chain than the para position, but it is still susceptible to oxidative coupling under basic conditions.

Route Comparison Matrix
FeatureRoute A: Methoxy ProtectionRoute B: Direct Phenol
Starting Material 3-Methoxybenzaldehyde3-Hydroxybenzaldehyde
Step Count 3 (Condensation

Reduction

Deprotection)
2 (Condensation

Reduction)
Overall Yield 45–60%25–40%
Purity Profile High (>98% after recrystallization)Moderate (Requires extensive purification)
Key Reagents Nitromethane, LiAlH

, HBr (48%)
Nitromethane, H

/Pd-C
Scalability High (Stable intermediates)Low (Unstable intermediates)

Route A: The Methoxy Protection Pathway (Recommended)

This route utilizes the methyl ether as a robust protecting group, preventing phenolate formation during the basic Henry reaction and reducing side-reactions during hydride reduction.

Mechanism & Workflow

RouteA SM 3-Methoxybenzaldehyde (Starting Material) Inter1 3-Methoxy-ω-nitrostyrene (Intermediate 1) SM->Inter1 Nitromethane NH4OAc, Reflux Inter2 3-Methoxyphenethylamine (Intermediate 2) Inter1->Inter2 LiAlH4, THF (Reduction) Product m-Tyramine HCl (Final Product) Inter2->Product 48% HBr, Reflux (Demethylation)

Figure 1: The 3-step synthesis via methoxy-protection ensures stability of the aromatic ring during reduction.

Detailed Protocol
Step 1: Henry Reaction (Condensation)
  • Reagents: 3-Methoxybenzaldehyde (1.0 eq), Nitromethane (5.0 eq), Ammonium Acetate (0.4 eq).

  • Procedure:

    • Dissolve 3-methoxybenzaldehyde in nitromethane (acts as both reagent and solvent).

    • Add ammonium acetate.

    • Reflux for 2–4 hours. Monitor TLC (Silica, EtOAc:Hex 1:4) for disappearance of aldehyde.

    • Workup: Remove excess nitromethane in vacuo. The residue will solidify upon cooling. Recrystallize from methanol/IPA to yield yellow needles of 3-methoxy-

      
      -nitrostyrene .
      
    • Critical Note: Do not overheat during solvent removal; nitrostyrenes are thermally sensitive.

Step 2: Hydride Reduction
  • Reagents: Lithium Aluminum Hydride (LiAlH

    
    , 3.0 eq), Anhydrous THF.
    
  • Procedure:

    • Prepare a suspension of LiAlH

      
       in anhydrous THF under Argon/Nitrogen atmosphere.
      
    • Add a solution of 3-methoxy-

      
      -nitrostyrene in THF dropwise to maintain a gentle reflux (exothermic).
      
    • Reflux for 6–12 hours.

    • Quench: Use the Fieser method (n mL H

      
      O, n mL 15% NaOH, 3n mL H
      
      
      
      O) to precipitate aluminum salts. Filter.
    • Extract filtrate with ether/DCM, dry over MgSO

      
      , and evaporate to yield the oily amine 3-methoxyphenethylamine .
      
Step 3: Demethylation
  • Reagents: 48% Hydrobromic Acid (HBr).

  • Procedure:

    • Dissolve the amine oil in excess 48% HBr (approx. 10 mL per gram of amine).

    • Reflux vigorously for 3–5 hours.

    • Isolation: Remove HBr by rotary evaporation under reduced pressure. The residue is the crude hydrobromide salt.

    • Dissolve in minimal water, basify carefully with NaHCO

      
       to liberate the free base (if desired) or recrystallize the salt directly from Ethanol/Ether to swap the anion to HCl if needed (via HCl/EtOH).
      
    • Result: White to off-white crystals of 3-(2-aminoethyl)phenol HCl .

Route B: The Direct Henry Pathway

This route is faster but technically demanding. It relies on the solubility of the phenolic nitrostyrene and careful hydrogenation conditions.

Mechanism & Workflow

RouteB SM 3-Hydroxybenzaldehyde Inter1 3-Hydroxy-ω-nitrostyrene SM->Inter1 Nitromethane NH4OAc, AcOH Product m-Tyramine HCl Inter1->Product H2 (50 psi), Pd/C HCl/EtOH

Figure 2: The direct 2-step synthesis. Note the requirement for acidic hydrogenation conditions.

Detailed Protocol
Step 1: Condensation
  • Reagents: 3-Hydroxybenzaldehyde, Nitromethane, Ammonium Acetate, Glacial Acetic Acid.

  • Nuance: Unlike Route A, a co-solvent (Acetic Acid) is often required to solubilize the phenolic aldehyde.

  • Procedure:

    • Reflux reagents in AcOH.[1]

    • Pour into crushed ice. The phenolic nitrostyrene usually precipitates as a dark orange/brown solid.

    • Warning: This intermediate is difficult to purify. Recrystallization often leads to significant loss.

Step 2: Catalytic Hydrogenation[2]
  • Reagents: 10% Pd/C, H

    
     gas, Ethanol, Conc. HCl.
    
  • Procedure:

    • Dissolve the crude nitrostyrene in Ethanol.

    • Add Conc.[1] HCl (essential to prevent amine poisoning of the catalyst and to form the salt immediately).

    • Add 10% Pd/C catalyst (10 wt% loading).

    • Hydrogenate at 40–50 psi in a Parr shaker.

    • Workup: Filter catalyst through Celite. Evaporate solvent.[1][2]

    • Purification: The residue will be dark. Triturate with cold acetone or ethyl acetate to remove tars. Recrystallize from EtOH.

Troubleshooting & Expert Insights

"The Black Tar" Phenomenon
  • Symptom: In Route B, the reaction mixture turns black and viscous.

  • Cause: Phenols are prone to oxidation, especially in the presence of basic amines (formed during reduction) and oxygen.

  • Solution: Always maintain acidic conditions during the hydrogenation of phenolic nitrostyrenes (Route B). If using Route A, ensure the demethylation step is performed under an inert atmosphere (N

    
    /Ar) to prevent the final product from oxidizing.
    
Salt Selection
  • The Hydrochloride (HCl) salt is hygroscopic but stable.

  • The Hydrobromide (HBr) salt (direct from demethylation) is often less hygroscopic and easier to crystallize initially. For pharmaceutical consistency, conversion to HCl is standard (using ion exchange resin or free-basing and re-acidifying).

References

  • Gairaud, C. B.; Lappin, G. R. (1953). "The Synthesis of Nitrostyrenes." Journal of Organic Chemistry, 18(1), 1–3. Link

    • Foundational text for the Henry reaction conditions used in Step 1.
  • Ramirez, F. A.; Burger, A. (1950).[3] "The Reduction of Phenolic

    
    -Nitrostyrenes." Journal of the American Chemical Society, 72(6), 2781–2782. Link
    
    • Establishes the difficulty and specific conditions for Route B (Direct Reduction).
  • McOmie, J. F. W.; Watts, M. L.; West, D. E. (1968). "Demethylation of Aryl Methyl Ethers by Boron Tribromide." Tetrahedron, 24(5), 2289–2292. Link

    • Reference for alternative demethylation if HBr is too harsh for specific deriv
  • PubChem Database. "3-(2-Aminoethyl)phenol hydrochloride (Compound)."[4] National Center for Biotechnology Information. Link

    • Verific

Sources

Validation

A Researcher's Guide to the Validation of Computational Models for Predicting 3-Hydroxyphenethylamine Hydrochloride Activity

In the landscape of modern drug discovery and neuropharmacology, the ability to accurately predict the biological activity of small molecules is paramount. 3-Hydroxyphenethylamine hydrochloride, also known as meta-tyrami...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and neuropharmacology, the ability to accurately predict the biological activity of small molecules is paramount. 3-Hydroxyphenethylamine hydrochloride, also known as meta-tyramine, is an endogenous trace amine neuromodulator that exerts effects on the adrenergic and dopaminergic systems.[1] Its structural similarity to key neurotransmitters like dopamine underscores the need for precise computational tools to elucidate its activity and guide the development of novel therapeutics. This guide provides a comprehensive framework for validating a computational model designed to predict the activity of 3-Hydroxyphenethylamine hydrochloride, ensuring scientific rigor and fostering trust in predictive outcomes.

The Imperative of Model Validation in Computational Pharmacology

A computational model, particularly a Quantitative Structure-Activity Relationship (QSAR) model, is only as valuable as its predictive power.[2][3] Validation is the rigorous process of establishing the reliability and relevance of a computational model for its intended purpose.[3][4] Without robust validation, a model's predictions are merely theoretical, lacking the empirical grounding necessary for confident decision-making in a research and development setting. The Organisation for Economic Co-operation and Development (OECD) has established key principles for validated QSAR models, emphasizing a defined endpoint, an unambiguous algorithm, a defined domain of applicability, appropriate measures of goodness-of-fit, robustness, and predictivity, and a mechanistic interpretation, if possible.[2]

This guide will walk through the essential steps to validate a computational model for predicting the activity of 3-Hydroxyphenethylamine hydrochloride, focusing on its interaction with dopamine receptors, a key aspect of its pharmacological profile.

A Hierarchical Approach to Model Validation

The validation of a QSAR model is a multi-faceted process that can be broken down into two core strategies: internal validation and external validation.[2][4] This structured approach ensures that the model is not only internally consistent but also capable of making accurate predictions for new, unseen data.

Diagram: Hierarchical Validation Workflow

Validation_Workflow cluster_0 Data Curation & Preparation cluster_1 Model Building & Internal Validation cluster_2 External Validation & Performance Assessment Data_Curation Data Curation (Experimental Data Acquisition) Descriptor_Calculation Molecular Descriptor Calculation Data_Curation->Descriptor_Calculation Data_Splitting Data Splitting (Training and Test Sets) Descriptor_Calculation->Data_Splitting Model_Building Model Building (e.g., Multiple Linear Regression, Machine Learning) Data_Splitting->Model_Building Internal_Validation Internal Validation (Cross-Validation, Bootstrapping) Model_Building->Internal_Validation External_Validation External Validation (Prediction on Test Set) Internal_Validation->External_Validation Performance_Metrics Performance Metrics Calculation (R², Q², RMSE) External_Validation->Performance_Metrics

Caption: A hierarchical workflow for computational model validation.

Part 1: Data Preparation and Curation

The foundation of any robust computational model is high-quality data. For predicting the activity of 3-Hydroxyphenethylamine hydrochloride, this entails gathering experimental data on its binding affinity or functional activity at specific dopamine receptor subtypes (e.g., D2).

Experimental Protocol: Dopamine D2 Receptor Activity Assay

A reliable method to generate this data is through a [35S]GTPγS binding assay, which measures the activation of G-proteins coupled to the receptor upon agonist binding.[5]

Step-by-Step Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D2 receptor.

    • Harvest the cells and prepare cell membranes through homogenization and centrifugation.

  • [35S]GTPγS Binding Assay:

    • Incubate the cell membranes with varying concentrations of 3-Hydroxyphenethylamine hydrochloride in the presence of GDP and [35S]GTPγS.

    • The binding of an agonist like 3-Hydroxyphenethylamine hydrochloride will stimulate the exchange of GDP for [35S]GTPγS on the Gα subunit.

    • Separate the bound and free [35S]GTPγS using rapid filtration.

    • Quantify the amount of bound [35S]GTPγS using liquid scintillation counting.

  • Data Analysis:

    • Plot the specific binding of [35S]GTPγS against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect).

Part 2: Computational Model Validation Protocol

With a curated dataset of compounds and their corresponding activities, the validation process can begin.

Internal Validation: Assessing Model Robustness

Internal validation techniques use the training data to assess the stability and predictive ability of the model.[2][4]

  • Cross-Validation: A widely used technique is k-fold cross-validation.[4] The training dataset is randomly partitioned into 'k' subsets. The model is trained on 'k-1' subsets and validated on the remaining subset. This process is repeated 'k' times, with each subset used once for validation. The cross-validated correlation coefficient (Q²) is a key metric. A high Q² (typically > 0.5) indicates good internal predictivity.[6]

  • Y-Randomization: This test ensures that the model is not a result of chance correlation.[6][7] The biological activity values (Y-variable) are randomly shuffled, and a new QSAR model is built. This process is repeated multiple times. A valid model should have a significantly lower Q² for the randomized data compared to the original model.

External Validation: Testing Predictive Power

External validation is the gold standard for assessing a model's predictive capability on an independent dataset.[2][7]

  • Data Splitting: The initial dataset is divided into a training set (typically 70-80%) for model development and a test set (20-30%) for external validation.[4]

  • Model Building: The QSAR model is built using the training set. This can involve various statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms such as Random Forest and Support Vector Machines.[4][8]

  • Prediction on Test Set: The developed model is then used to predict the activity of the compounds in the test set.

  • Performance Metrics: The predictive performance is evaluated using several statistical metrics.

Table 1: Key Statistical Metrics for Model Validation

MetricDescriptionAcceptable Value
R² (Coefficient of Determination) The proportion of the variance in the dependent variable that is predictable from the independent variable(s) for the training set.> 0.6[6]
Q² (Cross-Validated R²) An estimate of the predictive ability of the model for the training set, calculated using cross-validation.> 0.5[6]
R²_pred (Predictive R²) The R² for the external test set, indicating the predictive power for new data.> 0.6[6]
RMSE (Root Mean Square Error) The standard deviation of the prediction errors.As low as possible

Part 3: Comparative Analysis with Alternative Models

To provide a comprehensive evaluation, the performance of the newly validated model should be compared against established computational approaches for predicting GPCR-ligand interactions.

Alternative Computational Models:

  • Molecular Docking: This structure-based approach predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[9] The scoring functions estimate the binding affinity.

  • Pharmacophore Modeling: This ligand-based method defines the essential 3D arrangement of chemical features that a molecule must possess to be active at a specific receptor.[9]

  • Deep Learning Models (e.g., DeepGPCR, GPCRact): These more recent models utilize advanced neural network architectures to predict GPCR-ligand interactions and even functional outcomes like agonism or antagonism.[10][11]

Diagram: Comparative Model Framework

Comparative_Models Our_Model Our Validated QSAR Model Pros: Computationally efficient Cons: Limited to structurally similar compounds Docking Molecular Docking Pros: Provides structural insights Cons: Computationally intensive, scoring function inaccuracies Our_Model->Docking Compare Predictive Accuracy Pharmacophore Pharmacophore Modeling Pros: Useful when receptor structure is unknown Cons: Abstract representation, may miss novel scaffolds Our_Model->Pharmacophore Compare Applicability Domain Deep_Learning Deep Learning Models Pros: Can learn complex patterns, high accuracy Cons: Requires large datasets, 'black box' nature Our_Model->Deep_Learning Benchmark Performance

Caption: A framework for comparing different computational models.

Table 2: Hypothetical Performance Comparison

Model TypePredictive Accuracy (R²_pred)Computational CostInterpretability
Our Validated QSAR Model 0.75LowHigh
Molecular Docking (e.g., AutoDock Vina) 0.68[11]HighHigh
Pharmacophore Model (e.g., PHASE) 0.65MediumMedium
Deep Learning Model (e.g., DeepGPCR) 0.82[11]Very HighLow

This comparative analysis provides a balanced view of the strengths and weaknesses of the validated model in the context of the broader computational pharmacology landscape.

Conclusion

The validation of a computational model for predicting the activity of 3-Hydroxyphenethylamine hydrochloride is a critical step in ensuring its scientific utility. By following a structured approach that includes rigorous internal and external validation, and by comparing its performance against alternative methods, researchers can build confidence in the model's predictions. This, in turn, accelerates the process of drug discovery and enhances our understanding of the complex interactions between small molecules and their biological targets.

References

  • Validation of QSAR Models - Basicmedical Key. (2016, July 18). Retrieved from [Link]

  • Karimi, M., et al. (2019). A computational model for GPCR-ligand interaction prediction. Scientific Reports, 9(1), 1-12. Retrieved from [Link]

  • GPCRact: a hierarchical framework for predicting ligand-induced GPCR activity via allosteric communication modeling. (2026, January 15). Briefings in Bioinformatics. Retrieved from [Link]

  • A computational model for GPCR-ligand interaction prediction - Scite.ai. (n.d.). Retrieved from [Link]

  • Dopamine 2 (DA-2) receptor assays using sympathetic nerve terminals - PubMed. (n.d.). Retrieved from [Link]

  • Revolutionizing GPCR–ligand predictions: DeepGPCR with experimental validation for high-precision drug discovery. (2023, April 20). Briefings in Bioinformatics. Retrieved from [Link]

  • QSAR Model Validation Guide. (n.d.). Scribd. Retrieved from [Link]

  • Basic validation procedures for regression models in QSAR and QSPR studies: theory and application - SciSpace. (n.d.). Retrieved from [Link]

  • (PDF) Validation method used in quantitative structure activity relationship - ResearchGate. (2025, August 9). Retrieved from [Link]

  • Computational studies to predict or explain GPCR polypharmacology - PMC - NIH. (n.d.). Retrieved from [Link]

  • Best Practices for QSAR Model Development, Validation, and Exploitation. (2010, July 6). Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Assays for enhanced activity of low efficacy partial agonists at the D2 dopamine receptor. (2007, June 29). British Journal of Pharmacology. Retrieved from [Link]

  • meta-Tyramine - Wikipedia. (n.d.). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-(2-Aminoethyl)phenol Hydrochloride

Understanding the Compound: Hazard Profile and Regulatory Imperative 3-(2-Aminoethyl)phenol hydrochloride, also known as m-Tyramine hydrochloride, is an organic compound that requires careful handling due to its potentia...

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Compound: Hazard Profile and Regulatory Imperative

3-(2-Aminoethyl)phenol hydrochloride, also known as m-Tyramine hydrochloride, is an organic compound that requires careful handling due to its potential hazards. While specific data can vary between suppliers, aggregated information from multiple safety data sheets and chemical databases indicates a clear need for caution. The primary hazards are associated with its irritant and corrosive properties.

The fundamental principle guiding the disposal of this compound is the prevention of environmental release and minimizing exposure to laboratory personnel. Disposal must always comply with local, state, and federal hazardous waste regulations. Never assume a chemical can be disposed of via standard laboratory drains. Phenolic compounds, in particular, are known to be harmful to aquatic life even at very low concentrations.[1]

Table 1: GHS Hazard Profile for 3-(2-Aminoethyl)phenol Hydrochloride and Related Compounds

Hazard Statement Description Classification Source
H302 Harmful if swallowed Acute Toxicity, Oral (Category 4) [2]
H314 / H315 Causes severe skin burns and eye damage / Causes skin irritation Skin Corrosion/Irritation (Category 1B/2) [3][4]
H319 Causes serious eye irritation Serious Eye Damage/Eye Irritation (Category 2A) [4]

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity, Single Exposure (Category 3) |[3][4] |

Note: This table synthesizes data from various sources for similar compounds. Always consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate information.

The Core Directive: Waste Segregation and Containment

Proper disposal begins at the point of generation. The most critical error in chemical waste management is improper segregation. Mixing disparate waste streams can lead to dangerous chemical reactions, complicates the disposal process, and significantly increases costs. The following workflow provides a logical framework for segregating waste associated with 3-(2-Aminoethyl)phenol hydrochloride.

G Diagram 1: Waste Segregation Workflow cluster_0 Point of Generation cluster_1 Waste Stream Identification cluster_2 Containment Protocol cluster_3 Final Disposal Pathway A 3-(2-Aminoethyl)phenol hydrochloride Used in Experiment B Unused or Expired Pure Compound A->B C Contaminated Solid Waste (Gloves, Pipette Tips, Weigh Boats) A->C D Contaminated Liquid Waste (Aqueous Solutions, Rinsates) A->D E Original or clearly labeled, sealable container. Affix Hazardous Waste Label. B->E Collect as Hazardous Waste F Puncture-proof, sealable container. Separate from other waste. Affix Hazardous Waste Label. C->F Collect as Hazardous Waste G Chemically resistant (e.g., HDPE) sealable container. Affix Hazardous Waste Label. D->G Collect as Hazardous Waste H Store in Satellite Accumulation Area for pickup by licensed hazardous waste contractor. E->H F->H G->H

Caption: Waste segregation decision tree.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe disposal of 3-(2-Aminoethyl)phenol hydrochloride. The causality behind each step is explained to ensure both safety and compliance.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing appropriate PPE. The anesthetic effect of phenol can cause severe burns that may not be immediately painful.[5]

  • Gloves: Nitrile or neoprene gloves. Double-gloving is recommended.

  • Eye Protection: Chemical splash goggles or a face shield.

  • Lab Coat: A standard lab coat is required. Ensure it is buttoned.

  • Ventilation: All handling of the solid compound and its solutions should occur inside a certified chemical fume hood.[6]

Step 2: Segregate and Collect Waste

As illustrated in Diagram 1, waste must be segregated into distinct streams.

  • Unused/Expired Compound: Keep the pure chemical in its original container. If the original container is compromised, transfer it to a new, clearly labeled, and sealable container.

  • Contaminated Solid Waste: This includes items like gloves, paper towels, weigh boats, and pipette tips.

    • Causality: These items are considered hazardous waste as they are contaminated with an acutely toxic substance.[7]

    • Procedure: Collect these materials in a dedicated, puncture-proof, and sealable container that is separate from other laboratory trash.[6] A plastic container or a small box lined with a plastic bag is suitable.[8]

  • Contaminated Liquid Waste: This includes all solutions containing the compound and the first one to two rinses ("rinsate") from cleaning contaminated glassware.

    • Causality: The hydrochloride salt makes aqueous solutions acidic and corrosive, in addition to the toxicity of the phenolic compound. Dilution is not a substitute for proper disposal.

    • Procedure: Collect all liquid waste in a dedicated, chemically resistant container (e.g., a High-Density Polyethylene - HDPE carboy). Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.

Step 3: Labeling and Storage

Proper labeling is a legal requirement and essential for safety.

  • Procedure: Affix a completed hazardous waste label to every waste container as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "3-(2-Aminoethyl)phenol hydrochloride" (no abbreviations)

    • The specific hazards (e.g., Toxic, Corrosive)

    • The accumulation start date

  • Storage: Keep all waste containers tightly sealed when not in use.[3] Store them in a designated Satellite Accumulation Area (SAA) that is within the control of the laboratory and away from incompatible materials like strong oxidizing agents.[9]

Step 4: Final Disposal

The ultimate disposal of the collected waste must be handled by professionals.

  • Procedure: Arrange for pickup of the waste containers through your institution's EHS department or a contracted licensed hazardous waste disposal company.

  • Causality: The preferred and safest method for destroying phenolic compounds is high-temperature incineration at a licensed facility.[10] This process ensures the complete breakdown of the molecule, preventing its release into the environment.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate and Secure: Alert others in the area and evacuate personnel. Secure and control entrance to the affected area.[1] Eliminate all ignition sources.[1]

  • Assess and Equip: For small spills (generally < 500 mL) that you are trained and comfortable cleaning up, wear the appropriate PPE as described in Section 3.1.[5] For large spills, contact your institution's emergency response team immediately.[5]

  • Contain and Absorb:

    • For solid spills: Carefully sweep up the material and place it into a sealed container for disposal.[9] Avoid creating dust.[9]

    • For liquid spills: Cover the spill with an inert absorbent material, such as sand, vermiculite, or a spill pad.[5] Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Collect and Dispose: Scoop the absorbent material and place it into a sealable, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water, collecting the decontamination materials as hazardous waste.

  • Do NOT wash spills into the sewer. [1]

References

  • New Jersey Department of Health. (2015). Hazardous Substance Fact Sheet: Phenol. Retrieved from

  • Fisher Scientific. (2009). Safety Data Sheet: Tyramine. Retrieved from

  • Chemistry For Everyone. (2023). How Do You Dispose Of Phenol Safely? Retrieved from

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from

  • Washington University in St. Louis Research Safety Affairs. Phenol, Chloroform, or TRIzol™ Waste Disposal. Retrieved from

  • University of Minnesota Office of Research. Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance. Retrieved from

  • Carl ROTH. (n.d.). Safety Data Sheet: Phenol. Retrieved from

  • Yale Environmental Health & Safety. Phenol Standard Operating Procedure. Retrieved from

  • Cornell University Environmental Health and Safety. Phenol SOP. Retrieved from

  • BLD Pharmatech. (2026). Safety Data Sheet: (R)-3-(1-Aminoethyl)phenol hydrochloride.
  • ChemicalBook. (2025). Safety Data Sheet: 3-(1-aminoethyl)phenol. Retrieved from

  • Anonymous.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 77001, 3-(2-Aminoethyl)phenol hydrochloride. Retrieved from

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Handling

Personal protective equipment for handling 3-(2-Aminoethyl)phenol hydrochloride

Topic: Content Type: Operational Safety & Logistics Guide Audience: Researchers, scientists, and drug development professionals. Introduction: Beyond the GHS Label As researchers, we often treat hydrochloride salts as ge...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Operational Safety & Logistics Guide Audience: Researchers, scientists, and drug development professionals.

Introduction: Beyond the GHS Label

As researchers, we often treat hydrochloride salts as generic irritants. However, 3-(2-Aminoethyl)phenol hydrochloride (also known as m-Tyramine HCl) requires a higher tier of vigilance. While its GHS classification flags it primarily as a Skin/Eye/Respiratory Irritant (H315, H319, H335), this compound is a biogenic amine analog .

The Senior Scientist’s Perspective: The critical risk here is not just chemical burns; it is sympathomimetic activity . Structurally similar to endogenous neurotransmitters, systemic absorption of this compound—even in quantities insufficient to cause visible skin damage—can trigger adrenergic responses (e.g., transient hypertension, palpitations). Therefore, your PPE strategy must focus on preventing transdermal absorption and inhalation of micro-particulates , not just preventing acid burns.

Hazard Profile & Risk Assessment

Before selecting PPE, we must quantify the risk vectors.

Hazard ClassGHS CodeOperational Implication
Respiratory H335 (May cause respiratory irritation)High Risk. The hydrochloride salt is hygroscopic. Inhaled dust will solubilize immediately on mucous membranes, delivering a concentrated dose to the bloodstream.
Ocular H319 (Causes serious eye irritation)Moderate Risk. Fine powder drift is the primary enemy here. Standard safety glasses are insufficient if dust generation is possible.
Dermal H315 (Causes skin irritation)Moderate/High Risk. Permeation through inadequate gloves allows for systemic uptake.

PPE Selection Matrix

This matrix is designed for handling solid powder (1mg – 10g) in a research setting.

Protection ZoneRecommended EquipmentTechnical Justification (The "Why")
Hand Protection Double Nitrile Gloves (Outer: 5 mil / 0.12mm min)Latex is permeable to many organic salts. Nitrile offers superior chemical resistance. Double gloving allows you to doff the outer pair immediately upon contamination without exposing skin.
Respiratory N95 / P2 Respirator (Minimum)If working outside a fume hood (not recommended), an N95 is the absolute minimum. Surgical masks provide zero protection against chemical dust inhalation.
Eye Protection Unvented Chemical Goggles Safety glasses with side shields have gaps. Airborne hydrochloride dust can bypass shields. Goggles seal the ocular cavity completely.
Body Defense Lab Coat (Tyvek cuffs preferred) Standard cotton coats are porous. If handling >1g, use Tyvek sleeve covers to bridge the gap between glove and coat cuff.

Operational Protocol: The "Safe Handling Lifecycle"

This protocol uses a self-validating system: If you cannot complete a step safely, you do not proceed to the next.

Phase 1: Preparation (Pre-Contact)
  • Engineering Check: Verify Fume Hood face velocity is >0.5 m/s.

  • Solvent Prep: Have your dissolution solvent (e.g., water, methanol) pre-measured. Adding solvent to the solid reduces dust dispersal compared to adding solid to solvent.

  • Static Control: Use an anti-static gun or wipe on the weighing boat. m-Tyramine HCl is a dry salt and prone to static cling, which causes "jumping" of particles.

Phase 2: The Handling Workflow
  • Donning Sequence: Wash Hands

    
     Inner Gloves 
    
    
    
    Lab Coat
    
    
    Goggles
    
    
    Respirator
    
    
    Outer Gloves.
  • Weighing:

    • Open the container only inside the fume hood.

    • Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination.

    • The "Tapping" Rule: Never pour from the bottle. Tap the bottle gently to dispense onto the spatula, then transfer to the boat.

  • Solubilization: Dissolve the solid immediately. Once in solution, the inhalation risk drops to near zero (though splash risk remains).

Phase 3: Decontamination & Disposal[1]
  • Primary Waste: Solid waste (weighing boats, contaminated gloves) must go into Solid Hazardous Waste (incineration stream). Do not use general trash.

  • Liquid Waste: Aqueous solutions of tyramine should be disposed of in Basic Organic Waste containers (pH > 7) or general organic waste, depending on facility rules.

  • Surface Cleaning: Wipe the balance and hood surface with a wet paper towel (water/ethanol). Never dry sweep chemical dust; it re-aerosolizes the hazard.

Visualization: Safe Handling Workflow

The following diagram outlines the decision logic for handling this bioactive amine.

TyramineHandling Start Start: Risk Assessment CheckHood Check Fume Hood (>0.5 m/s?) Start->CheckHood CheckHood->Start Fail (Stop) PPE Don PPE: Double Nitrile, Goggles, Lab Coat CheckHood->PPE Pass Static Neutralize Static on Weighing Boat PPE->Static Handling Weigh & Dissolve (Inside Hood) Static->Handling Spill Minor Spill? Handling->Spill Clean Wet Wipe Method (No Dry Sweeping) Spill->Clean Yes Doff Doff Outer Gloves (Beak Method) Spill->Doff No Clean->Doff Disposal Disposal: Incineration Stream Doff->Disposal

Figure 1: Decision logic for handling 3-(2-Aminoethyl)phenol hydrochloride, emphasizing static control and wet-cleaning methods to prevent aerosolization.

Emergency Response

  • Inhalation: Move to fresh air immediately. Because this is a sympathomimetic, monitor pulse and blood pressure. If the subject complains of a "pounding headache" or rapid heart rate, seek medical attention immediately.

  • Eye Contact: Flush for 15 minutes .[1][2][3][4] Time it. The salt is acidic in solution; rapid flushing is critical to prevent corneal opacity.

  • Skin Contact: Wash with soap and water.[2][3][4][5][6] Do not use alcohol/ethanol for skin cleanup, as it may enhance transdermal absorption of the remaining residue.

References

  • PubChem. (n.d.). 3-(2-Aminoethyl)phenol hydrochloride (Compound Summary). National Library of Medicine. Retrieved January 30, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Aminoethyl)phenol hydrochloride
Reactant of Route 2
3-(2-Aminoethyl)phenol hydrochloride
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